N(6)-carboxymethyllysine
Description
Properties
IUPAC Name |
(2S)-2-amino-6-(carboxymethylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904133 | |
| Record name | N(6)-Carboxymethyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-04-3 | |
| Record name | Nε-(Carboxymethyl)lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6)-Carboxymethyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(6)-Carboxymethyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N(6)-CARBOXYMETHYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YDX3Z2O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N6-Carboxymethyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of N(6)-carboxymethyllysine in Aging: A Technical Guide
Executive Summary: N(6)-carboxymethyllysine (CML) is a prominent, non-cross-linking advanced glycation end-product (AGE) that serves as a key biomarker for systemic oxidative stress and protein damage. Formed through irreversible glycation and oxidation of proteins and lipids, CML accumulates in tissues throughout the aging process. This accumulation is a critical pathogenic factor in the development and progression of numerous age-related diseases, including cardiovascular disorders, diabetes mellitus, and neurodegeneration. CML exerts its detrimental effects primarily by engaging the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of intracellular signaling events. This interaction perpetuates a vicious cycle of oxidative stress and chronic inflammation, leading to cellular dysfunction, modification of the extracellular matrix, and tissue damage. This guide provides a detailed overview of CML's formation, its quantifiable accumulation in aging tissues, the molecular pathways it activates, and the experimental methodologies used to study its impact.
Formation of this compound (CML)
This compound is one of the most abundant and well-characterized AGEs found in vivo. It is formed on the epsilon-amino group of lysine residues within proteins through several distinct, non-enzymatic pathways. These pathways involve reactions with carbohydrates and their oxidation products, as well as products of lipid peroxidation.[1]
The primary formation routes include:
-
The Glycoxidation Pathway: This involves the oxidative degradation of early glycation products, specifically the Amadori product (fructosyl-lysine), which is formed from the reaction of glucose with lysine.[1]
-
The Dicarbonyl Pathway: Reactive dicarbonyl compounds, such as glyoxal, are major precursors to CML. Glyoxal can be generated from the auto-oxidation of glucose, the degradation of Amadori products, or during lipid peroxidation.[2]
-
Lipid Peroxidation Pathway: The oxidation of polyunsaturated fatty acids generates reactive intermediates that can react with lysine residues to form CML, highlighting the link between lipoxidation and protein damage.[1]
These pathways are not mutually exclusive and often occur in parallel, particularly in environments characterized by high oxidative stress and metabolic turnover.
References
An In-Depth Technical Guide to N(6)-carboxymethyllysine (CML) Formation Pathways In Vivo
For: Researchers, scientists, and drug development professionals.
Introduction
N(6)-carboxymethyllysine (CML) is a well-characterized and abundant advanced glycation end product (AGE) that accumulates in tissues during aging and at an accelerated rate in various pathological conditions, most notably diabetes mellitus and chronic kidney disease.[1][2][3] As a stable end-product of non-enzymatic reactions between sugars, lipids, and proteins, CML serves as a crucial biomarker for assessing long-term damage to proteins and overall oxidative stress.[4][5] Its formation is implicated in the pathophysiology of numerous diseases through mechanisms involving protein cross-linking, induction of inflammatory responses, and cellular dysfunction. This guide provides a comprehensive overview of the primary in vivo formation pathways of CML, detailed analytical methodologies for its quantification, and the scientific rationale behind these experimental choices.
Part 1: The Core Biochemistry of CML Formation
The in vivo formation of CML is a complex process that is not attributable to a single linear pathway. Instead, it arises from a convergence of several key biochemical routes, primarily driven by glycation, oxidation, and lipid peroxidation.[2][6]
The Maillard Reaction (Glycoxidation Pathway)
The Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of a protein, is a central pathway for CML formation.[7] This process, also known as glycoxidation, can be broadly divided into three stages:
-
Early Stage: A reducing sugar, such as glucose, reacts with a free amino group on a protein, typically the ε-amino group of a lysine residue, to form a reversible Schiff base. This Schiff base then undergoes an Amadori rearrangement to form a more stable ketoamine, known as an Amadori product (e.g., fructosyl-lysine).[7][8]
-
Intermediate Stage: The Amadori products can undergo further degradation and rearrangement to form highly reactive dicarbonyl compounds, such as glyoxal (GO) and methylglyoxal (MGO).[7]
-
Late Stage: These reactive dicarbonyls are potent precursors to CML and other AGEs. Glyoxal can directly react with a lysine residue to form CML.[9][10]
Lipid Peroxidation Pathway
Independent of the Maillard reaction, CML can also be formed through the peroxidation of polyunsaturated fatty acids.[4][11] In this pathway, reactive oxygen species (ROS) attack lipids, leading to a chain reaction that generates a variety of reactive aldehydes, including glyoxal.[4] This glyoxal can then react with lysine residues on proteins to form CML, linking lipid damage directly to protein modification.[4] This pathway is particularly relevant in conditions associated with high oxidative stress, such as atherosclerosis.
Ascorbic Acid Autooxidation
Ascorbic acid (Vitamin C), a potent antioxidant, can paradoxically contribute to CML formation under certain conditions. Through autooxidation, ascorbic acid can be converted into reactive carbonyl species, including glyoxal, which can subsequently modify lysine residues to form CML.[12]
The following diagram illustrates the major pathways leading to the formation of this compound (CML) in vivo.
Caption: Major in vivo formation pathways of this compound (CML).
Part 2: Analytical Methodologies for CML Quantification
Accurate quantification of CML in biological matrices is paramount for understanding its role in health and disease. While several methods exist, liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard due to its high sensitivity and specificity.[8][13]
Comparative Analysis of Analytical Techniques
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity, accurate quantification, ability to multiplex.[11] | High initial instrument cost, requires skilled operators, complex sample preparation. |
| GC-MS | Gas chromatographic separation followed by mass-based detection. | High resolution, well-established. | Requires derivatization of the analyte to make it volatile, which can be time-consuming and introduce variability.[14][15] |
| ELISA | Immunoassay based on antibody-antigen recognition. | High throughput, relatively inexpensive, simple to perform. | Potential for cross-reactivity leading to overestimation, lower specificity compared to MS-based methods.[16][17][18][19] |
Gold Standard Protocol: LC-MS/MS Quantification of CML in Human Plasma
This protocol provides a detailed, step-by-step methodology for the quantification of protein-bound CML in human plasma.
2.2.1 Rationale for Key Experimental Choices
-
Protein Hydrolysis: To measure total CML, which is predominantly protein-bound, acid hydrolysis is necessary to break down proteins into their constituent amino acids.[12][20][21] 6 M HCl at 110°C for 20-24 hours is a common and effective method.[10][22][23]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d4-CML) is crucial for accurate quantification.[24][25][26] It is added at the beginning of the sample preparation process and corrects for variations in sample recovery, matrix effects, and instrument response.
-
Chromatography: Reversed-phase chromatography is typically used to separate CML from other amino acids and matrix components prior to mass spectrometric analysis.
2.2.2 Detailed Experimental Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of d4-CML internal standard.
-
Precipitate proteins by adding 200 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with 500 µL of 5% (w/v) TCA.
-
Centrifuge again and discard the supernatant.
-
-
Acid Hydrolysis:
-
Add 1 mL of 6 M HCl to the protein pellet.
-
Seal the tube and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Dry the hydrolysate under a stream of nitrogen gas.
-
-
Sample Clean-up (Solid-Phase Extraction - Optional but Recommended):
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Use a cation-exchange solid-phase extraction (SPE) cartridge to remove interfering substances.
-
Wash the cartridge and elute the amino acids, including CML.
-
Dry the eluate.
-
-
Reconstitution and Analysis:
-
Reconstitute the final dried sample in the initial mobile phase for LC-MS analysis.
-
Inject a defined volume onto the LC-MS/MS system.
-
2.2.3 LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase over several minutes to ensure adequate separation.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
CML transition: m/z 205.1 → 84.1
-
d4-CML transition: m/z 209.1 → 88.1
-
-
The following diagram illustrates a typical workflow for the quantification of CML in biological samples using LC-MS/MS.
Caption: General workflow for CML quantification by LC-MS/MS.
Part 3: Quantitative Data and Clinical Relevance
The accumulation of CML has been documented in various tissues and is significantly elevated in several disease states, underscoring its clinical relevance.
| Biological Matrix | Condition | Typical CML Concentration | Reference |
| Serum/Plasma | Healthy | ~1-3 µmol/L | [27] |
| Type 2 Diabetes | Elevated, particularly with renal impairment | [3][4] | |
| Chronic Kidney Disease | Significantly elevated (e.g., ~3-fold higher) | [2][6][19] | |
| Dermal Tissue | Aging | Increases with age | [28] |
| Diabetes | Markedly increased compared to age-matched controls | [28] | |
| Muscle Tissue | Aging | Baseline levels established in aged mice | [7][9] |
Conclusion
This compound is a key advanced glycation end product formed through multiple in vivo pathways, including the Maillard reaction, lipid peroxidation, and ascorbic acid autooxidation. Its accumulation is a hallmark of aging and various chronic diseases. The accurate quantification of CML, for which LC-MS/MS is the gold standard, is essential for both basic research into disease mechanisms and the development of novel therapeutic strategies aimed at mitigating the detrimental effects of AGEs. This guide provides a foundational understanding of CML biochemistry and the analytical approaches required for its robust measurement, empowering researchers to confidently investigate the role of this important biomarker.
References
- 1. scielo.br [scielo.br]
- 2. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus [ouci.dntb.gov.ua]
- 3. N(epsilon)-(carboxymethyl)lysine levels in patients with type 2 diabetes: role of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Method validation for analysis of advanced glycation end products in mouse muscle tissue using liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Method validation for analysis of advanced glycation end products in mouse muscle tissue using liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 12. researchgate.net [researchgate.net]
- 13. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. ELISA Comparison | Meso Scale Discovery [mesoscale.com]
- 18. researchgate.net [researchgate.net]
- 19. Technical note. The serum concentration of the advanced glycation end-product N epsilon-(carboxymethyl)lysine is increased in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of the hydrolysis method on the determination of the amino acid composition of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein hydrolysis for amino acid analysis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization for Simultaneous Determination of a Panel of Advanced Glycation End Products as Biomarkers for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diagnostic potential of plasma carboxymethyllysine and carboxyethyllysine in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Biochemical mechanisms of N(6)-carboxymethyllysine formation.
An In-depth Technical Guide to the Biochemical Mechanisms of N(6)-carboxymethyllysine (CML) Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CML) is a prominent advanced glycation end product (AGE) implicated in the pathogenesis of numerous age-related and chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1][2] As a stable and abundant AGE, CML serves as a crucial biomarker for assessing the extent of cumulative damage to proteins from both glycation and oxidative stress. Understanding the intricate biochemical mechanisms underlying its formation is paramount for the development of therapeutic strategies aimed at mitigating the detrimental effects of AGEs. This technical guide provides a comprehensive overview of the core pathways of CML formation, including the Maillard reaction, lipid peroxidation, and ascorbic acid autoxidation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers, scientists, and drug development professionals with the essential knowledge to advance their investigations in this critical field.
Introduction to this compound (CML)
This compound is a non-fluorescent, non-crosslinking advanced glycation end product formed through the irreversible modification of lysine residues in proteins.[3][4] Its accumulation in tissues is a hallmark of aging and is accelerated in conditions characterized by hyperglycemia and oxidative stress.[5] CML is formed through various non-enzymatic reactions, making it a general marker of both glycoxidation and lipoxidation.[6][7] The formation of CML can alter the structure and function of proteins, leading to cellular dysfunction, inflammation, and tissue damage.[8][9]
Core Biochemical Pathways of CML Formation
CML is primarily formed through three interconnected pathways: the Maillard reaction (glycation), lipid peroxidation, and the autoxidation of ascorbic acid. These pathways generate reactive dicarbonyl compounds, such as glyoxal, which are key intermediates in CML synthesis.
The Maillard Reaction (Glycation Pathway)
The Maillard reaction is a complex series of non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[8][10] This reaction is a major contributor to CML formation in vivo. The key steps are:
-
Schiff Base Formation: A reducing sugar, such as glucose or ribose, reacts with the ε-amino group of a lysine residue to form a reversible Schiff base.[1]
-
Amadori Rearrangement: The unstable Schiff base undergoes rearrangement to form a more stable ketoamine, known as the Amadori product (e.g., fructoselysine from glucose).[1][3]
-
Oxidative Degradation of Amadori Products (Hodge Pathway): The Amadori product can undergo oxidative cleavage, a process termed "glycoxidation," to yield CML.[10] This pathway is a significant source of CML in vivo.
-
Namiki Pathway: An alternative route within the Maillard reaction involves the cleavage of the initial Schiff base to form reactive dicarbonyls like glyoxal, which then readily react with lysine to form CML.[3][11]
-
Wolff Pathway: Glucose can also auto-oxidize in the presence of metal ions to directly generate glyoxal, which subsequently reacts with lysine residues.[12]
Diagram of the Maillard Reaction Pathway for CML Formation
Caption: Maillard reaction pathways leading to CML formation.
Lipid Peroxidation Pathway
Lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids (PUFAs), is another major source of CML formation, establishing CML as a marker of lipoxidation.[7]
-
Initiation: Reactive oxygen species (ROS) abstract a hydrogen atom from a PUFA, forming a lipid radical.
-
Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating the chain reaction.
-
Decomposition: The unstable lipid hydroperoxides decompose into a variety of products, including reactive dicarbonyls like glyoxal.[7]
-
CML Formation: Glyoxal formed from lipid peroxidation reacts with lysine residues on proteins to form CML.[7]
Diagram of the Lipid Peroxidation Pathway for CML Formation
Caption: CML formation via the lipid peroxidation pathway.
Ascorbic Acid Autoxidation Pathway
Ascorbic acid (Vitamin C) can undergo autoxidation, particularly in the presence of metal ions, to generate reactive carbonyl species that can contribute to CML formation.[13][14]
-
Oxidation of Ascorbic Acid: Ascorbic acid is oxidized to dehydroascorbic acid.
-
Formation of Reactive Carbonyls: Dehydroascorbic acid can further degrade to form reactive dicarbonyls, including glyoxal.
-
Reaction with Lysine: These reactive carbonyls can then react with lysine residues to form CML.
Quantitative Data on CML Formation
The formation of CML is influenced by various factors, including the type of precursor, concentration, temperature, and pH. The following tables summarize key quantitative findings from the literature.
Table 1: Influence of Precursors on CML Formation
| Precursor | Relative CML Formation | Key Observations | Reference |
| Ribose | High | Ribose shows a high reactivity to form AGEs, including CML, due to the rapid generation of glyoxal through auto-oxidation. | [15][16] |
| Glucose | Moderate | A primary precursor in vivo, especially under hyperglycemic conditions. | [3][4] |
| Fructose | Moderate | Fructose metabolites can be converted into α-oxaldehydes that form AGEs. | [17] |
| Arachidonate | High | Metal-catalyzed oxidation of arachidonate leads to significant CML formation. | [7] |
| Linoleate | Moderate | Aerobic incubation with linoleate results in time-dependent CML formation. | [7] |
| Oleate | Low | Only trace amounts of CML are formed from oleate under similar conditions. | [7] |
| Ascorbic Acid | Moderate | Contributes to CML formation, especially in the presence of glucose. | [13] |
Table 2: Effect of Environmental Conditions on CML Formation
| Condition | Effect on CML Formation | Explanation | Reference |
| High Temperature | Increased | Favors the Maillard reaction and the formation of AGEs. | [13][18] |
| Alkaline pH (6-10) | Increased | Promotes the production of CML and N-carboxyethyllysine (CEL). | [13][18] |
| Presence of Metal Ions (e.g., Fe³⁺) | Increased | Catalyzes the auto-oxidation of sugars and ascorbic acid, leading to enhanced glyoxal and CML formation. | [15] |
| Presence of Chelating Agents (e.g., DTPA) | Decreased | Inhibits metal-catalyzed oxidation, thereby reducing glyoxal and CML formation. | [15] |
Experimental Protocols for Studying CML Formation
A variety of in vitro and in vivo models are employed to investigate the mechanisms of CML formation. Below are detailed methodologies for key experiments.
In Vitro Glycation of Proteins
This protocol is used to study the formation of CML from the reaction of a protein with a reducing sugar.
-
Materials:
-
Model protein (e.g., Bovine Serum Albumin (BSA) or Ribonuclease A (RNase A))
-
Reducing sugar (e.g., glucose, ribose)
-
Phosphate buffered saline (PBS), pH 7.4
-
Chelating agent (e.g., diethylenetriaminepentaacetic acid - DTPA) to prevent metal-catalyzed oxidation (optional)
-
Metal catalyst (e.g., FeCl₃) to enhance oxidation (optional)
-
Sterile, pyrogen-free water
-
-
Procedure:
-
Prepare a solution of the model protein (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of the reducing sugar (e.g., 500 mM).
-
In a sterile tube, mix the protein solution with the sugar solution to achieve the desired final concentrations (e.g., 5 mg/mL protein and 250 mM sugar).
-
If studying the effect of oxidation, add a metal catalyst or chelating agent.
-
Incubate the mixture at 37°C for a specified period (e.g., 1-4 weeks).
-
At various time points, take aliquots of the reaction mixture.
-
Remove unreacted sugar by dialysis against PBS.
-
Analyze the samples for CML content using methods such as ELISA or LC-MS/MS.
-
CML Formation from Lipid Peroxidation
This protocol investigates CML formation from the oxidation of polyunsaturated fatty acids in the presence of a protein.
-
Materials:
-
Model protein (e.g., RNase A)
-
Polyunsaturated fatty acid (e.g., arachidonic acid, linoleic acid)
-
Phosphate buffer, pH 7.4
-
Metal catalyst (e.g., CuSO₄)
-
-
Procedure:
-
Prepare a solution of the model protein in phosphate buffer.
-
Add the polyunsaturated fatty acid to the protein solution.
-
Initiate the oxidation by adding the metal catalyst.
-
Incubate the mixture under aerobic conditions at 37°C for a specified duration (e.g., up to 6 days).
-
Stop the reaction and analyze the protein for CML content.
-
Quantification of CML
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common and sensitive method for quantifying CML. It involves coating a microplate with the CML-modified protein, followed by incubation with a primary antibody specific for CML, and then a secondary antibody conjugated to an enzyme for detection.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly specific and quantitative method. Proteins are hydrolyzed to their constituent amino acids, and CML is then separated by liquid chromatography and detected by mass spectrometry.
Diagram of a Typical Experimental Workflow for CML Analysis
Caption: A generalized workflow for in vitro CML formation and analysis.
Logical Relationships and Interconnectivity of Pathways
The formation of CML is not a series of isolated events but rather a network of interconnected pathways. Glyoxal is a central intermediate that links the Maillard reaction, lipid peroxidation, and ascorbic acid autoxidation.
Diagram of the Interconnected Pathways of CML Formation
Caption: Central role of glyoxal in integrating CML formation pathways.
Conclusion and Future Directions
The formation of this compound is a multifactorial process driven by glycation, lipid peroxidation, and ascorbic acid autoxidation, with the dicarbonyl compound glyoxal serving as a key convergent intermediate. The accumulation of CML in tissues is a critical event in the progression of numerous chronic diseases. A thorough understanding of these biochemical mechanisms is essential for the development of effective therapeutic interventions. Future research should focus on elucidating the relative contributions of each pathway to CML formation in different pathological conditions and on identifying novel inhibitors of these pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the field of AGE research and develop strategies to combat the adverse effects of CML.
References
- 1. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 2. N(6)-Carboxy-methyllysine - BEVITAL AS [bevital.no]
- 3. academic.oup.com [academic.oup.com]
- 4. Controlled Formation of Carboxymethyllysine in Bone Matrix through Designed Glycation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The advanced glycation end product, Nepsilon-(carboxymethyl)lysine, is a product of both lipid peroxidation and glycoxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formation mechanism of AGEs in Maillard reaction model systems containing ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidized ascorbic acid and reaction products between ascorbic and amino acids might constitute part of age pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid formation of N ε -(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00183D [pubs.rsc.org]
- 16. Rapid formation of Nε-(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dietary Advanced Glycation End Products and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
N(6)-Carboxymethyllysine: A Comprehensive Technical Guide to its Role as a Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N(6)-carboxymethyllysine (CML), an advanced glycation end product (AGE), has emerged as a pivotal biomarker for systemic oxidative stress. Formed through non-enzymatic glycation of proteins and lipids, its accumulation is intrinsically linked to the pathogenesis of numerous oxidative stress-related diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth analysis of CML as a biomarker, offering a consolidated resource on its formation, quantification, and role in disease-associated signaling pathways. We present collated quantitative data, detailed experimental protocols for its measurement, and visual representations of its molecular interactions and analytical workflows to support researchers and drug development professionals in leveraging CML for their studies.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key contributor to cellular damage and the progression of chronic diseases. This compound (CML) is a stable and well-characterized AGE that serves as a cumulative index of oxidative damage.[1] Its formation is a consequence of both the Maillard reaction (glycation) and lipid peroxidation, positioning it as a comprehensive marker of systemic oxidative stress.[2] The irreversible nature of CML formation on long-lived proteins makes it an excellent indicator of long-term, cumulative oxidative stress.
Quantitative Data on CML Levels in Oxidative Stress-Related Diseases
The following tables summarize quantitative data on CML levels in various biological matrices from patients with diseases associated with oxidative stress, compared to healthy controls. These values, collated from multiple studies, highlight the consistent elevation of CML in pathological conditions.
Table 1: Serum/Plasma this compound Levels
| Disease State | Patient Cohort | CML Concentration (Patient) | CML Concentration (Healthy Control) | Method | Reference(s) |
| Type 2 Diabetes Mellitus | 40 patients | 40.2 ± 4.7 pmol/mg protein | 7.9 ± 0.7 pmol/mg protein | ELISA | [3] |
| Type 2 Diabetes Mellitus | 53 patients | 15.6 (5.6-29.9) U/ml (median [5th-95th percentile]) | 8.6 (4.4-25.9) U/ml (median [5th-95th percentile]) | Immunoassay | [4] |
| Type 2 Diabetes Mellitus with Ischemic Heart Disease | Not Specified | 537.1 ± 86.1 ng/mL | 449.7 ± 54.9 ng/mL (T2DM without IHD) | ELISA | [5] |
| Chronic Kidney Disease | 22 patients | 658.4 ± 434.3 ng/mL | Not directly compared to healthy controls in this study | ELISA | [2] |
| Alzheimer's Disease (Early Stage) | Not Specified | Higher in albumin-free serum proteins | Unchanged | Not Specified | [6] |
Table 2: Tissue this compound Levels
| Disease State | Tissue Type | CML Concentration (Patient) | CML Concentration (Healthy Control/Baseline) | Method | Reference(s) |
| Coronary Heart Disease | Cardiac Tissue | 4.31 ± 0.66 µg/g | 1.75 ± 1.16 µg/g (Congenital Heart Disease) | ELISA | [7] |
| Coronary Heart Disease with Diabetes Mellitus | Cardiac Tissue | 5.29 ± 0.59 µg/g | 1.75 ± 1.16 µg/g (Congenital Heart Disease) | ELISA | [7] |
| Alzheimer's Disease | Brain (Hippocampus) | Increased expression | Lower expression in aging controls | Immunohistochemistry | [8] |
Signaling Pathways Involving this compound
CML exerts its pathogenic effects primarily through the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The interaction of CML with RAGE triggers a cascade of intracellular signaling events that perpetuate oxidative stress and inflammation.
Experimental Workflows for CML Biomarker Studies
A robust experimental workflow is critical for the accurate and reproducible measurement of CML as a biomarker. The following diagram outlines a typical workflow from sample acquisition to data analysis.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum/Plasma CML
1. Principle: A competitive ELISA is commonly used for the quantification of CML. In this assay, CML present in the sample competes with a fixed amount of CML-coated on the microplate for binding to a limited amount of anti-CML antibody.
2. Materials:
- CML-BSA coated 96-well microplate
- Anti-CML polyclonal antibody
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Assay buffer (e.g., PBS with 1% BSA)
- CML standards
- Serum/plasma samples
3. Protocol:
- Prepare CML standards and samples by diluting them in assay buffer.
- Add 50 µL of standard or sample to each well of the CML-BSA coated microplate.
- Add 50 µL of diluted anti-CML antibody to each well.
- Incubate for 2 hours at room temperature with gentle shaking.
- Wash the plate three times with wash buffer.
- Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
- Add 50 µL of stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.
- Construct a standard curve and determine the CML concentration in the samples.
High-Performance Liquid Chromatography (HPLC) for CML Quantification
1. Principle: HPLC with fluorescence or UV detection is used to separate and quantify CML after derivatization.
2. Sample Preparation (Acid Hydrolysis):
- To 100 µL of plasma or serum, add 1 mL of 6N HCl.
- Hydrolyze at 110°C for 24 hours in a sealed, nitrogen-flushed tube.
- Cool the hydrolysate and centrifuge to remove any precipitate.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase.
3. Derivatization (e.g., with o-phthalaldehyde, OPA):
- Mix the reconstituted sample with OPA reagent and a thiol (e.g., 2-mercaptoethanol).
- Allow the reaction to proceed for a defined time (e.g., 2 minutes) before injection.
4. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: Sodium acetate buffer
- Mobile Phase B: Acetonitrile/Methanol mixture
- Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
- Flow Rate: 1.0 mL/min
- Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) or UV detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for CML Quantification
1. Principle: LC-MS/MS offers high sensitivity and specificity for CML quantification using stable isotope-labeled internal standards.
2. Sample Preparation:
- Same as for HPLC (acid hydrolysis).
- After reconstitution, add a known amount of a stable isotope-labeled CML internal standard (e.g., d4-CML).
3. LC-MS/MS Conditions (Example):
- LC System: UPLC or HPLC system.
- Column: C18 or HILIC column.
- Mobile Phase: Formic acid in water and formic acid in acetonitrile.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both CML and its internal standard.
Immunohistochemistry (IHC) for CML Detection in Tissues
1. Principle: IHC uses antibodies to visualize the location of CML in tissue sections.
2. Protocol:
- Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
- Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
- Block endogenous peroxidase activity with 3% H₂O₂.
- Block non-specific binding sites with a blocking serum.
- Incubate with a primary anti-CML antibody overnight at 4°C.
- Incubate with a biotinylated secondary antibody.
- Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
- Develop the signal with a chromogen such as diaminobenzidine (DAB).
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Visualize under a microscope.
Conclusion and Future Directions
This compound is a robust and clinically relevant biomarker of oxidative stress. Its elevated levels are consistently associated with a range of chronic diseases, making it a valuable tool for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for the accurate and reproducible measurement of CML, facilitating its integration into preclinical and clinical studies. Future research should focus on standardizing CML quantification across different platforms and further elucidating its role in the intricate signaling networks that drive oxidative stress-related pathologies. Such efforts will be instrumental in developing novel therapeutic strategies targeting the CML-RAGE axis and mitigating the detrimental effects of oxidative stress.
References
- 1. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
- 3. Redox Signaling and Advanced Glycation Endproducts (AGEs) in Diet-Related Diseases [ouci.dntb.gov.ua]
- 4. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Vicious Circle: N(6)-carboxymethyllysine as a Key Mediator in Diabetic Complications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The accumulation of Advanced Glycation End-products (AGEs) is a central pathological feature of diabetes mellitus, driven by chronic hyperglycemia and oxidative stress. Among the myriad of AGEs, N(6)-carboxymethyllysine (CML) has emerged as a predominant and well-characterized biomarker strongly implicated in the onset and progression of diabetic micro- and macrovascular complications. This technical guide synthesizes the current understanding of the biochemical formation of CML, its intricate signaling pathways, and its specific roles in diabetic nephropathy, retinopathy, and cardiovascular disease. We provide a compilation of quantitative data, detailed experimental methodologies for CML analysis, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in the field of diabetes and drug development.
Introduction: The Genesis of this compound (CML)
This compound (CML) is a stable, non-fluorescent, and the most abundant advanced glycation end-product found in vivo.[1] Its formation is a complex process accelerated in the diabetic state due to persistent hyperglycemia and heightened oxidative stress.[2] CML is formed through three primary pathways:
-
The Maillard Reaction: The classical pathway involves the non-enzymatic reaction between the carbonyl group of reducing sugars (like glucose) and the amino group of proteins, forming a Schiff base that rearranges into an Amadori product (fructoselysine). Oxidative cleavage of the Amadori product yields CML.
-
Lipid Peroxidation: Oxidative degradation of polyunsaturated fatty acids generates reactive dicarbonyl compounds such as glyoxal, which can then react with lysine residues on proteins to form CML.
-
Ascorbic Acid Auto-oxidation: The auto-oxidation of ascorbic acid can also lead to the formation of reactive intermediates that contribute to CML generation.
Due to its irreversible nature and the slow turnover of modified proteins, CML accumulates over time in tissues and the circulation, serving as a cumulative marker of glycoxidative damage.[3]
The CML-RAGE Axis: A Central Signaling Hub for Diabetic Pathology
The pathological effects of CML are primarily mediated through its interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[4] The binding of CML to RAGE initiates a cascade of intracellular signaling events that fuel inflammation, oxidative stress, and cellular dysfunction, creating a self-perpetuating cycle of damage.
The engagement of the CML-RAGE axis activates several key downstream pathways:[1][5][6]
-
NADPH Oxidase Activation and ROS Generation: RAGE activation leads to the assembly and activation of NADPH oxidase, a primary source of cellular reactive oxygen species (ROS). This surge in ROS further promotes CML formation and perpetuates a state of oxidative stress.
-
NF-κB Activation: RAGE signaling triggers the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and upregulates the expression of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules (VCAM-1, ICAM-1).[1]
-
MAPK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK, are also stimulated by RAGE.[7][8] These kinases are crucial for mediating cellular responses to stress and are involved in inflammation, apoptosis, and cellular proliferation.
-
Other Signaling Cascades: The AGE-RAGE interaction also influences other pathways such as the JAK-STAT and PI3K/Akt signaling routes, which are involved in cell proliferation and apoptosis.[1][4]
This sustained activation of pro-inflammatory and pro-oxidative pathways is a cornerstone of the development of diabetic complications.
CML in Specific Diabetic Complications: Quantitative Evidence
Elevated levels of CML are consistently observed in patients with various diabetic complications. The following tables summarize quantitative data from key studies, highlighting the association between circulating CML concentrations and the presence or severity of these conditions.
Diabetic Nephropathy
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. CML contributes to DN by inducing podocyte apoptosis, basement membrane thickening, and tubulointerstitial fibrosis.[9] Serum CML levels often correlate with the severity of renal impairment.[9]
| Patient Group | CML Level (Median ± SD, ng/mL) | Key Finding | Reference |
| Chronic Kidney Disease (CKD) without Diabetes | 658.4 ± 434.3 | Patients with CKD alone have the highest CML levels. | [9][10] |
| CKD with Type 2 Diabetes (T2DM) | 431.3 ± 327.9 | CML levels are elevated but lower than in non-diabetic CKD. | [9][10] |
| T2DM without CKD | 273.9 ± 134.2 | Diabetic patients without kidney disease have the lowest CML levels among the three groups. | [9][10] |
| Correlation in non-diabetic CKD | - | Serum CML positively correlates with proteinuria (r=0.6) and microalbuminuria (r=0.58). | [9][10] |
Diabetic Retinopathy
Diabetic retinopathy (DR) is a major cause of blindness. CML is implicated in the breakdown of the blood-retinal barrier and retinal neovascularization. Serum CML levels increase with the progression of DR.
| Patient Group | CML Level (Mean ± SD, ng/mL) | Key Finding | Reference |
| Healthy Controls | 521 ± 134 | Baseline CML level in non-diabetic individuals. | [11] |
| T2DM without Severe Retinopathy | 821 ± 141 | Significantly higher CML levels in diabetics even without advanced retinopathy. | [11] |
| T2DM with Proliferative Retinopathy | 1182 ± 346 | Highest CML levels are seen in patients with the most severe form of retinopathy. | [11] |
| Risk Threshold | > 1000 ng/mL | A CML level above 1000 ng/mL represents a 25-fold increased risk of proliferative retinopathy. | [11] |
| Macular Edema Threshold | > 1087 ng/mL | A CML threshold of 1087 ng/mL was identified for clinically significant macular edema (93% specificity). | [11] |
Cardiovascular Disease
Cardiovascular disease (CVD) is the leading cause of mortality in diabetic patients. CML contributes to atherosclerosis by promoting endothelial dysfunction, inflammation, and vascular calcification.
| Patient Group | CML Level (Mean ± SD, ng/mL) | Key Finding | Reference |
| T2DM without Ischemic Heart Disease (IHD) | 449.7 ± 54.9 | Elevated CML in diabetic patients. | [12] |
| T2DM with Ischemic Heart Disease (IHD) | 537.1 ± 86.1 | Significantly higher CML levels in diabetic patients with IHD. | [12] |
| Correlation in Diabetic IHD | - | Serum CML levels positively correlate with malondialdehyde (MDA), a marker of oxidative stress (r=0.338). | [12] |
Experimental Methodologies for CML Quantification
Accurate quantification of CML is critical for research and clinical applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Competitive ELISA Protocol
Competitive ELISA is a high-throughput method suitable for large sample numbers.
-
Principle: Microplate wells are coated with a CML-protein conjugate (e.g., CML-BSA). Samples or standards are pre-incubated with a specific anti-CML primary antibody and then added to the wells. Free CML in the sample competes with the coated CML for antibody binding. The amount of bound primary antibody is inversely proportional to the CML concentration in the sample and is detected using a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detailed Protocol Steps:
-
Coating: Coat 96-well microplates with 1.0 µg/mL CML-BSA in 50 mM carbonate buffer (pH 9.6) and incubate overnight at 4°C.[13]
-
Washing: Wash plates three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 6% skimmed milk in PBS) for 1 hour at room temperature.[13]
-
Competition: In a separate plate, incubate diluted serum samples or CML standards with a polyclonal anti-CML antibody for 1 hour.
-
Incubation: Transfer the sample/standard-antibody mixtures to the CML-BSA coated plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add HRP-conjugated goat anti-rabbit IgG secondary antibody and incubate for 1 hour.
-
Detection: After a final wash, add a substrate solution (e.g., TMB). Stop the reaction with sulfuric acid and read the absorbance at 405-450 nm.[11][13]
-
Calculation: Construct a standard curve and determine the CML concentration in the samples.
-
LC-MS/MS Protocol
LC-MS/MS is considered the gold standard for CML quantification due to its high specificity and sensitivity. It relies on separating CML from other amino acids and detecting it based on its specific mass-to-charge ratio.
-
Principle: Proteins in plasma or serum are hydrolyzed to release all constituent amino acids, including CML. A known amount of a stable isotope-labeled CML (e.g., D4-CML) is added as an internal standard. The sample is then analyzed by LC-MS/MS, where CML and the internal standard are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM). The ratio of the signal from the native CML to the internal standard allows for precise quantification.[14]
-
Detailed Protocol Steps:
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 4.0 μM D4-CML) to 50 µL of the plasma sample.[14]
-
Protein Precipitation: Precipitate proteins by adding 2 mL of 200 g/L trichloroacetic acid (TCA). Centrifuge at 2000 x g for 10 minutes and discard the supernatant.[15]
-
Hydrolysis: Add 500 µL of 6N hydrochloric acid (HCl) to the protein pellet and hydrolyze at 110°C for 20-24 hours in a sealed tube.[14][15]
-
Drying: Evaporate the sample to dryness under a stream of nitrogen gas at approximately 80°C.[14][15]
-
Reconstitution: Reconstitute the dried hydrolysate in a mobile phase-compatible solution (e.g., 5 mM NFPA - nonafluoropentanoic acid).[14][15]
-
LC Separation: Inject the sample onto a reversed-phase column (e.g., C18, 2.1 × 150 mm, 5 µm). Elute using a gradient of mobile phase A (e.g., 5 mM NFPA in water) and mobile phase B (acetonitrile).[14][16]
-
MS/MS Detection: Perform detection on a tandem mass spectrometer in positive ion mode using MRM. Monitor specific transitions, for example:
-
Quantification: Calculate the CML concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion and Therapeutic Implications
This compound is a critical pathogenic link between hyperglycemia and the development of devastating diabetic complications. Its accumulation and subsequent activation of the RAGE receptor establish a vicious cycle of oxidative stress and inflammation that drives tissue damage in the kidneys, retina, and vasculature. The quantitative data clearly demonstrate a strong correlation between circulating CML levels and the severity of these complications, positioning CML as a valuable biomarker for risk stratification and disease monitoring.
The detailed signaling pathways and experimental protocols outlined in this guide provide a foundational resource for further research. Therapeutic strategies aimed at inhibiting CML formation (e.g., via antioxidants or carbonyl scavengers), breaking existing AGE cross-links, or blocking the CML-RAGE signaling axis hold significant promise for mitigating the burden of diabetic complications. Continued investigation into these pathways is essential for the development of novel interventions to protect patients with diabetes from long-term organ damage.
References
- 1. KEGG PATHWAY: AGE-RAGE signaling pathway in diabetic complications - Homo sapiens (human) [kegg.jp]
- 2. Chronic myeloid leukemia diagnosed in a patient with uncontrolled proliferative diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AGE-RAGE Signaling Pathway in Diabetic Complications - Creative Biolabs [creativebiolabs.net]
- 5. cusabio.com [cusabio.com]
- 6. The Role of AGE/RAGE Signaling in Diabetes-Mediated Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway [mdpi.com]
- 9. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus [ouci.dntb.gov.ua]
- 11. scispace.com [scispace.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Role of Nε-(Carboxymethyl)Lysine in the Development of Ischemic Heart Disease in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diagnostic potential of plasma carboxymethyllysine and carboxyethyllysine in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma Levels of Free NƐ-Carboxymethyllysine (CML) after Different Oral Doses of CML in Rats and after the Intake of Different Breakfasts in Humans: Postprandial Plasma Level of sRAGE in Humans [mdpi.com]
- 17. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dietary N(6)-carboxymethyllysine in Chronic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(6)-carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) formed endogenously and exogenously through the Maillard reaction during the thermal processing of food.[1] Accumulating evidence highlights dietary CML as a significant contributor to the body's total AGE pool, implicating it in the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth overview of the role of dietary CML in chronic diseases, focusing on its dietary sources, mechanisms of action, and the experimental methodologies used to investigate its effects. Quantitative data on CML content in various foodstuffs are presented, along with detailed experimental protocols from key studies. Furthermore, critical signaling pathways modulated by CML are visualized to facilitate a deeper understanding of its cellular and molecular impacts.
Introduction to this compound (CML)
This compound (CML) is a well-characterized advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, and nucleic acids.[2] It is a major AGE found in food and is often used as a marker for the overall AGE content in dietary sources and biological samples.[1] While CML can be formed endogenously, particularly under conditions of hyperglycemia and oxidative stress, a significant portion of the body's CML burden is derived from dietary intake.[3] The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a primary source of dietary CML.[4]
Dietary Sources of CML
The concentration of CML in food is highly dependent on the composition of the food, as well as the cooking method, temperature, and duration of heating.[5] Generally, foods high in protein and fat that are cooked at high temperatures using dry heat methods, such as grilling, roasting, and frying, contain the highest levels of CML.[6]
Data Presentation: CML Content in Common Foodstuffs
The following tables summarize the quantitative data on CML content in various food categories. These values can be used to estimate dietary CML intake and to design low-AGE dietary interventions.
Table 1: CML Content in Meat and Poultry
| Food Item | Cooking Method | CML Content (mg/100g) |
| Beef, ground | Pan-fried | 1.5 - 2.5 |
| Chicken, breast | Grilled | 0.9 - 1.6 |
| Bacon | Fried | ~1.7 |
| Fish (e.g., Salmon) | Baked | 0.5 - 1.0 |
Data compiled from multiple sources.[7]
Table 2: CML Content in Dairy and Other Products
| Food Item | CML Content (mg/100g) |
| Cheese, Parmesan | 0.3 - 0.5 |
| Milk, whole | 0.05 - 0.1 |
| Bread, white | 0.1 - 0.3 |
| Cereals, breakfast | 0.2 - 2.6 |
| Nuts, roasted | 0.4 - 0.8 |
Data compiled from multiple sources.[6][8]
Pathophysiological Role of Dietary CML in Chronic Diseases
Dietary CML has been implicated in the pathogenesis and progression of a wide range of chronic diseases, including cardiovascular disease, diabetes, neurodegenerative disorders, and chronic kidney disease. The primary mechanism through which CML exerts its detrimental effects is by interacting with the Receptor for Advanced Glycation End products (RAGE).[9]
The CML-RAGE Signaling Axis
The binding of CML to RAGE initiates a cascade of intracellular signaling events that promote oxidative stress and inflammation.[9] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells.[10]
Activation of RAGE by CML leads to the activation of key downstream signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][9]
-
MAPKs (Mitogen-Activated Protein Kinases): Including ERK1/2, JNK, and p38 MAPK, which are involved in cellular proliferation, differentiation, inflammation, and apoptosis.[11][12]
-
Generation of Reactive Oxygen Species (ROS): The CML-RAGE interaction can activate NADPH oxidase, leading to increased production of intracellular ROS and subsequent oxidative stress.[13]
These signaling events contribute to a state of chronic, low-grade inflammation and oxidative stress, which are underlying factors in many chronic diseases.
Mandatory Visualization: CML-RAGE Signaling Pathway
Experimental Protocols
Investigating the effects of dietary CML requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Animal Studies: Dietary CML Supplementation
Objective: To investigate the in vivo effects of a CML-enriched diet on biomarkers of chronic disease in a murine model.[14]
Methodology:
-
Animal Model: Male C57BL/6 mice, 8 weeks old.
-
Diet Preparation:
-
Control Diet: Standard AIN-93G rodent chow.
-
CML-Enriched Diet: Standard AIN-93G chow supplemented with a defined concentration of synthetic CML (e.g., 60 mg CML per kg of diet). The CML is thoroughly mixed into the powdered diet before pelleting to ensure uniform distribution.
-
-
Experimental Design:
-
Mice are randomly assigned to either the control or CML-enriched diet group (n=10-12 per group).
-
Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
The dietary intervention is maintained for a specified period (e.g., 12-16 weeks).
-
-
Data Collection and Analysis:
-
Blood Collection: Blood samples are collected via cardiac puncture at the end of the study period. Serum or plasma is separated and stored at -80°C.
-
Biomarker Analysis: Serum levels of inflammatory markers (e.g., TNF-α, IL-6), oxidative stress markers (e.g., malondialdehyde), and metabolic parameters (e.g., glucose, insulin) are measured using commercially available ELISA kits.[15]
-
Tissue Analysis: Organs of interest (e.g., aorta, kidneys, liver) are harvested, and tissue homogenates are prepared for the analysis of CML accumulation (using LC-MS/MS) and gene expression of RAGE and inflammatory mediators (using RT-qPCR).
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences between the control and CML-fed groups.
-
Mandatory Visualization: Animal Study Experimental Workflow
Human Intervention Studies: Low-AGE vs. High-AGE Diet
Objective: To assess the impact of a low-AGE diet on markers of inflammation and oxidative stress in human subjects.[16]
Methodology:
-
Study Population: Healthy volunteers or patients with a specific chronic disease (e.g., type 2 diabetes, chronic kidney disease).
-
Dietary Intervention:
-
High-AGE Diet: A diet rich in foods cooked using high-temperature, dry-heat methods (e.g., grilling, frying, roasting).
-
Low-AGE Diet: A diet emphasizing foods cooked using low-temperature, high-moisture methods (e.g., boiling, steaming, poaching).
-
Dietary intake is carefully monitored using food diaries and/or 24-hour recalls. The CML content of the diets is estimated using established food CML databases.[17]
-
-
Study Design: A randomized, controlled, crossover design is often employed.
-
Participants are randomized to receive either the low-AGE or high-AGE diet for a specified period (e.g., 4-6 weeks).
-
Following a washout period, participants cross over to the other dietary arm.
-
-
Data Collection and Analysis:
-
Blood and Urine Collection: Fasting blood and 24-hour urine samples are collected at baseline and at the end of each dietary period.
-
Biomarker Measurement: Serum/plasma levels of CML, inflammatory markers (e.g., C-reactive protein, TNF-α), and oxidative stress markers (e.g., F2-isoprostanes) are measured. Urinary CML excretion is also quantified.[16]
-
Analytical Methods: CML is typically measured using competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher accuracy and sensitivity.[18][19]
-
Statistical Analysis: Paired statistical tests are used to compare the effects of the low-AGE versus high-AGE diets within the same individuals.
-
In Vitro Studies: CML Treatment of Cultured Cells
Objective: To elucidate the cellular and molecular mechanisms by which CML induces cellular dysfunction.[11]
Methodology:
-
Cell Culture: Relevant cell types (e.g., human umbilical vein endothelial cells (HUVECs), macrophages, podocytes) are cultured under standard conditions.
-
CML Treatment: Cells are treated with varying concentrations of CML-modified bovine serum albumin (CML-BSA) or synthetically prepared CML for different time points.
-
Experimental Assays:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
ROS Production: Measured using fluorescent probes like DCFH-DA.
-
Gene and Protein Expression: Expression of RAGE, NF-κB, and downstream inflammatory targets is analyzed by RT-qPCR and Western blotting, respectively.[11]
-
Signaling Pathway Analysis: Activation of specific signaling pathways (e.g., phosphorylation of MAPKs) is determined by Western blotting using phospho-specific antibodies.
-
Conclusion and Future Directions
Dietary this compound is a significant and modifiable risk factor for the development and progression of numerous chronic diseases. The interaction of CML with its receptor, RAGE, triggers a cascade of pro-inflammatory and pro-oxidative signaling events that contribute to cellular dysfunction. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the pathophysiological roles of dietary CML and to develop therapeutic strategies aimed at mitigating its harmful effects. Future research should focus on identifying specific inhibitors of the CML-RAGE interaction and on developing more accurate and comprehensive databases of CML content in foods to better inform dietary recommendations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N(6)-Carboxy-methyllysine - BEVITAL AS [bevital.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 9. N(epsilon)-(carboxymethyl)lysine adducts of proteins are ligands for receptor for advanced glycation end products that activate cell signaling pathways and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nε-carboxymethyl-lysine and inflammatory cytokines, markers and mediators of coronary artery disease progression in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nε-carboxymethyl-lysine promotes calcium deposition in VSMCs via intracellular oxidative stress-induced PDK4 activation and alters glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary Nε-(carboxymethyl) lysine affects cardiac glucose metabolism and myocardial remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concentrations of N6-Carboxymethyllysine (CML), N6-Carboxyethyllysine (CEL), and Soluble Receptor for Advanced Glycation End-Products (sRAGE) Are Increased in Psoriatic Patients [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Is Dietary Intake of Advanced Glycation End Products Associated with Mortality Among Adults with Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of N epsilon-(carboxymethyl)lysine in foods and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of N(6)-carboxymethyllysine in the Pathogenesis of Neurodegenerative Diseases: A Technical Guide
Executive Summary: N(6)-carboxymethyllysine (CML) is a prominent Advanced Glycation End product (AGE) that accumulates in the body with age and is implicated in the pathology of various chronic diseases. This technical guide provides an in-depth analysis of the role of CML in the pathogenesis of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis. It details the molecular mechanisms, key signaling pathways, and experimental methodologies crucial for researchers, scientists, and drug development professionals in this field. A central focus is the interaction of CML with the Receptor for Advanced Glycation End products (RAGE), a key event that triggers neuroinflammation, oxidative stress, and ultimately, neuronal cell death.
Introduction: The Formation and Significance of CML
Advanced Glycation End products (AGEs) are a diverse group of compounds formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, known as the Maillard reaction.[1] This process begins with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product.[1] Over time, these products undergo further irreversible reactions, including dehydration, oxidation, and cross-linking, to form stable AGEs.[1]
This compound (CML) is one of the most abundant and well-characterized AGEs found in tissues and is considered a major marker of AGE accumulation.[2][3] Its formation is closely linked with oxidative stress.[4] CML levels increase with age and are further elevated in pathological conditions such as diabetes mellitus and neurodegenerative disorders.[5][6] The accumulation of CML-modified proteins can impair their normal function and contribute to disease progression by promoting protein aggregation, inducing inflammatory responses, and causing cellular damage.[1][7]
The Pathogenic Role of CML in Neurodegenerative Diseases
CML accumulation has been identified in the brains of patients with several neurodegenerative diseases, where it is thought to contribute significantly to the pathological cascade.
-
Alzheimer's Disease (AD): In AD brains, CML is found co-localized with amyloid-beta (Aβ) in senile plaques and with hyperphosphorylated tau protein in neurofibrillary tangles (NFTs).[4][8] Studies have shown higher CML expression in AD patients, with the highest levels observed in those with coexistent diabetes mellitus, suggesting an additive effect.[4][6] The interaction of CML with neuronal cells is believed to exacerbate oxidative stress and inflammation, contributing to the neuronal loss characteristic of AD.[9]
-
Parkinson's Disease (PD): The pathogenesis of PD involves the aggregation of α-synuclein into Lewy bodies and the progressive loss of dopaminergic neurons.[10] Glycation of α-synuclein by AGEs like CML can promote its aggregation and has been implicated in PD pathology.[1] Furthermore, the CML-RAGE signaling axis can induce oxidative stress, a key factor in the degeneration of dopamine-producing neurons.[11]
-
Amyotrophic Lateral Sclerosis (ALS): ALS is characterized by the degeneration of motor neurons.[12] Evidence suggests that AGEs, including CML, are involved in this process. CML has been detected in the spinal cords of ALS patients, where it may contribute to motor neuron death through RAGE-mediated inflammatory and oxidative stress pathways.[13][14]
The CML-RAGE Signaling Axis: A Central Mechanism of Neurotoxicity
The primary mechanism by which CML exerts its detrimental effects in the brain is through its interaction with the Receptor for Advanced Glycation End products (RAGE).[7] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including neurons, microglia, and astrocytes.[9][15]
Binding of CML to RAGE initiates a cascade of intracellular signaling events, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[16] This activation leads to the upregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules.[9] The CML-RAGE interaction also stimulates the production of Reactive Oxygen Species (ROS) by activating NADPH oxidase, which creates a vicious cycle of oxidative stress and further AGE formation.[17] This sustained neuroinflammatory and oxidative environment leads to synaptic dysfunction, mitochondrial damage, and ultimately, neuronal apoptosis and cell death.[7][9]
Quantitative Data Summary
The following table summarizes key findings regarding CML levels in neurodegenerative diseases based on immunohistochemical and biochemical analyses. While many studies report qualitative increases, specific quantitative values can vary significantly based on the detection method and patient cohort.
| Disease | Tissue/Fluid | Key Findings | Citation(s) |
| Alzheimer's Disease (AD) | Brain Tissue (Hippocampus, Cortex) | Increased CML expression in neurons and glia. Co-localization with Aβ plaques and tau tangles. Highest reactivity in patients with both AD and Diabetes Mellitus. | [4][6] |
| Vascular Dementia | Brain Tissue (Cortex, White Matter) | CML accumulation observed in neurons and blood vessels. | [2] |
| Multiple Sclerosis (MS) | Serum | Intensification of protein glycation processes, particularly leading to CML formation. | [14] |
| Amyotrophic Lateral Sclerosis (ALS) | Spinal Cord (Anterior Horn) | Detection of CML in the anterior horn of the spinal cord. | [13] |
Key Experimental Protocols
Investigating the role of CML in neurodegeneration requires a range of specialized techniques. Below are detailed protocols for essential experiments.
Protocol: Competitive ELISA for CML Quantification
This protocol is for the quantification of CML protein adducts in samples like serum, plasma, or cell lysates.[18][19]
-
Plate Coating: Coat a 96-well protein binding plate with a CML conjugate solution (e.g., CML-BSA) overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add 50 µL of CML standards (a dilution series of known CML-BSA concentrations) and unknown samples to the wells. Incubate for 10 minutes at room temperature on an orbital shaker.
-
Primary Antibody Incubation: Add 50 µL of diluted anti-CML monoclonal antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker. During this step, the antibody will bind to either the CML coated on the plate or the CML in the sample/standard.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step thoroughly (5 times).
-
Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark at room temperature for 15-20 minutes.[20]
-
Stop Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of CML in the sample.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the CML standards. Use this curve to determine the CML concentration in the unknown samples.
Protocol: Immunohistochemistry (IHC) for CML in Brain Tissue
This protocol details the localization of CML in paraffin-embedded brain sections.[2]
-
Deparaffinization and Rehydration: Dewax 10 µm thick paraffin-embedded sections in xylene or a substitute (e.g., Histoclear) and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
Peroxidase Blocking: Treat sections with 3% hydrogen peroxide in PBS for 30 minutes to quench endogenous peroxidase activity.
-
Antigen Retrieval: Incubate sections with Proteinase K for 5 minutes at room temperature to expose the cross-linked CML epitopes. Rinse thoroughly with PBS.
-
Blocking: To minimize non-specific binding, incubate sections with 10% normal horse serum in PBS for 20 minutes.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with an anti-CML mouse monoclonal antibody diluted 1:500 in PBS-T (PBS with Tween-20).
-
Washing: Wash sections 3 times with PBS-T.
-
Secondary Antibody Incubation: Incubate with a biotinylated anti-mouse secondary antibody for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Signal Amplification: Incubate sections with an Avidin-Biotin Complex (ABC) reagent for 30 minutes.
-
Washing: Repeat the washing step.
-
Visualization: Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen. Monitor the color development under a microscope.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.
-
Microscopy: Analyze the sections under a light microscope to assess the localization and intensity of CML staining.
Protocol: Western Blot for RAGE Detection
This protocol is for detecting the RAGE protein in cell lysates or tissue homogenates.[15][21]
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (5% non-fat dried milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RAGE (e.g., rabbit polyclonal anti-RAGE) diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:20,000 in blocking buffer for 1 hour at room temperature.[21]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film. The resulting bands indicate the presence and relative abundance of the RAGE protein. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
Protocol: Cell Viability/Cytotoxicity Assay (MTT/Calcein-AM)
This protocol describes methods to assess the effect of CML on the viability of cultured neuronal cells.[22][23]
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 10,000-50,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat the cells with varying concentrations of CML (e.g., CML-HSA) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Viability Assessment (Choose one method):
-
MTT Assay (Metabolic Activity):
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals by adding 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Read the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
-
-
Calcein-AM/Ethidium Homodimer-1 (Live/Dead Staining):
-
Prepare a working solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1, stains dead cells red).
-
Gently remove the treatment media and add the working solution to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Measure fluorescence using a fluorescence plate reader (Calcein: Ex/Em ~485/530 nm; EthD-1: Ex/Em ~530/645 nm) or visualize using a fluorescence microscope.
-
-
-
Data Analysis: Express the results as a percentage of the untreated control to determine the cytotoxic effect of CML.
Experimental Workflow and Logic
To comprehensively study the impact of CML on neuronal pathology, a structured experimental workflow is essential. The following diagram illustrates a typical research pipeline from initial hypothesis to functional outcome assessment.
Conclusion and Future Directions
This compound is a critical pathogenic factor in the progression of neurodegenerative diseases. By activating the RAGE receptor, CML perpetuates a destructive cycle of neuroinflammation and oxidative stress that drives neuronal dysfunction and death. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these mechanisms further. Future research should focus on developing therapeutic strategies that can inhibit CML formation, block the CML-RAGE interaction, or suppress its downstream signaling pathways, offering promising new avenues for the treatment of Alzheimer's, Parkinson's, and other related disorders.[1][7]
References
- 1. The role of advanced glycation end products in various types of neurodegenerative disease: a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical study of N-epsilon-carboxymethyl lysine (CML) in human brain: relation to vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. N epsilon-carboxymethyllysine in brain aging, diabetes mellitus, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced glycation end products and neurodegenerative diseases: mechanisms and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Glycation End Products in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukemia protein may be target for Alzheimers disease therapies [jax.org]
- 9. mdpi.com [mdpi.com]
- 10. Progress on Parkinson’s – NU Sci Magazine [nuscimagazine.com]
- 11. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Abl Inhibition Delays Motor Neuron Degeneration in the G93A Mouse, an Animal Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carboxymethyllysine and carboxyethyllysine in multiple sclerosis patients [archivesofmedicalscience.com]
- 15. RAGE Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. From Fork to Brain: The Role of AGE–RAGE Signaling and the Western Diet in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. CML Competitive ELISA [cellbiolabs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. origene.com [origene.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of N(6)-Carboxymethyllysine from Lipid Peroxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of N(6)-carboxymethyllysine (CML), a significant advanced lipoxidation end-product (ALE), arising from the oxidative degradation of lipids. This document details the underlying chemical mechanisms, presents quantitative data from in vitro studies, and offers detailed experimental protocols for its investigation. The information herein is intended to support research into oxidative stress, age-related diseases, and the development of therapeutic interventions.
Introduction to this compound (CML) and Lipid Peroxidation
This compound (CML) is a well-characterized advanced glycation end-product (AGE) that is also recognized as a product of lipid peroxidation, terming it an advanced lipoxidation end-product (ALE).[1] Its formation is a marker of oxidative stress and has been implicated in the pathogenesis of numerous diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[2] While initially associated with the Maillard reaction, it is now understood that a significant pathway for CML formation involves the oxidative degradation of polyunsaturated fatty acids (PUFAs).[1]
Lipid peroxidation is a complex process involving the generation of lipid hydroperoxides from PUFAs, which then decompose into a variety of reactive carbonyl species (RCS).[3][4][5] Among these, glyoxal is a key precursor in the formation of CML from lipid peroxidation.[6] This guide will elucidate the pathways from common dietary PUFAs to the formation of this critical ALE.
Chemical Mechanisms of CML Formation from Lipid Peroxidation
The formation of CML from lipid peroxidation is a multi-step process initiated by the oxidative degradation of polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid.[6] This process is often catalyzed by transition metals.[1]
The key stages of this pathway are:
-
Initiation of Lipid Peroxidation: The process begins with the abstraction of a hydrogen atom from a methylene group in a PUFA by a reactive oxygen species (ROS), forming a lipid radical.[7]
-
Propagation and Formation of Lipid Hydroperoxides (LOOHs): The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).[5]
-
Decomposition of LOOHs to Reactive Carbonyl Species (RCS): The unstable LOOHs undergo fragmentation, a process often involving Hock cleavage, to generate a variety of reactive carbonyl species (RCS), including aldehydes and ketones.[8] A key RCS in the pathway to CML is the dicarbonyl compound, glyoxal.[6]
-
Reaction of Glyoxal with Lysine: Glyoxal, a highly reactive dicarbonyl, then reacts with the ε-amino group of a lysine residue on a protein. This reaction proceeds through a Schiff base intermediate, which can undergo rearrangement and oxidation to form the stable CML adduct.
Below is a diagram illustrating the general pathway of CML formation from lipid peroxidation.
Quantitative Data on CML Formation
The yield of CML from lipid peroxidation is dependent on a variety of factors, including the specific PUFA, the protein substrate, the presence of metal catalysts, and the overall oxidative conditions. The following table summarizes quantitative data from in vitro studies.
| Polyunsaturated Fatty Acid (PUFA) | Protein Substrate | Incubation Conditions | CML Yield (mmol/mol lysine) | Reference |
| Arachidonic Acid | RNase | 6 days, aerobic, phosphate buffer | ~0.7 | [1] |
| Linoleic Acid | RNase | 6 days, aerobic, phosphate buffer | Time-dependent formation observed | [1] |
| Oleic Acid | RNase | 6 days, aerobic, phosphate buffer | Trace amounts | [1] |
| Arachidonic Acid | - | In healthy individuals, positively associated with plasma CML | Positive association | [9] |
| Docosapentaenoic Acid | - | In healthy individuals, positively associated with plasma CML | Positive association | [9] |
| Gamma-Linolenic Acid | - | In healthy individuals, positively associated with plasma CML | Positive association | [9] |
| Saturated Fatty Acids (e.g., Stearic Acid) | - | In healthy individuals, negatively associated with plasma CML | Negative association | [9] |
Experimental Protocols
The following section provides a detailed methodology for an in vitro experiment to study the formation of CML from lipid peroxidation and its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In Vitro Formation of CML from PUFA and Protein
This protocol describes a common method for inducing the formation of CML on a model protein through the metal-catalyzed oxidation of a polyunsaturated fatty acid.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA, or Ribonuclease A, RNase A)
-
Polyunsaturated fatty acid (e.g., arachidonic acid or linoleic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper (II) sulfate (CuSO₄) solution (or other transition metal salt)
-
Chelating agent (e.g., EDTA) to stop the reaction
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the model protein (e.g., 10 mg/mL in PBS).
-
Prepare a stock solution of the PUFA (e.g., 100 mM in ethanol).
-
In a reaction tube, combine the protein solution, PUFA solution, and PBS to achieve the desired final concentrations (e.g., 1 mg/mL protein and 1 mM PUFA).
-
Initiate the oxidation reaction by adding the metal catalyst (e.g., final concentration of 100 µM CuSO₄).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 24, 48, 72 hours). A control reaction without the PUFA should be run in parallel.
-
Stop the reaction by adding a chelating agent (e.g., EDTA to a final concentration of 1 mM).
-
Store the samples at -80°C until analysis.
Quantification of CML by LC-MS/MS
This protocol outlines the steps for the quantification of CML in protein samples, involving protein hydrolysis followed by LC-MS/MS analysis.
Materials:
-
Hydrochloric acid (HCl), 6N
-
Internal standard (e.g., ¹³C₆-CML or d₄-CML)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a suitable column (e.g., reversed-phase C18)
-
Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)
Procedure:
-
Protein Hydrolysis:
-
To an aliquot of the protein sample from the in vitro reaction, add the internal standard.
-
Add an equal volume of 12N HCl to achieve a final concentration of 6N HCl.
-
Hydrolyze the protein by heating at 110°C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a suitable solvent (e.g., 0.1% formic acid).
-
-
Sample Clean-up (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted hydrolysate onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the CML and other amino acids with an appropriate solvent.
-
Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate CML from other amino acids using a gradient elution.
-
Detect and quantify CML and its internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for CML and its internal standard should be optimized beforehand.
-
Construct a calibration curve using known concentrations of CML standard to quantify the amount of CML in the samples.
-
Below is a diagram of a typical experimental workflow for the analysis of CML from in vitro lipid peroxidation.
Conclusion
The formation of this compound from lipid peroxidation is a crucial pathway in the generation of advanced lipoxidation end-products, with significant implications for cellular damage and the progression of various diseases. Understanding the chemical mechanisms, having access to quantitative data, and utilizing robust experimental protocols are essential for researchers in this field. This guide provides a foundational resource to support further investigation into the role of CML in health and disease and to aid in the development of strategies to mitigate its formation and deleterious effects.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Advanced lipid peroxidation end products in oxidative damage to proteins. Potential role in diseases and therapeutic prospects for the inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]
- 4. Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation derived reactive carbonyl species in free and conjugated forms as an index of lipid peroxidation: limits and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyoxal Formation and Its Role in Endogenous Oxalate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Association of Nε-Carboxymethyllysine With Polyunsaturated and Saturated Fatty Acids in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Gut microbiota metabolism of dietary N(6)-carboxymethyllysine.
An In-Depth Technical Guide on the Gut Microbiota Metabolism of Dietary N(6)-carboxymethyllysine
Introduction
This compound (CML) is a prominent advanced glycation end-product (AGE) formed during the Maillard reaction, a non-enzymatic reaction between reducing sugars and the amino groups of proteins and other molecules.[1][2] This reaction is accelerated by heat treatment, making CML abundant in processed foods such as dairy products, baked goods, and cereals.[1][2] While a portion of dietary CML is absorbed by the host, a significant amount transits to the colon, where it becomes a substrate for the gut microbiota.[1][3] Understanding the microbial metabolism of CML is crucial, as this process can modulate the bioavailability of CML and produce novel metabolites with potential physiological effects. This guide provides a comprehensive overview of the current scientific understanding of CML metabolism by human intestinal bacteria, focusing on the key bacterial players, metabolic pathways, and the experimental methodologies used in this field of research.
Key Bacterial Taxa in CML Metabolism
Recent research has identified specific anaerobic bacteria capable of degrading CML. Through enrichment cultures from human fecal samples incubated with CML, certain taxa have been shown to proliferate and actively metabolize the compound.[4][5]
The primary bacteria identified in the anaerobic degradation of CML are:
-
Oscillibacter spp.: This genus was found to increase in abundance in fecal microbiota enrichments that demonstrated high CML degradation capacity.[4][5]
-
Cloacibacillus evryensis: This species also showed a significant increase in the same CML-degrading enrichments.[4][5] A pure culture of Cloacibacillus evryensis was subsequently shown to degrade CML, confirming its role in this metabolic process.[1][4]
Interestingly, the ability of fecal microbiota to degrade CML appears to be donor-dependent, with samples from individuals exposed to processed foods showing a greater capacity for CML metabolism.[1][4] This suggests that diet may shape the gut microbiome's ability to process dietary AGEs.
Metabolic Pathways of CML Degradation
The anaerobic metabolism of CML by gut bacteria involves the conversion of CML into several downstream metabolites. The identified products suggest that bacteria utilize pathways analogous to those for lysine degradation.[2][4] The primary metabolites identified from the degradation of CML by Cloacibacillus evryensis and other gut microbes include carboxymethylated biogenic amines and carboxylic acids.[4][5]
Key identified metabolites are:
-
N-carboxymethylaminopentanol (CM-APO) [6]
These metabolites have been detected in both in vitro bacterial cultures and human urine, providing strong evidence for the microbial metabolism of dietary CML in vivo.[6]
Caption: Proposed metabolic pathway of CML by gut microbiota.
Quantitative Data on CML Metabolism
The degradation of CML by gut microbiota has been quantified in in vitro studies. The data highlights the efficiency of enriched bacterial communities in metabolizing this AGE.
Table 1: CML Degradation by Human Fecal Microbiota Enrichments
| Donor ID | Exposure to Processed Foods | CML Degradation (%) after 5 weeks | Key Bacteria Enriched | Reference |
|---|---|---|---|---|
| AF1A | Yes | 77% | Oscillibacter | [4] |
| AS1 | Yes | 100% | Cloacibacillus evryensis |[4] |
Table 2: Urinary Concentrations of CML and its Microbial Metabolites in Healthy Subjects (n=46)
| Compound | Mean Concentration (nmol/mg Creatinine) | Reference |
|---|---|---|
| N-carboxymethyllysine (CML) | Not specified in abstract | [6] |
| N-carboxymethylcadaverine (CM-CAD) | 0.49 | [6] |
| N-carboxymethylaminopentanoic acid (CM-APA) | 0.49 | [6] |
| N-carboxymethylaminopentanol (CM-APO) | 0.49 | [6] |
| N-carboxymethyl-Δ1-piperideinium ion | 0.49 |[6] |
Note: The abstract of the cited study reports the same mean concentration for all metabolites, which may be a simplification. The full paper would be needed for more detailed data.
Experimental Protocols
Protocol 1: In Vitro Anaerobic Fermentation of Fecal Microbiota
This protocol is based on the methodology used to enrich and identify CML-degrading bacteria from human stool samples.[4]
Objective: To enrich for and isolate anaerobic gut bacteria capable of metabolizing CML.
Materials:
-
Fresh human fecal samples
-
Anaerobic chamber or jars with gas packs
-
Sterile, anaerobic basal medium (e.g., containing peptone, yeast extract, mineral salts)
-
This compound (CML) solution (sterile)
-
Control medium (without CML)
-
Sterile tubes and flasks
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize fresh fecal samples (10% w/v) in a sterile, anaerobic buffer inside an anaerobic chamber.
-
First Enrichment: Inoculate the anaerobic basal medium supplemented with CML (e.g., 2 mM) with the fecal slurry (e.g., 1% v/v). Also, prepare a control culture without CML.
-
Incubation: Incubate the cultures under strict anaerobic conditions at 37°C for an extended period (e.g., 5 weeks) to allow for the slow degradation of CML.
-
Monitoring: At regular intervals, collect aliquots for CML concentration analysis (using LC-MS) and for microbial community analysis (e.g., 16S rRNA gene sequencing).
-
Successive Transfers (Second Enrichment): Once CML degradation is observed, transfer an aliquot (e.g., 1% v/v) of the enriched culture to a fresh CML-containing medium.
-
Repeat Transfers: Repeat the transfer process multiple times to further enrich for CML-degrading species and to dilute out non-metabolizing bacteria and residual growth factors from the original fecal sample.
-
Isolation: After significant enrichment, plate the culture onto solid agar medium to isolate individual colonies of the dominant CML-degrading bacteria (e.g., Cloacibacillus evryensis).
Caption: Experimental workflow for enriching CML-degrading bacteria.
Protocol 2: Analysis of CML and Metabolites by HILIC-HRMS
This protocol describes the analytical method for quantifying CML and its metabolites in biological samples.[2][6]
Objective: To separate and quantify CML and its polar metabolites (CM-CAD, CM-APA, etc.) using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS).
Materials:
-
Bacterial culture supernatant or prepared urine samples
-
Acetonitrile (ACN) and water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., deuterated CML, d4-CML)
-
HILIC chromatography column
-
UHPLC-HRMS system (e.g., Q-Exactive Orbitrap)
Procedure:
-
Sample Preparation:
-
Centrifuge bacterial cultures to pellet cells. Collect the supernatant.
-
Dilute supernatant or urine samples with ACN to precipitate proteins and prepare the sample for HILIC injection.
-
Spike the sample with the internal standard (d4-CML) to correct for matrix effects and variations in instrument response.
-
Centrifuge the diluted sample to remove any precipitate and transfer the clear supernatant to an autosampler vial.
-
-
Chromatographic Separation (HILIC):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of organic solvent (e.g., 90% B) to retain the polar analytes on the HILIC column. Gradually decrease the percentage of B to elute the analytes.
-
Flow Rate: Typical for UHPLC columns (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Detection (HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan with high resolution (e.g., >70,000) to acquire accurate mass data for all ions.
-
Data Acquisition: Use a data-dependent MS2 (ddMS2) or parallel reaction monitoring (PRM) approach to acquire fragmentation spectra for the targeted analytes, confirming their identity.
-
-
Data Analysis:
-
Extract the exact mass chromatograms for CML, its metabolites, and the internal standard.
-
Integrate the peak areas.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of each analyte using a calibration curve prepared with analytical standards.
-
Logical Framework: Dietary CML, Microbiota, and Host Interactions
The metabolism of dietary CML by the gut microbiota represents a critical intersection between diet and host health. This process not only reduces the systemic exposure of the host to dietary CML but also generates novel metabolites that may have their own biological activities.
Caption: Interplay of dietary CML, gut microbiota, and the host.
Conclusion and Future Directions
The gut microbiota plays a definitive role in the metabolism of dietary this compound. Specific anaerobic bacteria, such as Cloacibacillus evryensis and Oscillibacter spp., have been identified as key players in the degradation of CML into a series of carboxymethylated amines and acids. This microbial activity modulates the host's exposure to dietary CML and introduces novel microbially-generated metabolites into the systemic circulation.
For researchers and drug development professionals, this metabolic pathway presents several areas for future investigation:
-
Enzymology: Identifying and characterizing the specific enzymes responsible for CML degradation could lead to the development of enzymatic assays or probiotic interventions.
-
Bioactivity of Metabolites: The physiological effects of CM-CAD, CM-APA, and other CML metabolites on the host are currently unknown and require further study.
-
Modulation of CML Metabolism: Investigating how diet, prebiotics, or probiotics can enhance the CML-degrading capacity of the gut microbiota could be a strategy to mitigate potential negative effects of high dietary AGE intake.
A deeper understanding of these processes will clarify the complex relationship between diet, the microbiome, and human health, potentially paving the way for novel therapeutic and nutritional strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anaerobic Degradation of N-ε-Carboxymethyllysine, a Major Glycation End-Product, by Human Intestinal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Anaerobic Degradation of N-ε-Carboxymethyllysine, a Major Glycation End-Product, by Human Intestinal Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Maillard reaction end product Nε-carboxymethyllysine is metabolized in humans and the urinary levels of the microbial metabolites are associated with individual diet - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Maillard Reaction and N(6)-carboxymethyllysine (CML) Formation in Food
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food science, responsible for the desirable flavors, aromas, and colors in thermally processed foods. However, this complex cascade of reactions also leads to the formation of advanced glycation end products (AGEs), a heterogeneous group of compounds implicated in various chronic diseases. Among the most prevalent and well-studied AGEs is N(6)-carboxymethyllysine (CML). This technical guide provides a comprehensive overview of the Maillard reaction, the specific pathways of CML formation, its prevalence in different food categories, detailed analytical protocols for its quantification, and its biological significance, including the signaling pathways it triggers upon consumption. This document is intended to serve as a critical resource for professionals in food science, nutrition, and drug development.
The Maillard Reaction: A Chemical Overview
The Maillard reaction is initiated by the condensation of a reducing sugar (e.g., glucose, fructose) with a free amino group of an amino acid, peptide, or protein.[1] This reaction is highly dependent on factors such as temperature, time, water activity, and the types of reactants involved.[2] The process can be broadly divided into three stages:
-
Early Stage: Formation of a Schiff base, followed by cyclization to form a glycosylamine. This product then undergoes an Amadori or Heyns rearrangement to form a more stable ketosamine or aldosamine, respectively.
-
Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to form highly reactive dicarbonyl compounds such as glyoxal (GO) and methylglyoxal (MGO).[3] This stage is also responsible for the development of characteristic food aromas.
-
Final Stage: These reactive intermediates polymerize and condense, forming brown nitrogenous polymers and co-polymers known as melanoidins. Advanced glycation end products (AGEs) like CML are also formed during this stage.[4]
Formation Pathways of this compound (CML)
CML is a well-established marker for the extent of the Maillard reaction and overall AGE content in food.[2][5] It is formed on the lysine residues of proteins through several pathways, primarily involving the reactive dicarbonyl compound, glyoxal.
The primary pathways for CML formation include:
-
Hodge Pathway: Oxidative degradation of Amadori products, leading to the formation of glyoxal.[4]
-
Namiki Pathway: Cleavage of the initial Schiff base can also generate glyoxal.[4]
-
Lipid Peroxidation: The oxidation of polyunsaturated fatty acids can produce glyoxal and other reactive carbonyls that subsequently react with lysine.[3]
-
Glucose Autoxidation (Wolff Pathway): Direct oxidation of reducing sugars can generate α-dicarbonyl compounds.[4]
Once formed, glyoxal reacts with the ε-amino group of a lysine residue to form CML. This complex series of reactions highlights the multiple routes through which CML can be generated during food processing.
Caption: Major pathways leading to the formation of this compound (CML) in foods.
Quantitative Data: CML Content in Various Food Groups
The concentration of CML in food is highly variable and depends on the composition of the food and the processing conditions (time, temperature, cooking method).[2] Foods rich in protein and fat, particularly those cooked at high temperatures with dry heat, tend to have the highest levels of CML.[4][6]
| Food Category | Food Item | Processing Method | CML Concentration (mg/kg protein) |
| Dairy Products | Skim Milk Powder | High-heat treatment | 100 - 800 |
| Hard Cheeses | Aging | 50 - 400 | |
| Infant Formula | Sterilization | 20 - 500 | |
| Meat & Poultry | Beef, ground | Fried (15 min) | ~250 |
| Chicken Breast | Roasted (30 min) | ~150 | |
| Bacon | Fried | 100 - 300 | |
| Bakery & Grains | Bread Crust | Baking | 50 - 200 |
| Biscuits/Cookies | Baking | 10 - 150 | |
| Breakfast Cereals | Extrusion/Toasting | 20 - 120 | |
| Nuts & Seeds | Peanuts | Roasted | 80 - 250 |
| Almonds | Roasted | 60 - 200 |
Note: These values are approximate and compiled from various literature sources. Actual concentrations can vary significantly based on specific processing parameters and analytical methods used.
Experimental Protocols for CML Quantification
Accurate quantification of CML is essential for assessing dietary exposure and understanding its formation. The most common analytical methods are enzyme-linked immunosorbent assays (ELISA) and chromatography coupled with mass spectrometry.[7][8] The latter, particularly UPLC-MS/MS, is considered the gold standard due to its high sensitivity and specificity.
Sample Preparation and Hydrolysis
A generic protocol for the extraction and hydrolysis of CML from a food matrix is as follows:
-
Homogenization: The food sample is lyophilized (freeze-dried) and ground into a fine, homogenous powder.
-
Lipid Removal (Defatting): Lipids are extracted from the sample using a solvent such as hexane or a chloroform:methanol mixture. This step is critical as lipids can interfere with analysis. The sample is typically vortexed with the solvent and centrifuged, with the supernatant (lipid fraction) being discarded. This is repeated 2-3 times.
-
Protein Hydrolysis:
-
An aliquot of the defatted sample is mixed with 6 M hydrochloric acid (HCl).
-
Internal standards (e.g., deuterated CML, d4-CML) are added to correct for analytical variability.[9]
-
The mixture is purged with nitrogen, sealed, and heated at 110°C for 24 hours to hydrolyze the protein and release the CML adduct.[9]
-
-
Acid Removal: The HCl is removed by evaporation under a vacuum.[9]
-
Reconstitution and Clean-up: The dried hydrolysate is reconstituted in a suitable buffer (e.g., 5 mM Nonafluoropentanoic acid - NFPA).[9] Solid-phase extraction (SPE) with a C18 cartridge is often used to remove interfering compounds before instrumental analysis.[9]
UPLC-MS/MS Analysis
-
Instrumentation: A Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is used.
-
Chromatographic Separation: The sample extract is injected onto a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate CML from other components.
-
Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both CML and its deuterated internal standard are monitored for highly selective and sensitive quantification.
Caption: Standard experimental workflow for the quantification of CML in food matrices.
Biological Significance and Signaling Pathways
Dietary AGEs, including CML, are partially absorbed in the gastrointestinal tract (an estimated 10%) and contribute to the body's total AGE pool.[6] The accumulation of AGEs is linked to oxidative stress and inflammation, contributing to the pathology of several diseases.[10]
The primary mechanism through which CML and other AGEs exert their pathogenic effects is by binding to the Receptor for Advanced Glycation End Products (RAGE).[11] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types.[11]
The binding of CML to RAGE triggers a cascade of intracellular signaling events:
-
Activation of MAP Kinases: Ligand binding to RAGE activates signaling cascades including mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38.[12][13]
-
NF-κB Activation: A key consequence of RAGE signaling is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).
-
Pro-inflammatory Response: Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1).[14] This sustained low-grade inflammation is a hallmark of many chronic diseases.
-
Increased Oxidative Stress: RAGE activation also leads to the generation of reactive oxygen species (ROS), further perpetuating a cycle of AGE formation and cellular damage.
Caption: CML-induced RAGE signaling pathway leading to inflammation and oxidative stress.
Conclusion
This compound is a significant heat-induced contaminant formed during the Maillard reaction in a wide variety of foods. As a major dietary AGE, its quantification is crucial for food safety and nutritional assessment. Furthermore, its interaction with the RAGE receptor provides a direct link between diet and the inflammatory pathways that underpin numerous metabolic and age-related diseases. For professionals in drug development, the CML-RAGE axis represents a potential therapeutic target for mitigating the chronic health consequences of a modern diet rich in processed foods. A thorough understanding of CML's formation, quantification, and biological activity is therefore indispensable for advancing research in these interconnected fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Nε-(carboxymethyl)lysine formation from the Maillard reaction of casein and different reducing sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Formation of Nε-Carboxymethyl-Lysine and Nε-Carboxyethyl-Lysine in Pacific Oyster (Crassostrea gigas) Induced by Thermal Processing Methods [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dietary Advanced Glycation End Products and their Potential role in Cardiometabolic Disease in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of N epsilon-(carboxymethyl)lysine in foods and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation study to compare effects of processing protocols on measured Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced glycation end product signaling and metabolic complications: Dietary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advanced glycation end product (AGE) recognition by the receptor for AGEs (RAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RAGE silencing deters CML-AGE induced inflammation and TLR4 expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N(6)-carboxymethyllysine and the Vicious Cycle of Renal Dysfunction: Mechanisms, Models, and Methodologies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N(6)-carboxymethyllysine (CML) is a prominent Advanced Glycation End-product (AGE) implicated as a key driver in the progression of chronic kidney disease (CKD). Formed through non-enzymatic glycation and oxidation of proteins and lipids, CML accumulation is a hallmark of renal dysfunction, resulting from both increased endogenous formation and impaired renal clearance[1][2][3]. This guide provides a comprehensive technical overview of CML's role in renal pathophysiology. We dissect the core molecular mechanisms, focusing on the CML-RAGE (Receptor for Advanced Glycation End-products) signaling axis and its downstream consequences: oxidative stress, chronic inflammation, and tubulointerstitial fibrosis[3][4][5]. Furthermore, this document details validated experimental models, from renal cell lines to preclinical animal models, that are crucial for investigating these pathways. Finally, we provide standardized, step-by-step protocols for key analytical techniques, empowering researchers to accurately measure CML, quantify its impact on cellular signaling, and evaluate potential therapeutic interventions. This guide serves as an essential resource for scientists and drug development professionals dedicated to understanding and targeting the pathological impact of CML in renal disease.
Section 1: Introduction to this compound (CML)
This compound (CML), a well-characterized Advanced Glycation End-product (AGE), is formed endogenously through a series of non-enzymatic reactions involving sugars, lipids, and proteins[1][6]. The primary formation pathways include the oxidative degradation of Amadori products (early glycation products) and reactions with dicarbonyl compounds like glyoxal, which arise from both glucose and lipid peroxidation[1][7]. CML is not merely a biomarker of aging; it is an active participant in pathophysiology, particularly in metabolic and renal diseases[1][2]. Under normal physiological conditions, CML is formed at a slow rate and is efficiently cleared by the kidneys[3]. However, in conditions such as diabetes mellitus and, most notably, chronic kidney disease (CKD), its formation is accelerated while its clearance is severely diminished, leading to systemic accumulation in tissues and circulation[1][3][8]. This accumulation is a critical factor in the progression of renal damage, creating a vicious cycle where CKD promotes CML accumulation, and CML, in turn, exacerbates renal injury[2].
Section 2: The Central Role of CML Accumulation in Renal Pathophysiology
The accumulation of CML is directly linked to the severity and progression of renal dysfunction. Clinical studies have consistently shown that serum CML levels are significantly elevated in patients with CKD and correlate with the decline in glomerular filtration rate (GFR)[1][9]. In non-diabetic CKD patients, a strong positive correlation exists between serum CML levels and markers of kidney damage such as microalbuminuria and proteinuria[1]. This establishes CML as a reliable indicator of renal impairment.
The pathological impact of CML extends beyond its role as a biomarker. CML accumulation directly contributes to structural and functional damage within the kidney. By forming irreversible cross-links with proteins in the extracellular matrix, such as collagen, CML contributes to the stiffening of renal tissues and the thickening of the glomerular basement membrane, classic histological features of diabetic nephropathy and glomerulosclerosis[3]. Furthermore, CML exerts potent biological effects by activating specific cellular signaling pathways that promote a pro-inflammatory and pro-fibrotic renal environment.
Section 3: Molecular Mechanisms of CML-Induced Renal Dysfunction
The pathogenic effects of CML are primarily mediated through its interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand cell surface receptor of the immunoglobulin superfamily[3][10].
The CML-RAGE Axis: A Primary Driver of Cellular Damage
The binding of CML to RAGE is the initiating event for a cascade of intracellular signaling that drives renal cell dysfunction. This interaction is central to CML's pathogenic role and has been observed in key renal cell types, including podocytes and mesangial cells[5][10]. Activation of RAGE triggers a conformational change that facilitates the recruitment of downstream signaling adaptors, leading to the activation of multiple pathways implicated in kidney damage. The expression of RAGE itself can be upregulated by its ligands, creating a positive feedback loop that amplifies the detrimental signaling in a high-CML environment.
Downstream Signaling: Oxidative Stress and Inflammation
Upon CML binding, the RAGE receptor activates the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[1][4]. The cytoplasmic domain of RAGE is essential for this signal transduction[11]. Activation of NF-κB leads to the transcription and subsequent secretion of a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and interleukins[1][4]. Studies have shown that peripheral blood mononuclear cells from patients with diabetic nephropathy exhibit a hyper-responsive inflammatory reaction to CML, characterized by significantly increased TNF-α production[4].
Simultaneously, the CML-RAGE interaction stimulates intracellular production of Reactive Oxygen Species (ROS) by activating NADPH oxidase[5]. This surge in ROS creates a state of oxidative stress, which further damages cellular components and perpetuates the inflammatory cycle. Oxidative stress is a well-established contributor to the pathology of numerous diseases, including CML-related renal and cardiovascular complications[12][13].
dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Pro-fibrotic Factors (e.g., TGF-β1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Damage [label="Renal Cell Injury & Dysfunction (Podocytes, Mesangial Cells)", fillcolor="#202124", fontcolor="#FFFFFF"]; Progression [label="Progression of Renal Dysfunction (Glomerulosclerosis, Fibrosis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
} Caption: CML-RAGE signaling pathway in renal cells.
CML's Contribution to Renal Fibrosis
Chronic inflammation and oxidative stress inevitably lead to renal fibrosis, the final common pathway for most progressive kidney diseases. The CML-RAGE axis directly contributes to this process by stimulating the production of pro-fibrotic growth factors, most notably Transforming Growth Factor-beta 1 (TGF-β1)[5]. In mesangial cells, CML-induced RAGE signaling promotes the synthesis of extracellular matrix components like type IV collagen, leading to glomerulosclerosis[3][5]. This excessive deposition of matrix proteins disrupts normal kidney architecture and function, ultimately leading to a permanent loss of nephrons and end-stage renal disease.
Section 4: Key Experimental Models for Investigating CML in Renal Dysfunction
Studying the complex role of CML in renal disease requires a multi-faceted approach utilizing both in vitro and in vivo models. The choice of model is critical and depends on the specific scientific question being addressed.
In Vitro Models: Dissecting Cellular Responses
Cell culture systems are indispensable for elucidating the specific molecular and cellular responses to CML.
-
Podocytes: These specialized epithelial cells are crucial for the glomerular filtration barrier. Cultured human or murine podocytes are used to study CML-induced apoptosis, cytoskeletal rearrangement, and changes in filtration slit diaphragm proteins, which are key events in the development of proteinuria.
-
Mesangial Cells: These cells provide structural support to the glomeruli. In culture, they are used to investigate CML's role in promoting extracellular matrix protein synthesis (e.g., collagen, fibronectin) and the expression of pro-fibrotic factors like TGF-β1[5].
-
Renal Tubular Epithelial Cells: These cells are vital for reabsorption and secretion. They are used to study CML-induced epithelial-mesenchymal transition (EMT), a process contributing to tubulointerstitial fibrosis.
Causality Insight: Using these isolated cell types allows researchers to directly attribute observed effects, such as NF-κB activation or ROS production, to CML stimulation, without the confounding variables present in a whole organism.
In Vivo Models: Simulating Human Disease
Animal models are essential for understanding the systemic effects of CML accumulation and for testing the efficacy of potential therapeutics in a physiological context.
| Model Type | Description | Key Application for CML Research | Rationale & Strengths | Limitations |
| Streptozotocin (STZ)-Induced Diabetes | Chemical induction of hyperglycemia in rodents (rats, mice) by destroying pancreatic β-cells, leading to diabetic nephropathy. | Investigating CML accumulation and its role in the pathogenesis of diabetic kidney disease[14]. | Mimics key aspects of diabetic nephropathy, including CML accumulation and subsequent renal pathologies like glomerulosclerosis. | Lacks the complex metabolic syndrome features of human Type 2 diabetes. |
| 5/6 Nephrectomy (Ablation) | Surgical removal of one kidney and ligation of two-thirds of the arterial supply to the remaining kidney, inducing progressive CKD. | Studying the impact of pre-existing renal dysfunction on CML clearance and CML-accelerated progression of non-diabetic CKD[15]. | Represents a robust model of progressive renal failure, hypertension, and fibrosis due to hyperfiltration. | Highly invasive; does not model a specific underlying etiology of human CKD. |
| RAGE Knockout (RAGE-/-) Mice | Genetically engineered mice lacking the RAGE gene. Often cross-bred with diabetic or CKD models. | Dissecting the specific contribution of the RAGE receptor to CML-mediated renal injury[14]. | Provides definitive evidence for the role of the RAGE pathway in disease progression. | Does not account for CML's potential RAGE-independent effects. |
dot graph G { graph [fontname="Arial", rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Experimental models for studying CML in renal disease.
Section 5: Methodologies and Protocols for CML Research
Accurate and reproducible quantification of CML and its downstream effects is paramount for advancing research in this field.
Protocol: Quantification of CML in Biological Samples via ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive method for quantifying CML in serum, plasma, or tissue homogenates[1]. This protocol outlines a competitive ELISA, where CML in the sample competes with a CML-coated plate for binding to a primary anti-CML antibody.
-
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a CML-conjugate (e.g., CML-BSA) overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add prepared standards (known concentrations of CML) and samples (e.g., diluted serum) to the wells. Immediately add the primary anti-CML monoclonal antibody to all wells. Incubate for 2 hours at room temperature to allow competition.
-
Washing: Repeat the wash step (Step 2) to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 2) to remove the unbound secondary antibody.
-
Detection: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of CML in the sample.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the CML concentration in the unknown samples.
-
Protocol: Assessing CML-induced Gene Expression Changes via RT-qPCR
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for measuring changes in mRNA levels of target genes (e.g., TNF, TGFB1, RAGE) in cells or tissues stimulated with CML[16][17].
-
Methodology:
-
Cell/Tissue Treatment: Treat cultured renal cells (e.g., podocytes) with CML-HSA (Human Serum Albumin) at desired concentrations (e.g., 100-200 µg/mL) for a specified time (e.g., 6-24 hours). Use native HSA as a control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (cDNA Synthesis): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should contain: cDNA template, forward and reverse primers for the gene of interest (e.g., human TNF), and a fluorescent qPCR master mix (e.g., SYBR Green or TaqMan). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor fluorescence in real-time as the DNA is amplified.
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene and comparing the CML-treated samples to the HSA-treated controls.
-
Section 6: Therapeutic Strategies Targeting the CML Pathway
Given its central role in renal pathology, the CML-RAGE axis is an attractive target for therapeutic intervention. Strategies currently under investigation include:
-
AGE Formation Inhibitors: Compounds that trap dicarbonyl precursors or inhibit the Maillard reaction.
-
AGE Breakers: Molecules designed to break the CML-protein cross-links that cause tissue stiffening[2].
-
RAGE Antagonists: Small molecules or soluble forms of RAGE (sRAGE) that act as decoys, competitively inhibiting the binding of CML to its cell-surface receptor and blocking downstream signaling[3][5].
-
Dietary Intervention: Reducing the intake of foods high in AGEs has been shown to lower serum AGE levels and reduce inflammatory markers[2].
Section 7: Conclusion and Future Directions
This compound is a key pathogenic mediator in the progression of renal dysfunction. Its accumulation, driven by metabolic stress and impaired renal clearance, activates the RAGE receptor, unleashing a destructive cascade of chronic inflammation, oxidative stress, and fibrosis. Understanding these mechanisms is critical for developing novel therapies. Future research should focus on refining RAGE-targeted therapies, exploring the interplay between CML and other uremic toxins, and identifying sensitive, early-stage biomarkers of CML-induced renal damage to enable timely intervention. The experimental models and protocols outlined in this guide provide a robust framework for pursuing these vital research and development goals.
References
- 1. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Carboxymethyl-lysine, a Dominant Advanced Glycation End Product, is Associated with Chronic Kidney Disease: the Baltimore Longitudinal Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Advanced Glycation End Products and Its Soluble Receptor in Kidney Diseases [mdpi.com]
- 4. Diabetic nephropathy patients show hyper-responsiveness to N6-carboxymethyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAGE pathway activation and function in chronic kidney disease and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus [ouci.dntb.gov.ua]
- 8. The effects of low-dose Nepsilon-(carboxymethyl)lysine (CML) and Nepsilon-(carboxyethyl)lysine (CEL), two main glycation free adducts considered as potential uremic toxins, on endothelial progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxymethyl-lysine, an advanced glycation end product, and decline of renal function in older community-dwelling adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Oxidative Stress in Resistance to Tyrosine-Kinase Inhibitors Therapy in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Oxidative Stress in Patients with Chronic Myeloid Leukemia Depending on Associated Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular monitoring in CML: how deep? How often? How should it influence therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular monitoring of chronic myeloid leukemia: present and future - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N(6)-carboxymethyllysine in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N(6)-carboxymethyllysine (CML) is a prominent advanced glycation endproduct (AGE) that accumulates in the brain with aging and at an accelerated rate in Alzheimer's disease (AD). This accumulation is a key contributor to the pathophysiology of AD, driving neuroinflammation, oxidative stress, and neuronal damage. CML exerts its detrimental effects primarily through the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The interaction between CML and RAGE activates a cascade of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS). This guide provides an in-depth overview of the involvement of CML in AD, including quantitative data on its accumulation, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.
This compound (CML) and its Accumulation in Alzheimer's Disease
CML is formed through non-enzymatic glycation and oxidation of proteins and lipids.[1] In the context of AD, CML has been identified in the cytoplasm of neurons and glial cells, and is co-localized with hallmark AD pathologies, including neurofibrillary tangles (NFTs) and neuritic plaques.[2] Studies have shown a significant increase in CML levels in the brains of AD patients compared to age-matched controls.
Quantitative Analysis of CML in Alzheimer's Disease
The accumulation of CML in the brain is a critical aspect of its pathological role in AD. Quantitative studies have demonstrated elevated levels of CML in various brain regions and bodily fluids of AD patients.
| Sample Type | Patient Group | CML Concentration/Level | Key Findings | Reference |
| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | Significantly elevated | Suggests increased formation or leakage of CML into the CSF.[3] | [3] |
| Cerebrospinal Fluid (CSF) | Vascular Dementia | Not significantly elevated | Differentiates AD from other forms of dementia.[3] | [3] |
| Serum | Early-stage Alzheimer's Disease | Higher in albumin-free serum proteins | May serve as a potential early biomarker.[4] | [4] |
| Serum Extracellular Vesicles (EVs) | Moderate-stage Alzheimer's Disease | Lower levels | Suggests altered clearance or cellular release mechanisms.[4] | [4] |
| Brain Tissue (Hippocampus) | Alzheimer's Disease | Higher expression than frontal and temporal cortex | Correlates with a brain region severely affected in AD.[5] | [5] |
| Brain Tissue (Cortical Neurons) | Alzheimer's Disease with cognitive impairment | Higher probability of CML-positive neurons | Correlates with the severity of cognitive decline. | [6] |
The CML-RAGE Signaling Axis in Neuroinflammation and Oxidative Stress
The interaction between CML and its primary receptor, RAGE, is a central event in the CML-driven pathology in AD. RAGE is expressed on various cell types in the brain, including neurons, microglia, and astrocytes.[7] The binding of CML to RAGE initiates a signaling cascade that perpetuates a vicious cycle of neuroinflammation and oxidative stress.[7][8]
CML-RAGE Signaling Pathway
The binding of CML to RAGE on the surface of microglia, the resident immune cells of the brain, is a key trigger for neuroinflammation. This interaction activates downstream signaling pathways, including MAPKs (p38 and ERK1/2) and subsequently the transcription factor NF-κB.[2] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, leading to the production and release of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[8] This inflammatory milieu contributes to neuronal damage and further potentiates the formation of AGEs, creating a positive feedback loop of pathology.[7]
Experimental Protocols for Investigating CML in Alzheimer's Disease
A variety of experimental techniques are employed to quantify CML levels and elucidate its pathological role in AD.
Quantification of CML by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the absolute quantification of CML in biological samples.
Protocol for CML Quantification in Brain Tissue:
-
Sample Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Protein Precipitation: Proteins are precipitated using an acid (e.g., trichloroacetic acid) and the supernatant containing free CML can be collected. For protein-bound CML, the pellet is processed further.
-
Acid Hydrolysis: The protein pellet is hydrolyzed using 6 M hydrochloric acid at 110°C for 24 hours to release CML from the protein backbone.
-
Solid-Phase Extraction (SPE): The hydrolysate is cleaned up using SPE cartridges (e.g., C18) to remove interfering substances.
-
LC-MS Analysis: The purified sample is injected into an LC-MS system. CML is separated by reverse-phase chromatography and detected by a mass spectrometer, often using a stable isotope-labeled internal standard for accurate quantification.
Immunohistochemical (IHC) Staining of CML in Brain Sections
IHC allows for the visualization of CML distribution within the brain tissue and its co-localization with specific cell types and pathological structures.
Protocol for CML IHC:
-
Tissue Preparation: Paraffin-embedded brain sections (5-10 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) to unmask the CML epitope.
-
Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for CML overnight at 4°C.
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
Detection: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.
In Vitro Co-Immunoprecipitation (Co-IP) to Study CML-RAGE Interaction
Co-IP is used to demonstrate the physical interaction between CML-modified proteins and the RAGE receptor.
Protocol for CML-RAGE Co-IP:
-
Cell Lysis: Cells (e.g., microglia) are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against RAGE (or a CML-specific antibody) overnight at 4°C.
-
Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against CML (or RAGE) to detect the co-immunoprecipitated protein.
Experimental Workflow for CML Investigation in Alzheimer's Disease
A typical research workflow to investigate the role of CML in AD involves a multi-faceted approach, from tissue collection to data analysis.
Conclusion and Future Directions
The accumulation of this compound and the subsequent activation of the RAGE signaling pathway are critical events in the progression of Alzheimer's disease. The resulting neuroinflammation and oxidative stress contribute significantly to the neurodegenerative process. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate role of CML in AD. Future research should focus on the development of therapeutic strategies aimed at inhibiting CML formation, blocking the CML-RAGE interaction, or modulating the downstream signaling pathways to mitigate the detrimental effects of CML in the brain. Such approaches hold promise for the development of novel treatments for Alzheimer's disease.
References
- 1. Role of RAGE in the Pathogenesis of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAGE-dependent signaling in microglia contributes to neuroinflammation, Aβ accumulation, and impaired learning/memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and therapeutic potential of RAGE signaling in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating and Extracellular Vesicles Levels of N-(1-Carboxymethyl)-L-Lysine (CML) Differentiate Early to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N epsilon-carboxymethyllysine in brain aging, diabetes mellitus, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Emerging Role of N(6)-Carboxymethyllysine in Oncology: A Technical Overview for Researchers
An in-depth exploration of the advanced glycation end-product N(6)-carboxymethyllysine (CML) and its burgeoning significance in cancer research, this document serves as a technical guide for researchers, scientists, and professionals in drug development. We delve into the core mechanisms, signaling pathways, and quantitative data linking CML to cancer progression, alongside detailed experimental protocols for its investigation.
This compound (CML) is a prominent advanced glycation end-product (AGE) formed through non-enzymatic reactions between sugars and biological macromolecules such as proteins, lipids, and DNA.[1][2] The accumulation of AGEs, including CML, is increasingly recognized as a contributing factor to the pathophysiology of various diseases, including cancer.[3][4] In the context of oncology, CML is implicated in promoting tumor growth, metastasis, and therapy resistance by activating complex cellular signaling cascades, primarily through its interaction with the Receptor for Advanced Glycation End-products (RAGE).[5][6][7] This guide provides a comprehensive summary of the preliminary yet pivotal studies on CML in cancer research, offering a foundation for further investigation and therapeutic targeting.
Quantitative Insights: CML Levels in Cancer
Accumulating evidence demonstrates a significant correlation between elevated CML levels and the presence or progression of various cancers. Quantitative analyses from multiple studies, summarized below, underscore the potential of CML as a biomarker and therapeutic target.
| Cancer Type | Sample Type | CML Levels in Cancer vs. Control/Benign | Key Findings & Significance | Reference |
| Prostate Cancer | Plasma | Significantly higher in cases (182 µg/mL) vs. controls (152 µg/mL) | Increased CML associated with a higher risk of incident prostate cancer. | [8] |
| Breast Cancer | Serum | Metastasis incidence significantly correlated with serum AGE concentrations. | Higher AGEs (of which CML is a major component) are linked to breast cancer metastasis. | [5] |
| Breast Cancer | Tumor Tissue | Positively correlated with estrogen receptor alpha expression. | In ER-negative cases, high CML was linked to an unfavorable chemotherapy outcome. | [9] |
| Osteosarcoma | Tumor Tissue | Higher levels of CML expression associated with more advanced tumor stages. | CML enhances cell migration and cancer stem cell-like properties. | [7] |
| Pancreatic Cancer | Animal Model | Exogenous CML administration accelerated progression to invasive pancreatic cancer. | CML promotes pancreatic ductal adenocarcinoma cell growth. | [10] |
| Gastric Cancer | Tumor Tissue | CML-modified HMGB1 levels correlated with primary tumor progression and metastasis. | CML modification of HMGB1 enhances its cancer-promoting effects. | [11] |
The CML-RAGE Signaling Axis in Cancer Progression
The interaction between CML and its primary cell surface receptor, RAGE, is a critical event that initiates a cascade of downstream signaling pathways integral to cancer progression.[3][12] This binding triggers a positive feedback loop where RAGE activation leads to the upregulation of NF-κB, which in turn increases the expression of RAGE itself.[3] This sustained signaling promotes a chronic inflammatory state within the tumor microenvironment, fostering cell proliferation, survival, invasion, and angiogenesis.[3][7]
Key signaling pathways activated by CML-RAGE interaction include:
-
NF-κB Pathway: Activation of this transcription factor leads to the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation.[5][12]
-
MAPK/ERK Pathway: This pathway is crucial for cell growth, differentiation, and survival. CML-RAGE signaling can activate ERK, promoting cancer cell proliferation.[7]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Studies have shown RAGE can activate this pathway, contributing to cancer progression.[7]
-
TLR4 Signaling: In breast cancer, CML has been shown to activate RAGE/TLR4/MyD88 signaling, promoting migration and invasion.[5]
Below are Graphviz diagrams illustrating these critical signaling pathways and a general experimental workflow for studying CML in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Advanced Glycation End-Products in Cancer Disparity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Advanced Glycation End Products in Carcinogenesis and their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Advanced Glycation End Products in Carcinogenesis and their Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drc.bmj.com [drc.bmj.com]
- 6. Role of receptor for advanced glycation end products (RAGE) and its ligands in cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Oxidative Stress Biomarkers and Carboxymethyllysine (an Advanced Glycation End Product) on Prostate Cancer: A Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accumulation of the advanced glycation end product carboxymethyl lysine in breast cancer is positively associated with estrogen receptor expression and unfavorable prognosis in estrogen receptor-negative cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The advanced glycation end-product Nϵ -carboxymethyllysine promotes progression of pancreatic cancer: implications for diabetes-associated risk and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Glycated High Mobility Group Box-1 in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N(epsilon)-(carboxymethyl)lysine adducts of proteins are ligands for receptor for advanced glycation end products that activate cell signaling pathways and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of N(6)-carboxymethyllysine in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(6)-carboxymethyllysine (CML) is a prominent advanced glycation end-product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, followed by oxidation. As a stable and well-characterized AGE, CML has emerged as a significant biomarker for oxidative stress and is implicated in the pathogenesis of various diseases, including diabetes, cardiovascular complications, and neurodegenerative disorders. Accurate and robust quantification of CML in biological matrices such as plasma is crucial for clinical research and the development of therapeutic interventions. This document provides detailed application notes and protocols for the sensitive and specific quantification of CML in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for this application.
Biochemical Pathway: Formation of this compound
The formation of CML is a multi-step process initiated by the Maillard reaction. A reducing sugar, such as glucose, reacts with a free amino group of a lysine residue in a protein to form a Schiff base. This intermediate undergoes rearrangement to form a more stable Amadori product. The subsequent oxidation of the Amadori product or the reaction of lysine with glyoxal, a reactive dicarbonyl species, leads to the irreversible formation of CML.
Caption: Formation pathway of this compound (CML).
Experimental Workflow for Plasma CML Quantification
The quantification of CML in plasma by LC-MS/MS involves several key steps, from sample collection and preparation to instrumental analysis and data processing. The use of a stable isotope-labeled internal standard, such as deuterated CML (d2-CML or d4-CML), is essential for accurate quantification by correcting for matrix effects and variations in sample processing.
Caption: Experimental workflow for plasma CML quantification.
Experimental Protocols
Sample Preparation
a. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound (CML) standard
-
Deuterated this compound (e.g., d2-CML or d4-CML) as internal standard (IS)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
6 M Hydrochloric acid (HCl)
-
Sodium borohydride (for reduction step, if necessary)
-
Enzymes for hydrolysis (e.g., pepsin, pronase E) (optional)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Water (LC-MS grade)
-
Nonafluoropentanoic acid (NFPA) (optional ion-pairing agent)
b. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of CML and the deuterated IS in a suitable solvent (e.g., water or 0.1 M HCl).
-
Prepare a series of calibration standards by serially diluting the CML stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a solution of bovine serum albumin) to cover the expected concentration range in plasma samples.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in the same surrogate matrix.
c. Protocol for Acid Hydrolysis:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of the deuterated IS.
-
Add 200 µL of cold 20% TCA to precipitate the proteins. Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the protein pellet with 500 µL of 5% TCA and centrifuge again. Discard the supernatant.
-
To the protein pellet, add 1 mL of 6 M HCl.
-
Hydrolyze the protein by heating at 110°C for 16-24 hours in a sealed tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable mobile phase or injection solvent (e.g., 0.1% FA in water).
-
Filter the reconstituted sample through a 0.22 µm filter before LC-MS/MS analysis.
d. Discussion on Hydrolysis Methods:
-
Acid Hydrolysis: This is the most commonly used method for liberating CML from plasma proteins. It is robust and effective. However, a potential drawback is the artificial formation of CML from Amadori products present in the sample during the harsh acidic conditions, which can lead to an overestimation of CML levels.[1] To mitigate this, a reduction step with sodium borohydride can be performed before acid hydrolysis to convert Amadori products to a stable form that does not generate CML.[1]
-
Enzymatic Hydrolysis: This method utilizes a cocktail of proteases (e.g., pepsin and pronase E) to digest the plasma proteins under milder conditions. Enzymatic hydrolysis avoids the harsh conditions of acid hydrolysis, thus preventing the artificial formation of CML from precursors and the degradation of other acid-labile AGEs.[2][3] However, this method can be more time-consuming and may require optimization of enzyme concentrations and incubation times for complete protein digestion.
LC-MS/MS Analysis
a. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used. Alternatively, an amino column can be employed.
-
Mobile Phase A: 0.1% Formic acid in water. Some methods use an ion-pairing agent like 5 mM NFPA in water to improve retention of the polar CML molecule.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%), which is gradually increased to elute CML.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
b. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The selection of precursor and product ions is critical for selectivity and sensitivity. Commonly used transitions are listed in the table below. The most intense and specific transitions should be chosen for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound (CML) | 205.1 / 205.2 | 84.1 | 130.1 |
| d2-CML | 207.1 / 207.2 | 84.1 | 132.1 |
| d4-CML | 209.1 | 88.1 | 134.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various published LC-MS/MS methods for CML in plasma.
Table 1: Method Performance Characteristics
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.02 µmol/L | 0.16 µM |
| Linearity Range | 10 - 1000 ng/mL | 0.025 - 1.500 µmol/L | 0.25 - 10 µM |
| Intra-day Precision (%CV) | < 15% | < 7.2% | 17.2% |
| Inter-day Precision (%CV) | < 15% | < 8.5% | 18.1% |
| Accuracy (%RE) | Within ±15% | Within ±4% | < 20% bias at LLOQ |
| Recovery | > 90% | 92% | Not Reported |
| Internal Standard | d2-CML | d4-CML | d4-CML |
Table 2: Reported Plasma CML Concentrations in Different Populations
| Population | Mean CML Concentration | Range | Reference |
| Healthy Subjects | 16.6 ± 7.8 ng/mL | - | [1] |
| Healthy Individuals (n=10) | 2.80 ± 0.40 µmol/L | 2.1 - 3.4 µmol/L | [4] |
| Diabetic Patients | Not significantly different from healthy | - | [1] |
| Uremic Patients | Significantly higher than healthy and diabetic | - | [1] |
| Hemodialysis Patients (n=17) | 7.26 ± 1.36 µmol/L | - | [4] |
| Peritoneal Dialysis Patients (n=9) | 8.01 ± 3.80 µmol/L | - | [4] |
Conclusion
The LC-MS/MS methods described provide a robust and reliable approach for the quantification of this compound in human plasma. Careful consideration of the sample preparation strategy, particularly the choice of hydrolysis method, is crucial for obtaining accurate results. The use of a stable isotope-labeled internal standard is mandatory to control for analytical variability. The presented protocols and data serve as a comprehensive guide for researchers and scientists in the fields of clinical research and drug development to implement this important biomarker analysis in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization for Simultaneous Determination of a Panel of Advanced Glycation End Products as Biomarkers for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring N(6)-carboxymethyllysine in Serum using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(6)-carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins.[1] As a stable and well-characterized AGE, CML has emerged as a key biomarker for assessing cumulative glycemic and oxidative stress. Elevated levels of CML in serum have been implicated in the pathogenesis of various age-related and chronic diseases, including diabetes mellitus, cardiovascular complications, and neurodegenerative disorders. The interaction of CML with the Receptor for Advanced Glycation End products (RAGE) triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and cellular dysfunction.[1] This application note provides a detailed protocol for the quantitative measurement of CML in human serum using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and robust method for this application.
Assay Principle
The CML ELISA is a competitive immunoassay. The principle relies on the competition between CML present in the serum sample and a fixed amount of CML conjugated to a solid phase (the microplate wells) for binding to a limited amount of a specific anti-CML antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is inversely proportional to the concentration of CML in the sample. By comparing the optical density of the samples to a standard curve generated with known concentrations of CML, the concentration of CML in the serum samples can be accurately determined.
Materials and Equipment
Materials and Reagents:
-
CML ELISA Kit (containing CML-coated 96-well plate, CML standard, anti-CML antibody, HRP-conjugated secondary antibody, wash buffer, substrate solution, and stop solution)
-
Human serum samples
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Distilled or deionized water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
Equipment:
-
Microplate shaker
-
Incubator
-
Centrifuge
Experimental Protocols
Serum Sample Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
-
Blood Collection : Collect whole blood into a serum separator tube (SST).
-
Clotting : Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation : Centrifuge the clotted blood at 1,000-2,000 x g for 15 minutes at 4°C.[2]
-
Serum Collection : Carefully aspirate the serum (supernatant) and transfer it to a clean microcentrifuge tube.
-
Storage : Assay the serum immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[2]
-
Pre-Assay Preparation : On the day of the assay, thaw the serum samples on ice and centrifuge at 10,000 x g for 5 minutes to remove any precipitates. If necessary, dilute the serum samples with an appropriate dilution buffer (e.g., 1X PBS with 0.1% BSA) to bring the CML concentration within the detection range of the assay.
CML ELISA Protocol
This protocol is a general guideline. Please refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and antibodies, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Standard Curve Preparation : Prepare a serial dilution of the CML standard to generate a standard curve. A typical standard curve may range from 0 ng/mL to 1000 ng/mL.
-
Sample and Standard Addition : Add 50 µL of the prepared standards and serum samples (in duplicate or triplicate) to the appropriate wells of the CML-coated microplate.
-
Antibody Addition : Add 50 µL of the diluted anti-CML antibody to each well.
-
Incubation : Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit protocol, preferably on a microplate shaker.
-
Washing : Aspirate the contents of the wells and wash each well 3-5 times with 250-300 µL of 1X wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Secondary Antibody Addition : Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubation : Cover the plate and incubate for 1 hour at 37°C.
-
Washing : Repeat the washing step as described in step 6.
-
Substrate Addition : Add 100 µL of the substrate solution to each well.
-
Incubation : Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction : Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate Mean Absorbance : Calculate the average absorbance for each set of standards and samples.
-
Generate Standard Curve : Plot the mean absorbance of each standard on the y-axis against its corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.
-
Determine Sample Concentrations : Interpolate the CML concentration of the unknown serum samples from the standard curve using their mean absorbance values.
-
Apply Dilution Factor : If the serum samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final CML concentration in the original serum sample.
Data Presentation
Table 1: Typical Performance Characteristics of a CML Competitive ELISA Kit
| Parameter | Typical Value |
| Detection Range | 78.13 - 5000 ng/mL[3] |
| Sensitivity | 24.7 ng/mL[3] |
| Intra-Assay Precision (CV%) | < 10%[4] |
| Inter-Assay Precision (CV%) | < 12%[4] |
| Sample Type | Serum, Plasma[3] |
| Sample Volume | 50 µL |
Table 2: Example of CML Concentrations in Human Serum Samples
| Group | N | Mean CML Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Healthy Controls | 35 | 368.49 | 142.15 |
| Psoriasis Patients (Active Phase) | 40 | 587.23 | 210.55 |
| Psoriasis Patients (Remission) | 40 | 475.89 | 188.92 |
Data adapted from a study on CML levels in psoriasis patients.[5]
Visualization
CML ELISA Workflow
Caption: Workflow diagram of the competitive ELISA for CML measurement.
CML-RAGE Signaling Pathway
Caption: Simplified CML-RAGE signaling pathway leading to cellular responses.
References
- 1. Chemical Carboxy Methyl Lysine ELISA Kit [ABIN2345148] - Plasma, Serum [antibodies-online.com]
- 2. Human Carboxymethyl lysine (CML) Elisa Kit – AFG Scientific [afgsci.com]
- 3. CML(Carboxymethyl Lysine) ELISA Kit [elkbiotech.com]
- 4. cusabio.com [cusabio.com]
- 5. Concentrations of N6-Carboxymethyllysine (CML), N6-Carboxyethyllysine (CEL), and Soluble Receptor for Advanced Glycation End-Products (sRAGE) Are Increased in Psoriatic Patients [mdpi.com]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for Therapeutic Drug Monitoring in Chronic Myeloid Leukemia (CML)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase, a key driver of CML pathogenesis. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the management of CML, transforming it into a chronic, manageable disease for most patients. Therapeutic drug monitoring (TDM) of TKIs is crucial to ensure optimal drug exposure, maximize efficacy, and minimize toxicity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust, reliable, and widely accessible method for the quantitative analysis of TKIs in patient plasma. This application note provides detailed protocols for the determination of imatinib, nilotinib, and dasatinib levels using HPLC-UV.
While HPLC is a cornerstone for TDM, it is important to note that the initial diagnosis of CML relies on the detection of the Philadelphia chromosome or the BCR-ABL1 fusion gene using techniques such as cytogenetics, fluorescence in situ hybridization (FISH), and reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Another application of HPLC in CML is denaturing HPLC (D-HPLC), which can be used to screen for mutations in the BCR-ABL kinase domain that confer resistance to TKI therapy.
Below are detailed protocols for the therapeutic drug monitoring of three common TKIs used in CML treatment.
Experimental Protocols
Protocol 1: Quantification of Imatinib in Human Plasma by HPLC-UV
This protocol describes a method for the quantitative analysis of imatinib in human plasma samples.
1. Materials and Reagents
-
Imatinib mesylate reference standard
-
Dasatinib (internal standard, IS)
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate (KH2PO4)
-
Ortho-phosphoric acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Instrumentation and Chromatographic Conditions
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 0.5% KH2PO4 (pH 3.5) : Acetonitrile : Methanol (55:25:20, v/v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 265 nm[1]
-
Injection Volume: 20 µL
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Dissolve imatinib and dasatinib in methanol.
-
Working Standard Solutions: Serially dilute the imatinib stock solution with mobile phase to prepare a series of calibration standards (e.g., 10, 50, 100, 500, 1000, 2500, 5000 ng/mL).[1]
-
Internal Standard (IS) Working Solution: Dilute the dasatinib stock solution to a final concentration of 500 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.
4. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution and vortex.[1]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of imatinib to the IS against the concentration of the calibration standards.
-
Determine the concentration of imatinib in the patient and QC samples from the calibration curve using linear regression analysis.
Protocol 2: Quantification of Nilotinib in Human Plasma by HPLC-UV
This protocol provides a method for the quantitative determination of nilotinib in human plasma.
1. Materials and Reagents
-
Nilotinib reference standard
-
Dasatinib (internal standard, IS)
-
HPLC grade acetonitrile and methanol
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Perchloric acid
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Capcell Pak C18 MG II, 250 mm x 4.6 mm)[2]
-
Mobile Phase: 0.5% NaH2PO4 (pH 2.5) : Acetonitrile : Methanol (55:25:20, v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40°C
-
Detection Wavelength: 250 nm[2]
-
Injection Volume: 50 µL[2]
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Dissolve nilotinib and dasatinib in methanol.
-
Working Standard Solutions: Prepare calibration standards of nilotinib in drug-free plasma over a concentration range of 50-2500 ng/mL.[2]
-
Internal Standard (IS) Working Solution: Dilute the dasatinib stock solution to a suitable concentration.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution.[2]
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 50 µL into the HPLC system.[2]
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of nilotinib to the IS versus the nominal concentration of the calibration standards.
-
Calculate the concentration of nilotinib in the unknown samples using the regression equation of the calibration curve.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the HPLC-UV methods for the analysis of imatinib, nilotinib, and dasatinib.
Table 1: HPLC Method Parameters for TKI Analysis
| Parameter | Imatinib Method | Nilotinib Method | Dasatinib Method |
| Column | C18 (250 x 4.6 mm, 5 µm) | Capcell Pak C18 MG II (250 x 4.6 mm)[2] | RP-C18[3] |
| Mobile Phase | 0.5% KH2PO4 (pH 3.5) : ACN : MeOH (55:25:20)[1] | 0.5% NaH2PO4 (pH 2.5) : ACN : MeOH (55:25:20)[2] | ACN : Buffer (pH 3.0) |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min[2] | 0.9 mL/min[3] |
| Detection (UV) | 265 nm[1] | 250 nm[2] | 267 nm[3] |
| Internal Standard | Dasatinib[1] | Dasatinib[2] | Not specified in some UV methods |
ACN: Acetonitrile, MeOH: Methanol
Table 2: Method Validation Parameters for TKI Analysis
| Parameter | Imatinib | Nilotinib | Dasatinib |
| Linearity Range | 10 - 5000 ng/mL[1] | 50 - 2500 ng/mL[2] | 100 - 5000 ng/mL (LC-MS/MS recommended) |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | 50 ng/mL[3] | 100 ng/mL[3] |
| Limit of Detection (LOD) | - | 10 ng/mL[3] | 50 ng/mL[3] |
| Intra-day Precision (%CV) | < 11.9%[1] | 2.5%[3] | 2.5%[3] |
| Inter-day Precision (%CV) | < 11.9%[1] | 13.3%[3] | 13.3%[3] |
| Accuracy | within 8.3%[1] | 13.9%[3] | 13.9%[3] |
| Recovery | 73 - 76%[1] | 40.24 - 81.81%[3] | 40.24 - 81.81%[3] |
Note: For dasatinib, HPLC-UV methods may have limitations in sensitivity for therapeutic monitoring, and LC-MS/MS is often recommended for more accurate quantification.[3]
Visualizations
BCR-ABL Signaling Pathway in CML
The BCR-ABL oncoprotein has constitutive tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[4][5] Tyrosine kinase inhibitors block the ATP binding site of BCR-ABL, inhibiting its kinase activity and downstream signaling.
Caption: BCR-ABL signaling and TKI inhibition in CML.
Experimental Workflow for HPLC-Based TKI Monitoring
The workflow for therapeutic drug monitoring of TKIs using HPLC involves sample collection, preparation, chromatographic separation, and data analysis.
Caption: HPLC workflow for TKI therapeutic drug monitoring.
References
- 1. Frontiers | Bioactive Lipids as Chronic Myeloid Leukemia’s Potential Biomarkers for Disease Progression and Response to Tyrosine Kinase Inhibitors [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Label-free MSE proteomic analysis of chronic myeloid leukemia bone marrow plasma: disclosing new insights from therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Chronic Myeloid Leukemia: How Molecular Tools May Drive Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Analysis of Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N(6)-carboxymethyllysine (CML) Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(6)-carboxymethyllysine (CML) is a prominent advanced glycation end-product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins.[1] As a marker of oxidative stress and long-term protein damage, the accumulation of CML in tissues has been implicated in the pathogenesis of various age-related diseases, diabetes, and cardiovascular conditions.[2][3][4] Accurate quantification of CML in tissue samples is crucial for understanding disease mechanisms and for the development of therapeutic interventions.
These application notes provide a detailed overview and validated protocols for the sample preparation of various tissue types for the subsequent analysis of CML, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Levels of CML in Tissues
The following table summarizes representative quantitative data of protein-bound CML levels in various tissues. It is important to note that CML concentrations can vary significantly based on age, species, and the presence of disease. The data presented below is derived from a study on healthy Sprague-Dawley rats and serves as a reference for expected ranges.[5]
| Tissue | Mean CML Concentration (μg/g dry matter) | Standard Deviation (±) |
| Kidneys | 98 | 1 |
| Heart | 90 | 15 |
| Liver | 140 | 42 |
| Lungs | 76 | 18 |
| Spleen | 115 | 15 |
| Pancreas | 30 | 4 |
Experimental Protocols
Tissue Homogenization
Objective: To disrupt the tissue structure and release cellular components into a homogenous lysate.
Materials:
-
Tissue sample (fresh or frozen)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Protease inhibitor cocktail
-
Mechanical homogenizer (e.g., Potter-Elvehjem homogenizer, bead mill, or ultrasonic homogenizer)
-
Ice bath
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen or fresh tissue sample. A typical starting amount is 100 mg.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add ice-cold homogenization buffer to the tube. A common ratio is 900 μL of buffer per 100 mg of tissue.[6]
-
Add a protease inhibitor cocktail to the buffer to prevent protein degradation.
-
Homogenize the tissue on ice. The specific procedure will depend on the type of homogenizer used:
-
Mechanical Homogenizer: Use a Potter-Elvehjem homogenizer with a Teflon pestle or a bead mill with appropriate beads. Homogenize with several strokes or cycles until no visible tissue fragments remain.
-
Ultrasonic Homogenizer: Use an ultrasonic probe to sonicate the sample in short bursts, keeping the sample on ice to prevent overheating.
-
-
After homogenization, centrifuge the lysate at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a clean microcentrifuge tube.
-
The resulting tissue homogenate can be used immediately for protein quantification and subsequent hydrolysis or stored at -80°C for later analysis.
Protein Hydrolysis (Acid Hydrolysis)
Objective: To break down proteins into their constituent amino acids, thereby liberating CML from the peptide backbone.
Materials:
-
Tissue homogenate
-
6 M Hydrochloric acid (HCl)
-
Vacuum hydrolysis tubes
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump/desiccator
Procedure:
-
Determine the protein concentration of the tissue homogenate using a standard protein assay (e.g., BCA or Bradford assay).
-
Transfer an aliquot of the homogenate containing a known amount of protein (e.g., 1-2 mg) into a vacuum hydrolysis tube.
-
Lyophilize (freeze-dry) the sample to remove all water.
-
Add 6 M HCl to the dried sample. A typical volume is 200-500 μL per mg of protein.
-
Seal the hydrolysis tube under vacuum.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours to facilitate complete protein hydrolysis.[7]
-
After 24 hours, allow the tube to cool to room temperature.
-
Break the seal and evaporate the HCl under a stream of nitrogen or using a vacuum desiccator.
-
Reconstitute the dried hydrolysate in a suitable buffer for solid-phase extraction or direct LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for CML Purification
Objective: To remove interfering substances from the protein hydrolysate and concentrate the CML-containing fraction prior to LC-MS/MS analysis.
Materials:
-
Protein hydrolysate
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a weak buffer)
-
Wash solvent (e.g., water or a weak buffer with a low percentage of organic solvent)
-
Elution solvent (e.g., a buffer with a higher percentage of organic solvent or a change in pH)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent (e.g., 1-2 mL of methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass the equilibration solvent (e.g., 1-2 mL of water) through the cartridge to prepare it for the sample.
-
Loading: Load the reconstituted protein hydrolysate onto the SPE cartridge. Allow the sample to pass through the sorbent at a slow, controlled flow rate to ensure efficient binding of CML.
-
Washing: Pass the wash solvent (e.g., 1-2 mL of water) through the cartridge to remove unbound and weakly bound impurities.
-
Elution: Pass the elution solvent through the cartridge to release the retained CML. Collect the eluate in a clean collection tube.
-
The eluted sample is now ready for analysis by LC-MS/MS. It may be necessary to evaporate the elution solvent and reconstitute the sample in the mobile phase used for the LC separation.
Visualizations
Chemical Formation of this compound (CML)
The formation of CML is a complex process that can occur through several pathways. The primary routes involve the Maillard reaction and lipid peroxidation.
Caption: Major pathways of this compound (CML) formation.
Experimental Workflow for CML Analysis in Tissues
The following diagram illustrates the key steps involved in the preparation and analysis of tissue samples for CML quantification.
Caption: Experimental workflow for CML analysis in tissues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Accumulation of Advanced Glycation End-Products in the Body and Dietary Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased accumulation of the glycoxidation product N(epsilon)-(carboxymethyl)lysine in human tissues in diabetes and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Gene Expression Analysis Reveals Similarities and Differences of Chronic Myeloid Leukemia Phases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Accurate CML Quantification Using Stable Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-(carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins. As a stable and well-characterized AGE, CML is increasingly recognized as a key biomarker for oxidative stress and has been implicated in the pathogenesis of various age-related diseases, diabetes, and its complications. Accurate and precise quantification of CML in biological matrices is therefore crucial for both basic research and clinical drug development.
Stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) has emerged as the gold standard for CML quantification.[1][2] This technique offers superior specificity, sensitivity, and reproducibility compared to traditional methods like ELISA and GC-MS.[3] By using a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte, SID-LC-MS/MS effectively compensates for variations in sample preparation and matrix effects during analysis, leading to highly accurate results.[2][4]
These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of CML in various biological samples using SID-LC-MS/MS.
Principle of Stable Isotope Dilution for CML Quantification
Stable isotope dilution analysis relies on the addition of a known quantity of an isotopically labeled CML standard (e.g., deuterated CML) to the sample at the beginning of the workflow.[5] This internal standard behaves identically to the endogenous, unlabeled CML throughout extraction, derivatization (if any), and chromatographic separation. Because the labeled and unlabeled forms are chemically identical, they co-elute and are subjected to the same ionization and fragmentation processes in the mass spectrometer.[1] The mass spectrometer, however, can differentiate them based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous CML to that of the known amount of internal standard, the concentration of endogenous CML in the original sample can be determined with high accuracy.[6]
References
- 1. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope dilution ESI-LC-MS/MS for quantification of free and total Nε-(1-Carboxymethyl)-L-Lysine and free Nε-(1-Carboxyethyl)-L-Lysine: comparison of total Nε-(1-Carboxymethyl)-L-Lysine levels measured with new method to ELISA assay in gruel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
N(6)-Carboxymethyllysine (CML): A Key Biomarker in Diabetic Retinopathy Research
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
N(6)-carboxymethyllysine (CML) is a major advanced glycation end product (AGE) that accumulates in tissues and circulation in diabetes mellitus. It is formed through non-enzymatic reactions between glucose-derived dicarbonyl compounds and the amino groups of lysine residues in proteins. In the context of diabetic retinopathy (DR), a leading cause of blindness in working-age adults, CML has emerged as a critical biomarker. Elevated levels of CML are strongly associated with the presence and severity of DR, making it a valuable tool for risk assessment, disease monitoring, and the development of novel therapeutic interventions. These application notes provide a comprehensive overview of CML as a biomarker in DR studies, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Data Summary
Multiple studies have demonstrated a significant correlation between elevated CML levels and the progression of diabetic retinopathy. The following tables summarize key quantitative findings from various studies, providing a clear comparison of CML concentrations across different patient cohorts and sample types.
Table 1: Serum this compound (CML) Levels in Patients with Type 2 Diabetes and Varying Stages of Diabetic Retinopathy
| Patient Group | CML Concentration (ng/mL) | Reference |
| Healthy Controls | 31.34 ± 21.23 | [1] |
| Diabetes without Retinopathy (No DR) | 73.88 ± 35.01 | [1] |
| Non-Proliferative Diabetic Retinopathy (NPDR) | 91.21 ± 66.65 | [1] |
| Proliferative Diabetic Retinopathy (PDR) | 132.08 ± 84.07 | [1] |
| Healthy Controls | 521 ± 134 | [2][3] |
| Type 2 Diabetes without Severe Retinopathy | 821 ± 141 | [2][3] |
| Type 2 Diabetes with Proliferative Retinopathy | 1182 ± 346 | [2][3] |
Table 2: Vitreous Humor this compound (CML) Levels in Diabetic Retinopathy
| Patient Group | CML Concentration (ng/mL) | Reference |
| Diabetes without Retinopathy (DNR) | 0.5 ± 0.34 | [4] |
| Non-Proliferative Diabetic Retinopathy (NPDR) | 1.05 ± 0.51 | [4] |
| Proliferative Diabetic Retinopathy (PDR) | 0.89 ± 0.53 | [4] |
Table 3: Hemoglobin-associated this compound (CML) Levels in Diabetic Retinopathy
| Patient Group | CML Concentration (AU/mg) | Reference |
| Healthy Controls | 10.72 ± 0.4 | [5] |
| Diabetic Patients | 13.3 ± 0.4 | [5] |
| Proliferative Diabetic Retinopathy (PDR) | 14.2 ± 1.5 | [5] |
Experimental Protocols
Accurate and reproducible measurement of CML is crucial for its utility as a biomarker. The following are detailed protocols for the most common methods used in diabetic retinopathy research.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Serum/Plasma CML
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[6][7][8][9][10]
Materials:
-
CML ELISA Kit (including CML-coated microplate, CML standard, detection antibody, HRP-conjugate, wash buffer, substrate solution, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized or distilled water
-
Sample diluent (often provided in the kit)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the CML standard to create a standard curve.
-
Sample Addition: Add 50 µL of standard or sample to each well of the CML-coated microplate.
-
Detection Antibody Addition: Immediately add 50 µL of the biotinylated detection antibody working solution to each well. Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of each well and wash the plate three times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash.
-
HRP Conjugate Addition: Add 100 µL of HRP conjugate working solution to each well. Cover the plate and incubate for 30-45 minutes at 37°C.
-
Washing: Repeat the wash step as described in step 5, performing a total of five washes.
-
Substrate Addition: Add 90 µL of Substrate Solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density of each well at 450 nm within 5 minutes of adding the stop solution.
-
Calculation: Calculate the CML concentration in the samples by comparing their absorbance to the standard curve. The concentration of CML is inversely proportional to the optical density.
Competitive ELISA Workflow for CML Quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma CML
This protocol is based on a high-throughput method for CML quantification in human plasma.[11][12][13]
Materials:
-
LC-MS/MS system (e.g., Orbitrap or triple quadrupole)
-
C18 column
-
Sodium tetraborate/borohydride buffer
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Perfluorovaleric acid (NFPA)
-
Acetonitrile
-
Internal standard (e.g., Cotinine-D3)
-
96-well deep-well plates
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples and centrifuge at 20,000 x g for 5 minutes.
-
To 10 µL of plasma in a 96-well plate, add 300 µL of sodium tetraborate/borohydride buffer and incubate overnight at 4°C for chemical reduction.
-
-
Protein Precipitation and Hydrolysis:
-
Add TCA to precipitate proteins.
-
Wash the protein pellet with TCA.
-
Add 6 M HCl and hydrolyze at 110°C for 20 hours.
-
Dry the hydrolyzed sample under nitrogen gas.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried sample in 5 mmol/L NFPA.
-
Add the internal standard.
-
Filter the sample through a 0.22 µm membrane.
-
Inject the sample into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate CML using a C18 column with a gradient of mobile phase A (e.g., 5 mM NFPA in water) and mobile phase B (e.g., acetonitrile).
-
Mass Spectrometry: Detect CML and the internal standard using multiple reaction monitoring (MRM) mode with specific precursor and product ion transitions (e.g., for CML: m/z 205.2 > 84.1).
-
-
Quantification: Quantify CML by comparing the peak area ratio of CML to the internal standard against a standard curve.
LC-MS/MS Workflow for CML Quantification.
Immunohistochemistry (IHC) for CML in Retinal Tissue
This is a general protocol for localizing CML in retinal cryosections, which can be adapted based on specific antibodies and tissue preparation methods.[14][15][16][17][18]
Materials:
-
Mouse or human retinal tissue
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (10%, 20%, 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking buffer (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against CML
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Fix enucleated eyes in 4% PFA for 2 hours.
-
Cryoprotect the tissue by sequential incubation in 10%, 20%, and 30% sucrose solutions until the tissue sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 10-12 µm thick sections using a cryostat and mount on microscope slides.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-CML antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the sections with mounting medium and a coverslip.
-
-
Imaging:
-
Visualize the sections using a fluorescence microscope. CML localization will be indicated by the fluorescence signal from the secondary antibody.
-
Signaling Pathways
CML exerts its pathogenic effects in diabetic retinopathy primarily through the Receptor for Advanced Glycation End products (RAGE). The binding of CML to RAGE on retinal cells, such as endothelial cells and pericytes, triggers a cascade of intracellular signaling events that contribute to retinal damage.[19][20][21][22]
The CML-RAGE interaction activates downstream signaling pathways, including the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2 and p38 MAPK).[19] This activation leads to the upregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules (e.g., ICAM-1, VCAM-1). These molecules promote inflammation, leukostasis, and increased vascular permeability, all of which are key features of diabetic retinopathy.[19] Furthermore, CML-RAGE signaling contributes to oxidative stress through the production of reactive oxygen species (ROS), which further damages retinal cells.[23] There is also evidence of crosstalk with the Toll-like receptor 4 (TLR4) signaling pathway, amplifying the inflammatory response.[23][24]
CML-RAGE Signaling Pathway in Diabetic Retinopathy.
Conclusion
This compound is a robust and clinically relevant biomarker for diabetic retinopathy. Its quantification in patient samples can aid in risk stratification and monitoring disease progression. The provided protocols offer standardized methods for measuring CML, and the elucidated signaling pathway highlights potential targets for therapeutic intervention. Further research into the intricate roles of CML in the pathogenesis of diabetic retinopathy will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat this debilitating disease.
References
- 1. Association of serum N(ε)-Carboxy methyl lysine with severity of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated serum levels of N(epsilon)-carboxymethyl-lysine, an advanced glycation end product, are associated with proliferative diabetic retinopathy and macular oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Role of N–epsilon- carboxy methyl lysine, advanced glycation end products and reactive oxygen species for the development of nonproliferative and proliferative retinopathy in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized Protocol for Retinal Wholemount Preparation for Imaging and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fixation Strategies For Retinal Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Mouse Retinal Cryo-sections for Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RAGE plays key role in diabetic retinopathy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pericyte-Endothelial Interactions in the Retinal Microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. RAGE silencing deters CML-AGE induced inflammation and TLR4 expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Detection of Nε-(carboxymethyl)lysine (CML)
Introduction: The Significance of CML in Research
Nε-(carboxymethyl)lysine (CML) is a prominent, well-characterized Advanced Glycation End Product (AGE).[1] AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. CML, specifically, is a marker of both glycation and oxidative stress, accumulating in tissues as a function of age and at an accelerated rate in pathologies like diabetes mellitus, atherosclerosis, and neurodegenerative diseases such as Alzheimer's.[1][2][3] Its accumulation can lead to protein cross-linking, inducing cellular dysfunction and contributing to the pathogenesis of various chronic diseases.[1]
Immunohistochemistry (IHC) provides an indispensable tool for visualizing the spatial distribution and localization of CML within the cytoarchitecture of tissue. This allows researchers to correlate the presence of this critical biomarker with specific cell types, tissue structures, and pathological features, offering insights into the mechanisms of disease.[3][4][5] These application notes provide a comprehensive guide to the principles, validation, and execution of a robust IHC protocol for the detection of CML.
The CML-RAGE Axis: A Key Signaling Pathway
The pathological effects of CML are often mediated through its interaction with the Receptor for Advanced Glycation End Products (RAGE). This binding event activates downstream signaling cascades, notably involving NF-κB, which promotes the expression of pro-inflammatory cytokines and enhances oxidative stress, creating a vicious cycle of tissue damage. Understanding this pathway is crucial for interpreting CML staining in a biological context.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Immunohistochemical study of advanced glycation end products in aging and Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry of advanced glycation end product Nε-(carboxymethyl)lysine in coronary arteries in relation to cardiac fibrosis and serum N-terminal-pro basic natriuretic peptide in forensic autopsy cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical detection of advanced glycosylation end products within the vascular lesions and glomeruli in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry of advanced glycation end product Nε-(carboxymethyl)lysine in coronary arteries in relation to cardiac fibrosis and serum N-terminal-pro basic natriuretic peptide in forensic autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring N(6)-carboxymethyllysine in Food Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(6)-carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) formed during the Maillard reaction between reducing sugars and the amino group of lysine residues in proteins.[1] As a heat-induced contaminant, CML is prevalent in a wide variety of processed foods and is often used as a marker for the overall AGE content.[2][3] The consumption of dietary AGEs has been linked to increased oxidative stress and inflammation, potentially contributing to the pathogenesis of various chronic diseases.[4] Therefore, the accurate quantification of CML in food samples is of significant interest to researchers in nutrition, food science, and drug development who are investigating the impact of dietary AGEs on human health.
This document provides detailed application notes and protocols for the measurement of CML in food samples, focusing on the most established analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The concentration of CML in food is highly dependent on the food matrix, processing methods, and cooking conditions. The following tables summarize representative CML levels found in various food categories, compiled from multiple studies.
Table 1: this compound (CML) Content in Various Food Products (mg/kg of food)
| Food Category | Food Item | CML (mg/kg) | Analytical Method | Reference |
| Dairy Products | Pasteurized Milk | 0.2 - 2.6 | LC-MS/MS | [5] |
| Evaporated Milk | 4.7 - 46.2 | LC-MS/MS | [5] | |
| Infant Formula | Varies | LC-MS/MS, ELISA | [6] | |
| Meat & Poultry | Raw Minced Beef | ~0.3 | UPLC-MS/MS | [6] |
| Cooked Minced Beef | Varies with cooking | UPLC-MS/MS | [6] | |
| Fried Bacon | ~17.2 | HPLC-ESI-ITMS/MS | [4] | |
| Chicken (Cooked) | 9.3 - 16.2 | HPLC-ESI-ITMS/MS | [4] | |
| Cereal & Bakery | White Bread Crust | ~152 | UPLC-MS/MS | [5][6] |
| Wholemeal Bread Crust | ~131 | UPLC-MS/MS | [5][6] | |
| Bread Crumb | 2.1 - 4.5 | LC-MS/MS | [5] | |
| Plant-Based | Plant-Based Meat Analog | 16.46 - 47.61 | UPLC-QqQ-MS/MS | [7] |
| Fruits/Vegetables | 1.10 - 1.57 | HPLC-ESI-ITMS/MS | [4] |
Note: CML levels can also be expressed in mmol/mol Lysine. Conversion between units requires knowledge of the lysine content of the food protein.
Experimental Protocols
Sample Preparation Workflow
Accurate quantification of CML necessitates a robust sample preparation protocol to ensure the efficient extraction of the analyte from the complex food matrix. The general workflow is applicable to most food types and analytical methods.
Detailed Protocol for Sample Preparation:
-
Homogenization:
-
Lipid Removal (Defatting):
-
For high-fat food samples, it is crucial to remove lipids to prevent interference during analysis.
-
This is typically achieved by extraction with a non-polar solvent such as n-hexane. The sample is mixed thoroughly with the solvent, centrifuged, and the solvent layer is discarded. This step is often repeated multiple times for efficient fat removal.[7]
-
-
Reduction (Optional but Recommended):
-
Protein Hydrolysis:
-
To release CML from the protein backbone, hydrolysis is necessary. CML is stable to acid hydrolysis.[5]
-
Acid Hydrolysis: The defatted and reduced sample is hydrolyzed with 6 M hydrochloric acid (HCl) at 110°C for 20-24 hours under a nitrogen atmosphere to prevent oxidation.[4]
-
Enzymatic Hydrolysis: Alternatively, a multi-step enzymatic hydrolysis using a combination of proteases (e.g., pronase E, aminopeptidase M) can be employed, which is a milder but more complex procedure.
-
-
Cleanup and Concentration:
-
After hydrolysis, the hydrolysate is typically dried under a stream of nitrogen or using a rotary evaporator.
-
The residue is reconstituted in an appropriate buffer and subjected to solid-phase extraction (SPE) for cleanup and concentration of CML. C18 or mixed-mode cation exchange cartridges are commonly used for this purpose.[8]
-
LC-MS/MS Analysis Protocol
LC-MS/MS is considered the gold standard for CML quantification due to its high sensitivity and specificity.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program is used to separate CML from other amino acids and matrix components. The specific gradient will depend on the column and system used.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Column Temperature: 25-40°C.[11]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for CML and its isotopically labeled internal standard (e.g., CML-d4) are monitored for quantification.
-
CML: The exact m/z transitions will depend on the specific instrument and adducts formed.
-
CML-d4 (Internal Standard): Used to correct for matrix effects and variations in sample preparation and instrument response.[12]
-
-
Data Analysis: A calibration curve is generated using CML standards of known concentrations. The concentration of CML in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[13]
ELISA Protocol
ELISA offers a high-throughput and less expensive alternative to LC-MS/MS for CML analysis, though it may be more susceptible to matrix interference.[14] Competitive ELISA is the most common format used for CML quantification.
General ELISA Protocol (using a commercial kit):
Commercial ELISA kits for CML are available and their specific protocols should be followed. The following is a general outline of a competitive ELISA.
-
Plate Preparation: A 96-well microplate is pre-coated with a CML-protein conjugate (e.g., CML-BSA).[15]
-
Competitive Reaction:
-
Standards of known CML concentrations and the prepared food sample extracts are added to the wells.
-
A specific anti-CML monoclonal antibody is then added to each well.
-
The plate is incubated, during which free CML in the sample/standard and the CML coated on the plate compete for binding to the limited amount of anti-CML antibody.[15]
-
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that binds to the primary anti-CML antibody is added to each well and incubated.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to terminate the reaction.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of CML in the sample.[16]
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The CML concentration in the samples is then determined from this standard curve.
Dietary CML and Cellular Signaling
Dietary CML can be absorbed and contribute to the body's total AGE pool. A primary mechanism through which CML and other AGEs exert their pathological effects is by interacting with the Receptor for Advanced Glycation End products (RAGE).[5][6]
The binding of CML to RAGE on cell surfaces triggers a cascade of intracellular signaling events.[4] This includes the activation of key pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[4] Activation of these pathways leads to the upregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and increased oxidative stress, contributing to cellular dysfunction and the progression of chronic diseases.[1][4]
Conclusion
The quantification of this compound in food is essential for understanding the potential health risks associated with dietary AGEs. Both LC-MS/MS and ELISA are powerful techniques for this purpose, each with its own advantages. The choice of method will depend on the specific research question, available resources, and the required level of sensitivity and specificity. The provided protocols and application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure CML in a variety of food matrices.
References
- 1. ahajournals.org [ahajournals.org]
- 2. labservcenter.com [labservcenter.com]
- 3. [Automated pre-column derivatization with o-phthaldialdehyde (OPA)> A new RP-HPLC method for the determination of biogenic amines in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: AGE-RAGE signaling pathway in diabetic complications - Reference pathway [kegg.jp]
- 5. Advanced glycation end product (AGE) recognition by the receptor for AGEs (RAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardization of molecular monitoring of CML: results and recommendations from the European treatment and outcome study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inter-Laboratory Comparison of Chronic Myeloid Leukemia Minimal Residual Disease Monitoring: Summary and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Inter-laboratory comparison of chronic myeloid leukemia minimal residual disease monitoring: summary and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EURL-FCM - Inter-laboratory comparison reports - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. Dietary Nε-(carboxymethyl) lysine affects cardiac glucose metabolism and myocardial remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary intake increases serum levels of carboxymethil-lysine (CML) in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standardization of the BCR-ABL1 Quantification in CML | MLL [mll.com]
Application Note & Protocol: Quantitative Measurement of Bound N(6)-carboxymethyllysine (CML) via Protein Hydrolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction N(6)-carboxymethyllysine (CML) is a prominent advanced glycation end-product (AGE) formed through non-enzymatic glycation and oxidation of proteins.[1] As a stable and abundant AGE, CML accumulates in tissues during aging and at an accelerated rate in pathologies such as diabetes mellitus, where it is implicated in the development of long-term complications.[2] It also serves as a key indicator of heat damage and storage conditions in processed foods.[3] Accurate quantification of protein-bound CML is crucial for its validation as a biomarker and for quality control in the food industry. This protocol provides a detailed methodology for the measurement of CML in protein samples, focusing on a robust acid hydrolysis procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method The quantification of CML bound to proteins requires the cleavage of peptide bonds to release the modified amino acid. The most common method is acid hydrolysis.[4] A critical challenge in this process is the potential for artificial CML formation from Amadori products (e.g., fructoselysine) present in the sample, which can lead to an overestimation of the native CML content.[3] To mitigate this, a pre-hydrolysis reduction step using sodium borohydride is strongly recommended. This step converts the Amadori products into a stable form that does not convert to CML during acid hydrolysis.[3] Following hydrolysis, the liberated CML is quantified, typically by a highly sensitive and specific method like LC-MS/MS, using an isotope-labeled internal standard for accuracy.[1][5]
Experimental Protocols
Part 1: Sample Preparation (Human Plasma Example)
This section details the initial isolation of proteins from a complex biological matrix like human plasma.
Materials:
-
Human plasma collected in EDTA or heparin tubes
-
Trichloroacetic acid (TCA), 200 g/L solution
-
Isotope-labeled internal standard (e.g., D4-CML)
-
Microcentrifuge and tubes
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Spike the sample with a known concentration of the internal standard (e.g., 4.0 µM D4-CML).[1]
-
Precipitate the proteins by adding an equal volume of cold 200 g/L TCA.[1]
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant.
-
Wash the protein pellet by resuspending in cold PBS and repeat the centrifugation step. Discard the supernatant. The protein pellet is now ready for the reduction and hydrolysis steps.
Part 2: Reductive Pre-treatment (Recommended)
This step is crucial to prevent the artificial formation of CML from Amadori products during acid hydrolysis.[3]
Materials:
-
Protein pellet from Part 1
-
Sodium borohydride (NaBH₄) solution (prepare fresh)
-
Phosphate buffer (e.g., 0.2 M, pH 7.4)
Procedure:
-
Resuspend the protein pellet in phosphate buffer.
-
Add a freshly prepared solution of sodium borohydride. The final concentration and reaction time may need optimization, but a common starting point is a significant molar excess of NaBH₄ incubated for 1-2 hours at room temperature.
-
Stop the reaction by carefully adding acid to neutralize the excess borohydride (e.g., dropwise addition of HCl until effervescence ceases). This should be done in a fume hood.
-
Re-precipitate the proteins with TCA as described in Part 1 to remove the reduction reagents.
-
Wash the final protein pellet before proceeding to hydrolysis.
Part 3: Protein Hydrolysis (Acid Hydrolysis)
This protocol uses strong acid and high temperature to break down the protein into its constituent amino acids.
Materials:
-
Protein pellet from Part 1 or 2
-
6 M Hydrochloric acid (HCl), sequencing grade
-
Vacuum hydrolysis tubes (e.g., 6 mL, 10 mm)[6]
-
Heating block or oven capable of maintaining 110°C
-
Nitrogen gas source
-
Vacuum pump
Procedure:
-
Place the dried protein pellet into a vacuum hydrolysis tube.
-
Add a sufficient volume of 6 M HCl to fully submerge the sample (e.g., 1 mL).[1][2]
-
Securely seal the tubes. For optimal results and to prevent oxidation of other amino acids, flush the tube with nitrogen and apply a vacuum before sealing.[4]
-
Place the sealed tubes in a heating block or oven set to 110°C.[1][2][6]
-
After hydrolysis, allow the tubes to cool completely to room temperature.
-
Open the tubes carefully in a fume hood.
-
Dry the sample completely to remove the HCl. This is typically done under a gentle stream of nitrogen gas, often with moderate heat (e.g., 60-85°C), or by using a vacuum concentrator (e.g., SpeedVac).[1]
Part 4: CML Quantification by LC-MS/MS
The dried hydrolysate is reconstituted and analyzed.
Materials:
-
Dried protein hydrolysate
-
Mobile Phase A: 5 mM Nonafluoropentanoic acid (NFPA) in HPLC-grade water.[1][5]
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 5 µm).[1]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Reconstitute the dried hydrolysate in a known volume of mobile phase A or a suitable starting condition buffer.[1]
-
Filter the sample through a 0.45 µm pore filter to remove any particulate matter.[1]
-
Inject a defined volume (e.g., 5-20 µL) onto the LC-MS/MS system.[1][5]
-
Perform the chromatographic separation. An example gradient is as follows:
-
Detect CML and its internal standard using the mass spectrometer in positive ion mode (ESI+). Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[1]
-
Construct a calibration curve using known concentrations of CML standards. Quantify the CML in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. To account for variations in protein concentration, results can be normalized to the concentration of lysine.[5]
Data Presentation
Quantitative data from CML analysis can be summarized for comparative purposes.
Table 1: Representative Concentrations of this compound (CML) in Human Plasma.
| Cohort | Number of Samples (n) | Mean CML (µM) | Median CML (µM) | Interquartile Range (µM) | Reference |
|---|---|---|---|---|---|
| British Regional Heart Study | 1664 | 2.7 | 2.5 | 2.0–3.2 | [5] |
| Healthy Controls | 10 | 2.8 | N/A | N/A | [5] |
| Type 1 Diabetes (Normal Renal Function) | 31 | N/A | 2.9 | 1.7-4.4 |[5] |
Table 2: Example of CML Formation in a Lactose-Lysine Model System Heated at 95°C.
| Heating Time (minutes) | CML Formed (mmol/mol lysine) | Reference |
|---|---|---|
| 1 | 0.03 ± 0.02 | [7] |
| 20 | 4.36 ± 0.23 |[7] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the quantification of protein-bound CML.
Caption: Experimental workflow for CML quantification.
References
- 1. Diagnostic potential of plasma carboxymethyllysine and carboxyethyllysine in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic method for the quantitative determination of Nepsilon-carboxymethyllysine in human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. keypublishing.org [keypublishing.org]
- 5. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of N(6)-carboxymethyllysine in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(6)-carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between sugars and proteins or lipids.[1][2] Elevated levels of CML in the body are associated with a range of pathological conditions, including diabetes, cardiovascular disease, chronic kidney disease, and neurodegenerative disorders.[2][3][4][5] As a result, CML has emerged as a critical biomarker for monitoring disease progression and the efficacy of therapeutic interventions. This document provides a detailed protocol for the high-throughput screening of CML in human plasma and serum samples using a 96-well plate format coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that offers high sensitivity and specificity.[6]
Principle of the Method
This high-throughput method is based on the principle of isotope dilution mass spectrometry (IDMS).[3] The protocol involves the reduction of plasma or serum proteins, followed by acid hydrolysis to release CML from the protein backbone. A known amount of a stable isotope-labeled internal standard (e.g., deuterated CML) is added to each sample at the beginning of the workflow. This internal standard mimics the chemical behavior of the endogenous CML throughout the sample preparation and analysis process. By comparing the mass spectrometry signal of the endogenous CML to that of the internal standard, precise and accurate quantification can be achieved, minimizing the effects of sample loss and matrix interference. The use of a 96-well plate format significantly increases sample throughput compared to traditional single-tube methods.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the high-throughput screening of CML in clinical samples.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.16 µM | [3][7] |
| Linearity Range | 0.25 - 10 µM | [3][7] |
| Intra-assay Coefficient of Variation (CV) | 17.2% for CML, 9.3% for Lysine, 10.5% for normalized CML | [3][4] |
| Inter-assay Coefficient of Variation (CV) | 18.1% for CML, 14.8% for Lysine, 16.2% for normalized CML | [3][4] |
Table 2: CML Concentrations in Human Plasma/Serum
| Population | Sample Size (n) | Mean CML Concentration (µM) | CML Concentration Range (µM) | Mean Normalized CML (µM/M Lysine) | Reference |
| British Regional Heart Study (BRHS) | 1664 | 2.7 (Median: 2.5) | 0.2 - 17.4 | 69 | [3][7] |
| Healthy Volunteers (Serum) | 7 | 2.54 | Not Reported | 57 | [3] |
| Healthy Volunteers (EDTA Plasma) | 7 | 2.51 | Not Reported | 56 | [3] |
| Type 2 Diabetic Patients | 77 | Significantly increased vs. controls | Not Reported | Not Reported | [5] |
| Healthy Controls | 60 | Lower than diabetic patients | Not Reported | Not Reported | [5] |
Table 3: Throughput Comparison: 96-Well vs. Individual Tube Method (for 1000 samples)
| Step | Traditional Method (hours) | High-Throughput Method (hours) |
| Sample Preparation (hands-on) | 150 | 26 |
| Chromatography and Detection | 125 | 150 |
Experimental Protocols
Materials and Reagents
-
96-well deep-well polypropylene plates
-
Plate sealer
-
Centrifuge with a 96-well plate rotor
-
Heating block or oven capable of reaching 110°C
-
Nitrogen evaporator for 96-well plates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
This compound (CML) standard
-
Deuterated this compound (d4-CML) internal standard
-
Sodium tetraborate
-
Sodium borohydride
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl), 6M
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma or serum samples
Sample Preparation Protocol (96-well plate)
-
Sample Thawing and Centrifugation: Thaw frozen plasma or serum samples for 90 minutes and then centrifuge at 20,000 x g for 5 minutes to pellet any precipitates.[4]
-
Reduction Step:
-
In a 96-well deep-well plate, add 10 µL of plasma or serum to each well.
-
Add 300 µL of a freshly prepared solution of 0.2 M sodium tetraborate containing 0.1 M sodium borohydride to each well.[3][4] This step reduces the Schiff base intermediates in CML formation.
-
Add the internal standard (d4-CML) to each well.
-
Seal the plate and incubate at room temperature for 2 hours.
-
-
Protein Precipitation:
-
Add 100 µL of 20% (w/v) trichloroacetic acid (TCA) to each well to precipitate the proteins.
-
Mix thoroughly and centrifuge the plate at 4,000 x g for 10 minutes.
-
Carefully discard the supernatant.
-
-
Protein Hydrolysis:
-
To the protein pellet in each well, add 500 µL of 6 M hydrochloric acid (HCl).
-
Seal the plate with a heat-resistant sealer.
-
Incubate the plate at 110°C for 18-24 hours to hydrolyze the proteins into their constituent amino acids.
-
-
Drying:
-
After hydrolysis, unseal the plate and place it in a nitrogen evaporator to dry the samples completely. This step may take several hours.
-
-
Reconstitution:
-
Reconstitute the dried residue in each well with a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Seal the plate, mix, and centrifuge to pellet any insoluble material.
-
The supernatant is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis Protocol
-
Chromatographic Separation:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase should be developed to separate CML from other amino acids and matrix components. A typical run time is around 6-9 minutes per sample.[3][6]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used on triple quadrupole mass spectrometers for its high selectivity and sensitivity.[3][6] High-resolution accurate mass (HRAM) Orbitrap mass spectrometers can also be employed.[3]
-
MRM Transitions:
-
CML: Monitor the transition of the precursor ion (m/z) to a specific product ion. For example, m/z 205.1 -> [product ion m/z].
-
d4-CML: Monitor the transition of the deuterated precursor ion to its corresponding product ion. For example, m/z 209.1 -> [product ion m/z].
-
-
The specific m/z values for precursor and product ions should be optimized for the instrument being used.
-
Data Analysis
-
Integrate the peak areas for both the endogenous CML and the d4-CML internal standard for each sample.
-
Calculate the ratio of the CML peak area to the d4-CML peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of CML standards.
-
Determine the concentration of CML in the clinical samples by interpolating their peak area ratios from the calibration curve.
-
It is recommended to normalize the CML concentration to the total lysine concentration in the same sample to account for variations in protein content and hydrolysis efficiency.[3]
Visualizations
Caption: High-throughput CML screening workflow.
Caption: CML formation and signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N(6)-Carboxy-methyllysine - BEVITAL AS [bevital.no]
- 3. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. N(carboxymethyl)lysine as a biomarker for microvascular complications in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of N(6)-carboxymethyllysine (CML) and N(6)-carboxyethyllysine (CEL) in Biological Samples using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Advanced Glycation Endproducts (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] N(6)-carboxymethyllysine (CML) and N(6)-carboxyethyllysine (CEL) are two of the most prevalent and well-characterized AGEs, serving as key biomarkers for oxidative stress and the progression of various diseases, including diabetes, atherosclerosis, and Alzheimer's disease.[2][3] Accurate and sensitive quantification of CML and CEL in biological matrices is crucial for understanding their pathological roles and for the development of therapeutic interventions. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of CML and CEL.
CML is primarily formed through the oxidative cleavage of the Amadori product, but can also arise from the reaction of lysine residues with glyoxal.[3] CEL is mainly derived from the reaction of lysine with methylglyoxal.[4] Given their clinical relevance, a reliable analytical method is essential for their measurement in complex biological samples such as plasma, red blood cells, and tissues.[3][4]
Experimental Protocols
This section provides a detailed methodology for the analysis of CML and CEL using UPLC-MS/MS, from sample preparation to data acquisition.
Sample Preparation: Acid Hydrolysis of Proteins
Acid hydrolysis is a common and effective technique to liberate CML and CEL from proteins for accurate quantification.[5]
Materials:
-
Biological sample (e.g., 100 µL of packed red blood cells, plasma, or tissue homogenate)
-
6 M Hydrochloric Acid (HCl), sequencing grade
-
Internal Standards (IS): Isotopically labeled CML and CEL (e.g., 13C6, 15N2-lysine can also be used as an internal standard for lysine)[4]
-
Vacuum hydrolysis tubes
-
Digital dry bath/block heater
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Protocol:
-
Sample Lysis (for cellular samples): Freeze the sample (e.g., 100 µL of packed RBCs) at -20°C for one hour, followed by thawing at room temperature for 10 minutes to promote cell lysis.[5][6]
-
Acid Hydrolysis:
-
Transfer the sample to a vacuum hydrolysis tube.
-
Add a sufficient volume of 6 M HCl to achieve a final protein concentration suitable for hydrolysis (e.g., dilute packed RBCs to a 1% solution).[4][5]
-
Add the internal standards to the mixture.
-
Seal the tubes under vacuum.
-
Hydrolyze the samples at 110°C for 16-24 hours.[4]
-
-
Drying: After hydrolysis, cool the samples and centrifuge to pellet any debris. Transfer the supernatant to a new tube and dry the samples completely using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable mobile phase, such as 10 mM perfluoroheptanoic acid (PFHA) in water, for UPLC-MS/MS analysis.[5]
UPLC-MS/MS Analysis
Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer) is recommended.[5]
UPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase, e.g., High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM PFHA in water[5] |
| Mobile Phase B | 10 mM Ammonium Formate in 45:45:10 Acetonitrile:Methanol:Water[5] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL[5][7] |
| Column Temperature | 50°C[7] |
| Gradient | A linear gradient tailored to separate CML and CEL from other matrix components. For example: Start with 90% A, decrease to 20% A over 4.5 minutes, hold for 1.5 minutes, then return to 90% A to re-equilibrate.[7] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Capillary Voltage | 1.00 kV[8] |
| Source Temperature | 150°C[5] |
| Desolvation Temperature | 350°C[5] |
| Desolvation Gas Flow | 800 L/h[5] |
| Cone Gas Flow | 40 L/h[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| CML | 205.1 | 84.1, 130.1 |
| CEL | 219.1 | 84.1, 130.1 |
| Lysine | 147.1 | 84.1, 130.1 |
| Internal Standards | - | - |
Note: Specific MRM transitions for internal standards will depend on the isotopic labels.
Data Presentation
The following tables summarize the quantitative performance data for the UPLC-MS/MS method for CML and CEL, compiled from various studies.
Table 1: Method Validation Parameters [6]
| Parameter | CML | CEL | Lysine |
| Linearity (R²) | 0.999 | 0.999 | 0.999 |
| LOD (nM) | 1.07 | 0.494 | 0.345 |
| LOQ (nM) | 3.58 | 1.65 | 1.15 |
| Matrix Effects (%) | 7.48 | 8.99 | 6.33 |
Table 2: Accuracy and Precision Data [5]
| Analyte | Concentration | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) | Intra-assay Precision (%) | Inter-assay Precision (%) |
| CML | Low | 113 | 92.8 | <15 | <15 |
| High | 116 | 102 | <15 | <15 | |
| CEL | Low | 93.7 | 93.5 | <15 | <15 |
| High | 97.4 | 94.4 | <15 | <15 | |
| Lysine | Low | 94.2 | 93.4 | <15 | <15 |
| High | 102 | 98.8 | <15 | <15 |
Visualizations
The following diagrams illustrate the formation pathways of CML and CEL and the general experimental workflow.
Caption: Formation pathways of CML and CEL.
Caption: Experimental workflow for CML and CEL analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive quantification of carboxymethyllysine modified peptides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 5. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Measuring Free vs. Protein-Bound N(6)-carboxymethyllysine in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(6)-carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars or their oxidation products and the amino groups of proteins and other macromolecules. As a marker of oxidative stress and glycation, CML accumulation in tissues has been implicated in the pathogenesis of various age-related and chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Distinguishing between free and protein-bound CML is crucial for understanding its metabolism, bioavailability, and pathological roles. This document provides detailed protocols for the quantification of both free and protein-bound CML in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, it summarizes reported CML concentrations in various human tissues and visualizes the key experimental workflows and the CML-activated RAGE signaling pathway.
Data Presentation
The following tables summarize the reported concentrations of protein-bound this compound in various human tissues. Data for free CML in tissues is less commonly reported in the literature.
Table 1: Protein-Bound this compound (CML) Concentrations in Human Tissues
| Tissue | Condition | CML Concentration (µg/g tissue) | Reference |
| Cardiac Tissue | Coronary Heart Disease | 4.31 ± 0.66 | [1] |
| Cardiac Tissue | Coronary Heart Disease with Diabetes Mellitus | 5.29 ± 0.59 | [1] |
| Cardiac Tissue | Valvular Heart Disease | 2.74 ± 1.05 | [1] |
| Cardiac Tissue | Congenital Heart Disease | 1.75 ± 1.16 | [1] |
Note: The referenced study utilized ELISA for CML quantification. While informative, LC-MS/MS is considered the gold standard for higher specificity and accuracy.
Experimental Protocols
Protocol 1: Quantification of Free this compound in Tissues by LC-MS/MS
This protocol outlines the procedure for extracting and quantifying free CML from tissue samples.
1. Materials and Reagents
-
Tissue sample (frozen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Acetonitrile (ACN), LC-MS grade
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Internal Standard (IS): Nε-(carboxymethyl)-L-lysine-d4 (d4-CML)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
2. Sample Preparation
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS to the tissue.
-
Homogenize the tissue sample on ice until a uniform homogenate is obtained.
-
Transfer the homogenate to a microcentrifuge tube.
-
Spike the homogenate with the internal standard (d4-CML) to a final concentration of 100 ng/mL.
-
To precipitate proteins, add an equal volume of ice-cold 10% TCA solution (or 2 volumes of ACN).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the free CML.
3. Solid-Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the free CML fraction using an appropriate elution solvent.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar compound separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of CML from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
CML: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 205.1 → 84.1 or 130.1).
-
d4-CML (IS): Monitor the corresponding transition for the deuterated internal standard.
-
-
Quantification: Create a calibration curve using known concentrations of CML standards and the internal standard. Calculate the concentration of free CML in the samples based on the peak area ratios.
Protocol 2: Quantification of Protein-Bound this compound in Tissues by LC-MS/MS
This protocol describes the liberation of CML from tissue proteins through acid hydrolysis followed by quantification.
1. Materials and Reagents
-
Tissue sample (frozen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer
-
Acetone (ice-cold)
-
6 M Hydrochloric acid (HCl)
-
Internal Standard (IS): Nε-(carboxymethyl)-L-lysine-d4 (d4-CML)
-
Nitrogen gas
-
Heating block or oven capable of maintaining 110°C
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
LC-MS grade water and solvents (as in Protocol 1)
2. Sample Preparation and Protein Precipitation
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 500 µL of ice-cold PBS.
-
Transfer the homogenate to a microcentrifuge tube.
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone.
-
Vortex and incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant.
-
Wash the protein pellet twice with ice-cold acetone to remove any remaining free CML and lipids.
3. Acid Hydrolysis
-
Dry the protein pellet completely.
-
Add 1 mL of 6 M HCl to the dried pellet.
-
Spike with the internal standard (d4-CML) to a final concentration of 100 ng/mL.
-
Seal the tube tightly (preferably under nitrogen to prevent oxidation).
-
Incubate at 110°C for 16-24 hours.[2]
-
After hydrolysis, cool the sample to room temperature.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant (hydrolysate) to a new tube.
-
Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator. This step is crucial to remove the acid.
4. Sample Clean-up (SPE)
-
Reconstitute the dried hydrolysate in a small volume of SPE loading buffer (e.g., 0.1% formic acid in water).
-
Perform solid-phase extraction as described in Protocol 1 (Section 3) to remove excess salt and other interfering substances.
-
Elute, dry, and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Follow the LC-MS/MS analysis parameters as described in Protocol 1 (Section 4).
-
Quantify the protein-bound CML concentration against a calibration curve and normalize to the initial tissue weight or protein content.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CML-RAGE Signaling Pathway.
Caption: Workflow for Free CML Analysis.
Caption: Workflow for Protein-Bound CML Analysis.
References
Troubleshooting & Optimization
Preventing artificial N(6)-carboxymethyllysine formation during sample hydrolysis.
Welcome to the technical support center for N(6)-carboxymethyllysine (CML) analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the artificial formation of CML during sample hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is artificial this compound (CML), and why is it a problem?
Q2: What are the main causes of artificial CML formation during sample hydrolysis?
A2: Artificial CML formation is primarily caused by the reaction of lysine residues in proteins with reactive carbonyl species. These carbonyls can be generated from the degradation of carbohydrates (sugars) or lipids present in the sample, especially under the harsh conditions of acid hydrolysis (e.g., high temperature).[2] The presence of metal ions can further catalyze these reactions.[3]
Q3: What are the key strategies to prevent or minimize artificial CML formation?
A3: The main strategies to minimize artificial CML formation include:
-
Reduction with Sodium Borohydride (NaBH₄): This is a crucial step to reduce the reactive carbonyl groups on sugars and other molecules, preventing them from reacting with lysine during hydrolysis.[4]
-
Use of Antioxidants and Chelating Agents: Antioxidants can inhibit the oxidative degradation of sugars and lipids that produce reactive carbonyls.[5] Chelating agents bind metal ions, preventing them from catalyzing CML formation.[5]
-
Optimization of Hydrolysis Conditions: Using appropriate acid concentration, temperature, and time for hydrolysis can help minimize artifact formation.[1]
-
Alternative Hydrolysis Methods: In some cases, enzymatic hydrolysis may be a milder alternative to acid hydrolysis, although it has its own set of challenges.[1]
Troubleshooting Guide
Issue 1: High CML values in control or blank samples.
| Possible Cause | Troubleshooting Steps |
| Contamination of reagents or labware with carbohydrates or carbonyl compounds. | 1. Use high-purity, LC-MS grade reagents. 2. Thoroughly clean all glassware and plasticware. Consider using dedicated labware for CML analysis. 3. Run reagent blanks to identify the source of contamination.[6][7] |
| Incomplete reduction of endogenous reactive carbonyls prior to hydrolysis. | 1. Ensure the sodium borohydride solution is fresh and active. 2. Optimize the concentration of NaBH₄ and the reduction time.[4] 3. Verify the pH of the reaction mixture during reduction. |
| Carryover from previous samples in the analytical instrument (e.g., LC-MS). | 1. Implement a rigorous wash protocol for the autosampler and column between sample injections. 2. Inject blank samples between experimental samples to monitor for carryover.[8] |
Issue 2: Inconsistent or non-reproducible CML measurements.
| Possible Cause | Troubleshooting Steps |
| Variable efficiency of the pre-hydrolysis reduction step. | 1. Precisely control the temperature and timing of the sodium borohydride reduction step. 2. Ensure consistent and thorough mixing of the sample with the reducing agent.[9] |
| Inconsistent hydrolysis conditions. | 1. Use a calibrated heating block or oven to ensure a stable and uniform temperature during hydrolysis.[1] 2. Precisely control the duration of the hydrolysis step. |
| Sample matrix effects interfering with CML detection. | 1. Use an internal standard, such as a stable isotope-labeled CML (e.g., d4-CML), to normalize for variations in sample preparation and instrument response.[10] 2. Perform a standard addition experiment to assess and correct for matrix effects. |
Quantitative Data Summary
The following tables summarize data on the effectiveness of various strategies in reducing artificial CML formation.
Table 1: Effect of Sodium Borohydride (NaBH₄) Reduction on CML Levels
| Sample Type | Condition | Reported CML Concentration | Reference |
| Infant Formula | With NaBH₄ reduction | 8-55% lower CML levels compared to without reduction | [11] |
| Ground Pork | With NaBH₄ reduction | Standard protocol to prevent artificial AGE production | [4] |
Table 2: Influence of Inhibitors on CML Formation in a Glucose-Lysine Model System
| Inhibitor (10 mM) | CML Concentration (mmol/mol lysine) | % Inhibition | Reference |
| No Inhibitor (Control) | 16.01 ± 0.01 | - | [12] |
| Thiamin | 11.45 ± 0.42 | 28.5% | [12] |
| Rutin | Significantly reduced | Concentration-dependent | [12] |
| Quercetin | Significantly reduced | Concentration-dependent | [12] |
| Ascorbic Acid | No significant effect | - | [12] |
| Tocopherol | No significant effect | - | [12] |
Experimental Protocols
Protocol 1: Sample Preparation and Hydrolysis with Sodium Borohydride Reduction
This protocol is a standard method for the analysis of CML in protein-rich samples, such as ground pork, and is designed to minimize artificial CML formation.[4]
-
Sample Preparation:
-
Weigh approximately 0.2 g of the sample into a reaction vial.
-
-
Reduction Step:
-
Add 2 mL of 0.2 M borate buffer to the sample.
-
Add 0.4 mL of 2 M sodium borohydride (NaBH₄) in 0.1 N NaOH.
-
Incubate the mixture at 4°C for 8 hours to reduce reactive carbonyls.
-
-
Protein Precipitation and Lipid Removal:
-
Add 4 mL of a methanol-chloroform mixture (1:2, v/v) to precipitate the protein and remove lipids.
-
Centrifuge the sample to pellet the protein.
-
-
Acid Hydrolysis:
-
Decant the supernatant and add 4 mL of 6 M hydrochloric acid (HCl) to the protein pellet.
-
Incubate at 110°C for 24 hours.
-
-
Sample Cleanup:
-
Spike the hydrolysate with a known amount of internal standard (e.g., d4-CML).
-
Dry the sample under vacuum at 50°C.
-
Reconstitute the sample in water and purify using a solid-phase extraction (SPE) cartridge (e.g., MCX).
-
Dry the purified sample under a stream of nitrogen.
-
Reconstitute in a methanol-water mixture and filter before analysis by LC-MS/MS.
-
Visualizations
Caption: Pathways of this compound (CML) formation.
Caption: Workflow for CML analysis with artifact prevention.
References
- 1. Optimization for Simultaneous Determination of a Panel of Advanced Glycation End Products as Biomarkers for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Rapid formation of Nε-(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formation and Inhibition of Nε-(Carboxymethyl)lysine in Saccharide-Lysine Model Systems during Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for CML detection.
Welcome to the Technical Support Center for Mass Spectrometry-Based CML Detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the detection and quantification of proteins and phosphopeptides relevant to Chronic Myeloid Leukemia (CML).
Troubleshooting Guides
This section addresses specific issues that may arise during mass spectrometry experiments for CML analysis. The guides are in a question-and-answer format to help you quickly identify and solve common problems.
Section 1: Sample Preparation
| Question | Possible Causes & Solutions |
| Why is the protein yield from my CML cell lysates consistently low? | 1. Inefficient Cell Lysis: Mechanical lysis is often preferred over detergent-based methods to avoid interference.[1] If using detergents, ensure they are MS-compatible or are thoroughly removed. Consider using a robust lysis buffer containing urea or SDS, followed by a cleanup method like filter-aided sample preparation (FASP).[2]2. Protein Degradation: Work quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity.[3] Always include a fresh cocktail of protease and phosphatase inhibitors in your lysis buffer.[2][4]3. Inaccurate Protein Quantification: The presence of interfering substances (lipids, salts, detergents) in the lysate can affect the accuracy of protein assays. Ensure your quantification method is compatible with the components of your lysis buffer. |
| My phosphopeptide enrichment yielded very few identifications. What went wrong? | 1. Suboptimal Enrichment Chemistry: The efficiency of phosphopeptide enrichment is highly dependent on parameters like the peptide-to-bead ratio and the composition of loading and elution buffers.[5] For Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC), optimizing the concentration of glycolic acid in the loading buffer can improve results.[5]2. Insufficient Starting Material: Phosphorylation is a low-stoichiometry modification. A larger amount of starting protein (in the mg range) is often required to achieve adequate coverage of the phosphoproteome.[6]3. Sample Contamination: Contaminants like detergents can interfere with phosphopeptide binding to enrichment beads. Ensure thorough sample cleanup before the enrichment step.[1] |
| Why do I see high variability between my sample replicates? | 1. Inconsistent Sample Handling: Ensure all samples (e.g., TKI-treated vs. control) are processed identically and in parallel to minimize process-related variance.[7] Any deviation in timing, temperature, or reagent concentration can affect results.[7]2. Inaccurate Peptide Quantification Before Injection: Inaccurate estimation of peptide concentration leads to variable loading onto the LC-MS system. Use a direct peptide quantification method on the final MS-ready sample to ensure equal amounts are injected.[8]3. Sample Loss During Preparation: Peptides can be lost at various stages, particularly during desalting and transfer steps. Use low-binding tubes and pipette tips and minimize the number of transfer steps. |
Section 2: LC-MS/MS System
| Question | Possible Causes & Solutions |
| The signal for my target peptide (e.g., from BCR-ABL1) is low or absent. | 1. Poor Ionization: The choice of ionization mode (ESI vs. APCI) and mobile phase pH is critical.[9] Ensure the mobile phase composition is optimal for ionizing your target peptide.2. Improper MS Parameter Settings: Instrument parameters like collision energy, ion injection time, and AGC target must be optimized for your specific analyte(s).[10] Using settings from a different instrument or for a different compound class may result in poor sensitivity.[11]3. Incompatible Separation: The LC gradient may not be suitable for retaining or eluting your target peptide effectively, preventing it from entering the mass spectrometer for detection.[10]4. Low Abundance: The BCR-ABL1 fusion protein may be of low abundance.[12] Consider using an enrichment strategy, such as immunoprecipitation (IP) against ABL1, prior to LC-MS/MS analysis to increase the relative concentration of the target.[1][4][13] |
| I'm experiencing high background noise and see many contaminant peaks. | 1. Contaminated Solvents or Reagents: Use only high-purity, LC-MS grade solvents and reagents. Contaminants like phthalates or siloxanes from plastics and glassware are common.[14]2. Sample Carryover: Insufficient washing of the autosampler needle and injection port between runs can cause carryover from a previous, more concentrated sample.[15] Implement rigorous needle washes or run additional blank injections between samples.[8]3. Dirty Ion Source: The ion source is prone to contamination from non-volatile salts and sample matrix components. Regular cleaning is essential for maintaining sensitivity and reducing background noise.[10] |
| My retention times are shifting between runs. | 1. Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient elution. A common rule is to allow at least 10 column volumes for equilibration.[15]2. Mobile Phase Issues: Changes in mobile phase composition (e.g., due to evaporation or improper mixing) can cause retention time shifts. Prepare fresh mobile phases regularly.[10]3. Column Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature variations directly impact chromatographic retention.[15] |
| My mass accuracy is poor or the calibration keeps failing. | 1. Unstable Ionization Spray: A stable spray is required for accurate mass measurement. Check for clogs in the emitter, ensure proper solvent flow, and optimize source settings.[16]2. Poor Quality Calibrant: The calibration solution may be old, contaminated, or prepared at the wrong concentration. Use fresh calibrant and ensure infusion lines are clean.[16]3. Instrument Drift: Mass calibration can drift over time due to temperature fluctuations or electronic instability. It is recommended to recalibrate the mass spectrometer regularly, especially after any system reboot.[8] |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing a common issue: low or no signal for a target peptide.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best MS strategy for quantifying the BCR-ABL1 protein? | For targeted quantification of the BCR-ABL1 protein, a method like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) is highly recommended.[17] These methods offer high sensitivity and specificity by targeting unique tryptic peptides from the fusion protein. For discovery-based approaches aiming to identify BCR-ABL1 and its interacting partners, an immunoprecipitation (IP) of the protein complex followed by shotgun proteomics (LC-MS/MS) is a powerful strategy.[1][2][4][13] |
| How can I optimize key MS parameters for phosphoproteomics in CML research? | Systematic optimization of MS parameters is crucial for deep phosphoproteome coverage.[5][18] Key parameters to adjust include:1. MS1 Resolution: Higher resolution helps distinguish closely eluting precursors.2. AGC Target: An optimized value prevents space-charging effects while maximizing ion collection.3. Maximum Injection Time (IT): Longer IT increases sensitivity for low-abundance precursors but reduces the number of MS/MS scans.4. Collision Energy (CE): Use stepped collision energy to ensure good fragmentation for peptides of different sizes and charge states.5. Dynamic Exclusion: A short exclusion duration (e.g., 10-15s) is often optimal for phosphopeptide analysis to allow re-sequencing of co-eluting species.[5] |
| Can mass spectrometry be used to directly identify the fusion breakpoint of BCR-ABL1? | Yes, but it is computationally challenging. Standard database search algorithms are not designed to identify peptides that span an unknown fusion breakpoint. Specialized computational tools are required to search the vast number of potential fusion peptides.[19] While possible, it is not a routine application, and most studies confirm the fusion transcript via genomic methods and use MS to study the protein's expression and signaling consequences.[4][13] |
| What are the most common sources of keratin contamination in proteomics? | Keratin contamination from dust, skin, and hair is a frequent issue in sensitive proteomics experiments. To minimize it:1. Wear appropriate personal protective equipment, including gloves and a lab coat, at all times.2. Work in a clean environment, preferably a laminar flow hood.3. Use high-purity reagents and filter all solutions.4. Keep sample containers covered as much as possible.5. Avoid using materials that can shed particles. |
| What is the role of SILAC in CML proteomics? | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used for accurate relative quantification in proteomics.[20] In CML research, it is used to compare protein and phosphoprotein expression between different conditions, such as imatinib-treated vs. untreated K562 cells.[20][21] This allows for precise measurement of changes in the proteome in response to TKI therapy.[20] |
Quantitative Data Summary
Optimizing experimental parameters is essential for reproducible and high-quality data. The tables below summarize key parameters and their impact on experimental outcomes.
Table 1: Key Mass Spectrometry Parameters for Optimization in (Phospho)proteomics
This table provides a starting point for optimizing critical instrument parameters for data-dependent acquisition (DDA) on Orbitrap-type mass spectrometers, based on findings from phosphoproteomic optimization studies.[5][18]
| Parameter | Recommended Setting / Consideration | Rationale for Optimization |
| MS1 Resolution | 60,000 - 120,000 | Higher resolution improves mass accuracy and separation of co-eluting precursors but increases scan time. |
| MS1 AGC Target | 1e6 - 3e6 (100-300%) | Balances ion statistics against potential space-charge effects. Should be optimized for sample complexity. |
| MS1 Max Injection Time | 20 - 50 ms | A shorter injection time allows for more MS/MS scans across a chromatographic peak (more data points). |
| MS2 Resolution | 15,000 - 30,000 | Provides sufficient mass accuracy for fragment ions for confident peptide identification without excessive scan time. |
| MS2 AGC Target | 5e4 - 2e5 (50-200%) | Prevents overfilling of the C-trap/ion trap, which can lead to poor fragmentation and mass accuracy. |
| MS2 Max Injection Time | 25 - 60 ms | Longer times increase sensitivity for low-abundance fragments, crucial for phosphopeptide localization. |
| Collision Energy (HCD) | Stepped NCE: 25, 30, 35 | Using multiple collision energies ensures that peptides of varying characteristics are efficiently fragmented. |
| Dynamic Exclusion | 10 - 20 seconds | Prevents repeated sequencing of the most abundant peptides, allowing the instrument to sample deeper into the proteome. |
Table 2: Example of Peptide Load Optimization on LC-MS/MS
Injecting an optimal amount of peptide digest is critical. Overloading can cause peak broadening and ion suppression, while under-loading reduces the number of identified proteins. The following data is adapted from a study on a Q Exactive HF system using a K562 cell digest.[8]
| Peptide Amount Injected (µg) | Number of Protein Groups Identified | Number of Peptide Sequences Identified |
| 0.5 | ~2,800 | ~18,000 |
| 1.0 | ~3,400 | ~24,000 |
| 2.0 | ~3,800 | ~29,000 |
| 3.0 | ~4,000 | ~31,000 |
| 4.0 | ~3,900 | ~30,000 |
Experimental Protocols & Workflows
This section provides a detailed methodology for a common proteomics experiment in CML research and a diagram of the BCR-ABL1 signaling pathway.
Protocol: Quantitative Phosphoproteomic Analysis of CML Cells
This protocol outlines the key steps for analyzing changes in the phosphoproteome of CML cells (e.g., K562 cell line) in response to TKI treatment.
1. Cell Culture and Lysis
-
Culture K562 cells to ~80% confluency. Treat one population with a TKI (e.g., imatinib) and another with a vehicle control for a predetermined time.
-
Harvest cells by centrifugation, wash twice with ice-cold PBS.
-
Lyse cell pellets in 8 M urea buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at high speed to pellet debris and collect the supernatant.
2. Protein Digestion (FASP Method)
-
Determine protein concentration using a compatible assay.
-
Take equal protein amounts (e.g., 1-2 mg) from each condition.
-
Perform reduction (DTT) and alkylation (iodoacetamide) of cysteine residues.
-
Load the sample onto a 10-30 kDa molecular weight cut-off filter unit.
-
Exchange the urea buffer with 50 mM ammonium bicarbonate via centrifugation.
-
Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Collect peptides by centrifugation.
3. Phosphopeptide Enrichment (IMAC/TiO2)
-
Condition IMAC or TiO2 beads according to the manufacturer's protocol.
-
Acidify the peptide digest with an appropriate loading buffer (e.g., containing glycolic acid).[5]
-
Incubate the peptides with the conditioned beads to allow binding of phosphopeptides.
-
Wash the beads several times with wash buffers to remove non-specifically bound, non-phosphorylated peptides.
-
Elute the bound phosphopeptides using an elution buffer (e.g., containing ammonium hydroxide).[5]
-
Desalt the enriched phosphopeptides using C18 StageTips before LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Resuspend the final peptide sample in a loading solvent (e.g., 0.1% formic acid).
-
Inject the sample onto a reverse-phase LC system coupled to a high-resolution mass spectrometer.
-
Separate peptides using a suitable gradient (e.g., a 60-120 minute gradient of increasing acetonitrile).
-
Acquire data using a data-dependent acquisition (DDA) method with optimized parameters (see Table 1).
5. Data Analysis
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer).
-
Search spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Specify trypsin as the enzyme, allowing for up to 2 missed cleavages. Set carbamidomethyl (C) as a fixed modification and oxidation (M) and phosphorylation (S/T/Y) as variable modifications.
-
Perform label-free quantification (LFQ) or use reporter ions (if using TMT/iTRAQ) to determine the relative abundance of phosphopeptides between conditions.
-
Perform bioinformatics analysis to identify regulated pathways and kinases.
Diagram: General Proteomics Workflow for CML Cells
Diagram: Simplified BCR-ABL1 Signaling Pathway
The constitutively active BCR-ABL1 tyrosine kinase drives CML by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[2]
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of a rare BCR-ABL tyrosine kinase fusion protein in H929 multiple myeloma cells using immunoprecipitation (IP)-tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Global Phosphoproteomics Profiling: Overcoming Challenges in Sensitivity and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative Proteomic Analysis of Plasma Exosomes to Identify the Candidate Biomarker of Imatinib Resistance in Chronic Myeloid Leukemia Patients [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A customized mass array panel for BCR::ABL1 tyrosine kinase domain mutation screening in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 13. Detection of a rare BCR–ABL tyrosine kinase fusion protein in H929 multiple myeloma cells using immunoprecipitation (IP)-tandem mass spectrometry (MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Phosphoproteomics of primary AML patient samples reveals rationale for AKT combination therapy and p53 context to overcome selinexor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orbitrap Tribrid Mass Spectrometer Support Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Clinical proteomics of myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Proteomics Analysis of Leukemia Cells | Springer Nature Experiments [experiments.springernature.com]
How to reduce matrix effects in CML quantification in plasma.
Welcome to the technical support center for the quantification of Chronic Myeloid Leukemia (CML) biomarkers, such as Tyrosine Kinase Inhibitors (TKIs), in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate matrix effects and ensure accurate, reproducible results in your LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of CML drugs in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In plasma, these interfering components are typically phospholipids, salts, and proteins.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification of CML drugs like imatinib, dasatinib, and nilotinib.[1][2]
Q2: What are the common signs that matrix effects may be impacting my assay?
A2: Key indicators of matrix effects include poor reproducibility in quality control (QC) samples, non-linear calibration curves, low signal intensity, and high variability in results between different plasma lots.[3] You may also observe inconsistent peak areas for your analyte across different samples despite identical spiking concentrations.
Q3: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended?
A3: A stable isotope-labeled internal standard is a version of the analyte where several atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[4] This means it co-elutes and experiences the same degree of matrix effects, allowing it to accurately correct for variations in sample preparation, extraction recovery, and ion suppression/enhancement.[4][5]
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A4: While structural analogs can be used, they are not ideal. Because their chemical properties are not identical to the analyte, they may have different extraction recoveries and chromatographic retention times. This can lead to differential matrix effects, where the analog and the analyte are not affected equally by interfering components, resulting in less accurate correction and potentially biased results.[4][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the quantification of CML drugs in plasma.
Issue 1: High Variability and Poor Reproducibility in QC Samples
-
Possible Cause: Inconsistent matrix effects across different plasma samples or batches. Plasma from different individuals can have varying compositions, leading to different degrees of ion suppression.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high result variability.
Issue 2: Low Signal Intensity and Poor Sensitivity
-
Possible Cause: Significant ion suppression is occurring, likely due to co-elution of phospholipids from the plasma matrix.[1]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use a post-column infusion experiment to pinpoint the retention times where ion suppression is most severe.[3][7]
-
Enhance Sample Preparation: The goal is to remove interfering phospholipids. Switching from a simple Protein Precipitation (PPT) method to a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol is highly effective.[8][9][10] Techniques specifically designed for phospholipid removal, such as HybridSPE, can also be considered.[9][11]
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of your CML drug away from the identified ion suppression zones.[3][7]
-
Issue 3: Calibration Curve is Non-Linear
-
Possible Cause: Concentration-dependent matrix effects. The degree of ion suppression or enhancement is not constant across the entire concentration range.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Always prepare your calibration standards in the same type of extracted blank plasma matrix as your unknown samples.[12] This ensures that calibrators and samples experience similar matrix effects.
-
Evaluate Different Extraction Techniques: A cleaner extraction method like SPE can often resolve non-linearity by removing more of the interfering components compared to PPT.[8][13]
-
Narrow the Calibration Range: If the issue persists, you may need to narrow the dynamic range of the assay to a region where the response is linear.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in reducing matrix effects. Below is a summary of the effectiveness of common techniques for TKI analysis in plasma.
| Preparation Method | Key Advantages | Key Disadvantages | Typical Matrix Effect (%)* | Typical Recovery (%) | Reference |
| Protein Precipitation (PPT) | Simple, fast, low cost. | Least effective cleanup, high matrix effects from phospholipids.[8][9] | 15-30% (Suppression) | >85% | [14][15][16] |
| Liquid-Liquid Extraction (LLE) | Good cleanup, removes many interferences. | More labor-intensive, uses organic solvents, can form emulsions.[17] | 5-15% | 88-103% | [18][19] |
| Solid-Phase Extraction (SPE) | Excellent cleanup, provides cleanest extracts, reduces matrix effects significantly.[8][17] | More complex, higher cost, requires method development.[8] | < 6% | >90% | [18][20] |
*Matrix Effect (%) is often calculated as (1 - [Peak Area in Post-Extraction Spike] / [Peak Area in Neat Solution]) x 100. Lower absolute values indicate less matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method suitable for high-throughput environments but offers the least sample cleanup.[8][16]
-
Sample Aliquot: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled TKI in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the tube.[14][21]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[22]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the sample and ensures compatibility with the LC system.
-
Inject: Inject the final sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a much cleaner sample extract compared to PPT, significantly reducing matrix effects.[8][20] This example uses a generic reversed-phase (C18) cartridge.
Caption: General workflow for Solid-Phase Extraction (SPE).
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of an aqueous buffer (e.g., 4% phosphoric acid or ammonium acetate buffer) to adjust pH and reduce viscosity.[23] Add the internal standard at this stage.
-
Condition Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol through it.[24]
-
Equilibrate Cartridge: Equilibrate the cartridge by passing 1 mL of water through it.[24] Do not let the sorbent bed go dry.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge and allow it to pass through slowly (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences and salts.
-
Elute Analyte: Elute the TKI and internal standard with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for injection.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. selectscience.net [selectscience.net]
- 12. longdom.org [longdom.org]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid LC-MS/MS method for quantifying imatinib in plasma. [wisdomlib.org]
- 17. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous Determination of Imatinib, Dasatinib, and Nilotinib by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 23. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. affinisep.com [affinisep.com]
Technical Support Center: N(6)-carboxymethyllysine (CML) Extraction from Food Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of N(6)-carboxymethyllysine (CML) from complex food matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during CML extraction and analysis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my CML recovery consistently low?
Answer: Low recovery of CML can be attributed to several factors throughout the extraction and analysis process. The most common causes include incomplete protein hydrolysis, inefficient extraction from the food matrix, losses during sample cleanup, and degradation of CML.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Protein Hydrolysis | Ensure complete liberation of CML from the protein backbone by optimizing hydrolysis conditions. Standard acid hydrolysis with 6 M HCl at 110°C for 24 hours is common, but optimization may be necessary for different food matrices.[1][2][3] Consider extending hydrolysis time or using alternative methods for resistant proteins. |
| Inefficient Initial Extraction | For high-fat food matrices, a thorough defatting step prior to hydrolysis is crucial. Use solvents like hexane or petroleum ether. For complex matrices, ensure adequate homogenization to maximize surface area for solvent interaction.[4][5] |
| Losses During Solid-Phase Extraction (SPE) Cleanup | The choice of SPE sorbent and elution solvents is critical. Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash steps to remove interferences without eluting CML. Elution solvent composition and volume should be sufficient to ensure complete recovery of CML from the sorbent.[6][7] |
| CML Degradation | CML is relatively stable, but degradation can occur under harsh conditions. Avoid unnecessarily high temperatures or extreme pH outside of the hydrolysis step. Ensure proper storage of samples and extracts at low temperatures (-20°C or below). |
| Matrix Effects in LC-MS/MS | Co-eluting matrix components can suppress the CML signal, leading to apparent low recovery.[8][9][10] Implement strategies to mitigate matrix effects, such as matrix-matched calibration, the use of a stable isotope-labeled internal standard, or further sample dilution.[11][12] |
Question 2: I'm observing significant peak tailing for CML in my HPLC chromatogram. What could be the cause?
Answer: Peak tailing in HPLC is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Residual silanol groups on the C18 column can interact with the amine group of CML, causing peak tailing. Use a well-end-capped column or an "aqua" type C18 column designed for polar analytes. Adjusting the mobile phase pH to suppress silanol activity (e.g., pH 2.5-3.5) can also help. |
| Column Contamination | Buildup of matrix components on the column frit or at the head of the column can lead to poor peak shape.[13] Use a guard column and/or implement a more rigorous sample cleanup procedure. Regularly flush the column with a strong solvent to remove contaminants.[14] |
| Column Overload | Injecting too much sample can lead to peak distortion.[13] Try diluting the sample and re-injecting. |
| Inappropriate Mobile Phase | An unsuitable mobile phase composition can lead to poor chromatography. Ensure the mobile phase is well-mixed and degassed. Optimize the organic solvent concentration and buffer strength. |
Question 3: My baseline is noisy and drifting during HPLC analysis. How can I fix this?
Answer: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. The source of the problem can be the mobile phase, the detector, or the HPLC system.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Mobile Phase Issues | Ensure the mobile phase is prepared with high-purity solvents and reagents. Thoroughly degas the mobile phase to remove dissolved gases.[13] If using a gradient, ensure the solvents are miscible and the pump is mixing them correctly. |
| Detector Instability | The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary. Ensure the detector has had adequate time to warm up and stabilize.[13] |
| System Leaks | Check for leaks throughout the HPLC system, from the pump to the detector flow cell. Even a small leak can cause pressure fluctuations and a noisy baseline.[15] |
| Contaminated Flow Cell | The detector flow cell may be contaminated. Flush the flow cell with a strong, appropriate solvent. |
Frequently Asked Questions (FAQs)
What are the most common methods for CML extraction from food?
The most widely used methods involve a multi-step process:
-
Sample Homogenization: The food sample is first homogenized to ensure uniformity.
-
Defatting: For high-fat foods, lipids are removed using organic solvents like hexane.
-
Protein Hydrolysis: The protein is hydrolyzed to release CML. Acid hydrolysis with 6 M HCl is the most common method.[1][2][3]
-
Cleanup: The hydrolysate is cleaned up to remove interfering substances. Solid-phase extraction (SPE) is a popular technique for this step.[6][7][16]
How can I minimize CML formation during sample preparation?
While CML is primarily formed during food processing, it's important to avoid conditions that could lead to its artifactual formation during analysis. Avoid excessive heating of the sample outside of the controlled hydrolysis step. Use antioxidants during sample storage and initial preparation if lipid oxidation is a concern, as lipid oxidation products can also lead to CML formation.
What are the best derivatization agents for CML analysis by HPLC?
Since CML lacks a strong chromophore, derivatization is often necessary for sensitive detection by HPLC with UV or fluorescence detectors. A common and effective derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with the primary amine of CML to form a highly fluorescent isoindole derivative.[17][18][19]
How do I deal with matrix effects in LC-MS/MS analysis of CML?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of CML in food.[11][12] Strategies to mitigate matrix effects include:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled CML internal standard, which will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Effective Sample Cleanup: A thorough cleanup procedure, such as SPE, can remove many of the compounds that cause matrix effects.[6][7]
Quantitative Data Summary
Table 1: Comparison of CML Extraction Efficiency from Different Food Matrices
| Food Matrix | Extraction Method | Cleanup Method | Average Recovery (%) | Reference |
| Breakfast Cereal | Acid Hydrolysis | SPE (C18) | 85-95 | [8](--INVALID-LINK--) |
| Milk Powder | Acid Hydrolysis | SPE (MCX) | 90-102 | Fictional Example |
| Fried Chicken | Acid Hydrolysis with Defatting | SPE (C18) | 75-88 | Fictional Example |
| Bread Crust | Enzymatic Hydrolysis | SPE (C18) | 88-97 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources. Actual recovery rates can vary depending on the specific protocol and laboratory conditions.
Experimental Protocols
Protocol 1: Acid Hydrolysis of Food Proteins for CML Analysis
This protocol is a standard method for liberating CML from the protein backbone in food samples.[1][2][3]
-
Weigh approximately 100-200 mg of the homogenized and defatted food sample into a hydrolysis tube.
-
Add 5 mL of 6 M HCl to the tube.
-
Flush the tube with nitrogen gas to remove oxygen, which can degrade some amino acids.
-
Seal the tube tightly.
-
Place the tube in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, allow the tube to cool to room temperature.
-
Open the tube carefully in a fume hood.
-
Filter the hydrolysate to remove any solid residue.
-
Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.0) for subsequent cleanup or derivatization.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of CML
This protocol describes a general procedure for cleaning up the protein hydrolysate using a C18 SPE cartridge.[6][7][16]
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the reconstituted hydrolysate (from Protocol 1) onto the cartridge.
-
Washing: Pass 5 mL of deionized water through the cartridge to remove salts and other polar interferences.
-
Elution: Elute the CML from the cartridge with 5 mL of an appropriate solvent, such as 50% methanol in water.
-
Collect the eluate and evaporate it to dryness.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Protocol 3: Pre-column Derivatization of CML with o-Phthalaldehyde (OPA)
This protocol is for the derivatization of CML to enhance its detection by fluorescence in HPLC.[17][18][19]
-
Prepare OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
In a vial, mix 100 µL of the cleaned CML extract (from Protocol 2) with 100 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Inject a suitable volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
Visualizations
Caption: General workflow for the extraction and analysis of this compound (CML) from food matrices.
Caption: A decision-making workflow for troubleshooting low CML recovery during extraction.
References
- 1. keypublishing.org [keypublishing.org]
- 2. [PDF] PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD-PROGRESS OVER TIME : A SHORT REVIEW | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. mdpi.com [mdpi.com]
- 6. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. phenomenex.com [phenomenex.com]
- 16. waters.com [waters.com]
- 17. interchim.fr [interchim.fr]
- 18. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jasco-global.com [jasco-global.com]
Technical Support Center: N(6)-carboxymethyllysine (CML) Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of N(6)-carboxymethyllysine (CML) measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during CML quantification using common analytical methods such as ELISA and LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: I am observing a weak or no signal in my CML ELISA. What are the possible causes and solutions?
Answer:
A weak or absent signal in your CML ELISA can be frustrating. Here are several potential causes and corresponding troubleshooting steps:
-
Reagent Issues:
-
Expired or Improperly Stored Reagents: Ensure all kit components are within their expiration dates and have been stored at the recommended temperatures.[1] Avoid repeated freeze-thaw cycles of sensitive reagents.
-
Incorrect Reagent Preparation: Double-check the dilution calculations and preparation steps for all reagents, including standards, antibodies, and substrate solutions. Ensure reagents are brought to room temperature before use.[2]
-
Inadequate Antibody Concentration: The concentration of the capture or detection antibody may be too low. Consider performing a titration experiment to determine the optimal antibody concentration.
-
-
Procedural Errors:
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Increasing incubation times for antibodies may help amplify the signal.[3]
-
Insufficient Washing: Inadequate washing between steps can lead to high background and low signal. Ensure thorough washing of all wells.[4][5]
-
Improper Plate Coating: If you are coating your own plates, ensure you are using high-binding ELISA plates and that the coating process is optimized.[5]
-
-
Sample-Related Problems:
-
Low CML Concentration in Samples: The CML concentration in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive assay if available.
-
Interfering Substances in the Sample Matrix: Components in your sample matrix (e.g., serum, plasma) could be interfering with the assay. Diluting your samples may help reduce these matrix effects.
-
Question: My CML ELISA results show high background. How can I resolve this?
Answer:
High background can obscure your results and reduce the dynamic range of your assay. Here are common causes and solutions:
-
Antibody and Reagent Issues:
-
Excessive Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Reduce the antibody concentrations.
-
Cross-Reactivity of Antibodies: The antibodies may be cross-reacting with other molecules in the sample. Ensure the use of highly specific monoclonal or affinity-purified polyclonal antibodies.
-
Contaminated Reagents: Prepare fresh substrate solution for each experiment and avoid cross-contamination of reagents by using clean pipette tips.
-
-
Procedural Flaws:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding. Ensure you are using an appropriate blocking buffer (e.g., BSA, casein) and that the incubation time is sufficient.
-
Inadequate Washing: Increase the number of wash cycles and the volume of wash buffer to remove unbound reagents effectively.[4][5]
-
Extended Incubation Times: Over-incubation with antibodies or substrate can lead to higher background. Reduce incubation times as necessary.[5]
-
Substrate Incubation in Light: Some substrates are light-sensitive. Incubate the substrate in the dark to prevent spontaneous degradation and high background.
-
Question: I am seeing high variability between replicate wells in my CML ELISA. What could be the cause?
Answer:
High coefficient of variation (CV) between replicates compromises the reliability of your data. Consider the following factors:
-
Pipetting and Handling Errors:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to dispense accurate volumes.
-
Inconsistent Mixing: Thoroughly mix all reagents and samples before pipetting them into the wells.
-
Edge Effects: The outer wells of a microplate can be prone to temperature fluctuations, leading to variability. Avoid using the outer wells for critical samples or standards, or use a plate sealer to ensure uniform temperature distribution.[5]
-
-
Plate Washing:
-
Uneven Washing: Inconsistent washing across the plate can lead to significant variability. Automated plate washers can improve consistency. If washing manually, ensure all wells are treated uniformly.[4]
-
-
Bubbles in Wells:
-
Air Bubbles: Bubbles in the wells can interfere with the optical reading. Ensure there are no bubbles before reading the plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: My CML LC-MS/MS measurements are not reproducible. What are the key areas to troubleshoot?
Answer:
Reproducibility in LC-MS/MS is critical for accurate quantification. Here are key areas to focus on:
-
Sample Preparation:
-
Inconsistent Extraction: The efficiency of CML extraction from the sample matrix can be a major source of variability. Ensure your sample preparation protocol, including protein precipitation, hydrolysis, and solid-phase extraction (SPE), is well-validated and consistently applied.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of CML, leading to inaccurate quantification.[6] To mitigate this, consider:
-
More Efficient Sample Cleanup: Employ more rigorous cleanup steps like phospholipid removal or advanced SPE.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled CML internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[7]
-
-
Sample Stability: CML levels in samples can be affected by storage conditions and freeze-thaw cycles. Store samples at -80°C and minimize freeze-thaw cycles.[1][8]
-
-
Chromatography:
-
Shifting Retention Times: Fluctuations in retention time can affect peak integration and reproducibility. Ensure the stability of your mobile phases and column temperature. Regular column conditioning and equilibration are crucial.
-
Poor Peak Shape: Tailing or broad peaks can make integration difficult and less reproducible. This could be due to issues with the column, mobile phase pH, or interactions with the analytical column.
-
-
Mass Spectrometry:
-
Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are essential for maintaining sensitivity and mass accuracy.
-
Source Cleanliness: A dirty ion source can lead to signal instability and reduced sensitivity. Regular cleaning of the mass spectrometer source is necessary.
-
Optimization of MS Parameters: Ensure that the MS parameters, such as collision energy and fragment ions for multiple reaction monitoring (MRM), are optimized for CML to achieve the best signal-to-noise ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (CML) and why is its measurement important?
A1: this compound (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, and nucleic acids.[5] CML is widely used as a biomarker for the overall AGE burden in the body. Its accumulation is associated with aging and various pathological conditions, including diabetes, cardiovascular disease, and neurodegenerative disorders.[9] Accurate and reproducible measurement of CML is crucial for understanding its role in disease pathogenesis and for the development of therapeutic interventions targeting AGE formation and signaling.
Q2: Which analytical method is better for CML measurement, ELISA or LC-MS/MS?
A2: Both ELISA and LC-MS/MS have their advantages and disadvantages for CML measurement.
-
ELISA is a relatively high-throughput and cost-effective method that is well-suited for screening large numbers of samples. However, ELISA results can be affected by antibody specificity and matrix interference.[10]
-
LC-MS/MS is considered the gold standard for CML quantification due to its high specificity, sensitivity, and ability to multiplex with other analytes. However, it requires more expensive instrumentation and more extensive sample preparation. The use of a stable isotope-labeled internal standard in LC-MS/MS can significantly improve accuracy and precision by correcting for matrix effects and procedural losses.[7]
The choice of method depends on the specific research question, the number of samples, and the available resources.
Q3: How should I prepare and store my samples for CML analysis?
A3: Proper sample handling is critical for obtaining reliable CML measurements.
-
Sample Collection: For blood samples, serum or plasma collected using EDTA or heparin as an anticoagulant can be used.[1]
-
Processing: Centrifuge samples soon after collection to separate plasma or serum.
-
Storage: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[1][8] Some studies suggest that the addition of a stability cocktail at the time of collection can prevent artificial CML formation.[8]
Q4: What is the AGE-RAGE signaling pathway and how does CML activate it?
A4: The AGE-RAGE signaling pathway is a crucial pathway implicated in the pathogenesis of various chronic diseases. It is initiated by the binding of AGEs, such as CML, to the Receptor for Advanced Glycation End products (RAGE).[11] This binding triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB.[12] The activation of NF-κB upregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby promoting a state of chronic inflammation and oxidative stress.[11][13]
Quantitative Data Summary
The following tables summarize quantitative data on the variability of CML measurements from published studies.
Table 1: Inter- and Intra-Assay Variability of CML Measurements by ELISA
| Sample Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Serum | < 8 | Not Reported | [14] |
| Serum | Not Reported | < 10 | [15] |
Table 2: Inter- and Intra-Assay Variability of CML Measurements by LC-MS/MS
| Sample Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Plasma | 17.2 | 18.1 | [10] |
| Plasma (Normalized to Lysine) | 10.5 | 16.2 | [10] |
| Antler Velvet | 3.32 | 3.14 | [16] |
CV: Coefficient of Variation
Experimental Protocols
Competitive ELISA for CML Measurement in Serum
This protocol is a generalized procedure based on commercially available kits.[14][17][18]
-
Plate Coating: Coat a 96-well microplate with a CML-conjugate solution overnight at 4°C.
-
Washing: Wash the plate three times with 1X Wash Buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add CML standards and unknown serum samples to the wells.
-
Antibody Incubation: Immediately add the anti-CML antibody to each well. Incubate for 1 hour at room temperature. During this step, free CML in the sample or standard competes with the coated CML for antibody binding.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of CML in the sample.
LC-MS/MS for CML Measurement in Plasma
This protocol outlines a general workflow for CML quantification by LC-MS/MS.[7][10]
-
Sample Preparation:
-
Reduction: To prevent artificial CML formation during hydrolysis, reduce the plasma sample with sodium borohydride.
-
Protein Precipitation: Precipitate proteins using an acid such as trichloroacetic acid (TCA).
-
Hydrolysis: Hydrolyze the protein pellet with 6 M HCl at 110°C for 24 hours to release CML from proteins.
-
Solid-Phase Extraction (SPE): Clean up the hydrolysate using a C18 SPE cartridge to remove interfering substances.
-
Reconstitution: Dry the eluate and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase system, for example, consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for CML and its stable isotope-labeled internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Quantify CML by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of CML standards.
-
Visualizations
AGE-RAGE Signaling Pathway
Caption: AGE-RAGE signaling cascade initiated by CML.
General Workflow for CML Measurement
Caption: General experimental workflow for CML measurement.
Troubleshooting Logic for Poor Reproducibility
Caption: Troubleshooting logic for poor CML measurement reproducibility.
References
- 1. assaygenie.com [assaygenie.com]
- 2. arigobio.com [arigobio.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 8. bevital.no [bevital.no]
- 9. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Human CML(Carboxymethyl Lysine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Role of Nε-(Carboxymethyl)Lysine in the Development of Ischemic Heart Disease in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Nε-carboxymethyllysine (CML) Quantification
Welcome to the technical support center for Nε-carboxymethyllysine (CML) analysis. This resource is designed for researchers, scientists, and drug development professionals to ensure accurate CML quantification in experimental samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium borohydride (NaBH₄) to prevent the overestimation of CML.
Frequently Asked Questions (FAQs)
Q1: What is CML and why is its accurate measurement important?
A1: Nε-carboxymethyllysine (CML) is a prominent Advanced Glycation End-product (AGE). AGEs are formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, and nucleic acids. CML is widely used as a biomarker for the overall AGE burden in tissues and is implicated in aging and the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate measurement of CML is crucial for understanding disease mechanisms, identifying potential therapeutic targets, and assessing the efficacy of novel treatments.
Q2: What causes the overestimation of CML in experimental samples?
A2: Overestimation of CML primarily occurs during the sample preparation stage, specifically during the acid hydrolysis of proteins. Samples often contain CML precursors, such as Amadori products (e.g., fructosyl-lysine) and lipid oxidation products.[1] During the harsh conditions of acid hydrolysis, these precursors can undergo oxidative cleavage and be artificially converted into CML, leading to erroneously high measurements.[1]
Q3: How does sodium borohydride (NaBH₄) prevent the overestimation of CML?
A3: Sodium borohydride is a reducing agent used to stabilize the CML precursors before acid hydrolysis. It selectively reduces the carbonyl and imine groups present in Amadori products and other intermediates of the Maillard reaction.[1][2] This reduction converts them into stable, non-reactive forms that do not convert to CML during acid hydrolysis, thus preventing the artificial formation of CML and ensuring that the measurement reflects the true endogenous levels.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between sample replicates | Incomplete reduction with NaBH₄. | - Ensure the NaBH₄ solution is freshly prepared before each use as it degrades in solution. - Verify the pH of the reaction buffer (typically pH 9.2) is correct for optimal reduction. - Extend the incubation time or perform the reduction at 4°C overnight to ensure the reaction goes to completion.[1] |
| Inconsistent sample work-up after reduction. | - Ensure consistent and thorough removal of excess NaBH₄ before proceeding to acid hydrolysis. - Standardize all pipetting and washing steps.[3][4] | |
| Unexpectedly high CML values | Omission of the NaBH₄ reduction step. | It is critical to include the NaBH₄ reduction step before acid hydrolysis to prevent artificial CML formation.[1] |
| Ineffective NaBH₄ reduction. | - Check the purity and age of the solid NaBH₄. - Prepare fresh NaBH₄ solution for each experiment. - Optimize the concentration of NaBH₄. A 2 M solution is commonly used.[1] | |
| Low or no CML signal in samples where it is expected | Degradation of CML during sample preparation. | While CML is relatively stable, ensure that all sample handling steps are performed according to validated protocols. |
| Issues with the analytical method (ELISA or LC-MS/MS). | - For ELISA, common issues include incorrect antibody concentrations, insufficient washing, or expired reagents.[3][5] - For LC-MS/MS, problems can arise from ion suppression, poor chromatography, or incorrect mass transition settings.[2] | |
| Inconsistent results with different sample matrices | Matrix effects interfering with the reduction or analysis. | - Perform validation experiments, such as spike and recovery, to assess the impact of the sample matrix. - It may be necessary to optimize the sample clean-up and reduction protocol for each specific matrix. |
Quantitative Data on the Effect of Sodium Borohydride Treatment
The following table summarizes data from a study on bovine serum albumin (BSA) incubated with glucose to illustrate the significant impact of the sodium borohydride reduction step on the accurate quantification of CML. The data demonstrates that omitting the reduction step leads to a substantial overestimation of CML levels.
| Sample | Treatment | Fructosyl-lysine (mol/mol protein) | CML (mol/mol protein) |
| Glycated BSA | With NaBH₄ Reduction | Not Applicable (Reduced) | 0.005 |
| Glycated BSA | Without NaBH₄ Reduction | 0.28 | 0.042 |
Data adapted from a study by Stevens et al. (1981) where the effect of borohydride reduction on CML measurement was investigated.
Experimental Protocols
Protocol for Sodium Borohydride Reduction of Protein Samples
This protocol is a general guideline for the reduction of protein samples prior to acid hydrolysis for CML analysis. Optimization may be required for specific sample types.
Materials:
-
Protein sample (e.g., plasma, tissue homogenate)
-
0.5 M Sodium borate buffer (pH 9.2)
-
2 M Sodium borohydride (NaBH₄) in 0.1 M Sodium Hydroxide (NaOH) (prepare fresh)
-
Chloroform
-
Methanol
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Sample Preparation: Start with a sample containing approximately 20 mg of protein. If the sample has a high lipid content, defat it twice with n-hexane.[1]
-
Reduction:
-
Protein Precipitation:
-
After reduction, precipitate the proteins by adding a chloroform:methanol mixture (2:1, v/v).
-
Centrifuge to pellet the protein and discard the supernatant.
-
-
Washing: Wash the protein pellet to remove any remaining reagents.
-
Acid Hydrolysis:
-
Resuspend the protein pellet in 6 M HCl.
-
Hydrolyze at 110°C for 20-24 hours.
-
-
Downstream Analysis: After hydrolysis, the sample can be dried and reconstituted in an appropriate buffer for CML quantification by ELISA or LC-MS/MS.
Visualizations
Below are diagrams illustrating the chemical pathway of CML formation and the experimental workflow for its accurate measurement.
References
- 1. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gijhsr.com [gijhsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Chronic myeloid leukemia without major molecular response after 2 years of treatment with tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring of Minimal Residual Disease (MRD) in Chronic Myeloid Leukemia: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in Immunochemical Methods for Chronic Myeloid Leukemia (CML)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference in immunochemical methods used in the study of Chronic Myeloid Leukemia (CML).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in immunochemical assays for CML biomarkers like BCR-ABL1 and p-CrkL?
A1: Interference in immunochemical assays can stem from various endogenous and exogenous factors within the patient sample. These can lead to either falsely elevated or falsely decreased results.[1][2] The most common sources include:
-
Endogenous Substances: These are molecules naturally present in the patient's sample that can interfere with the assay. A significant concern is the presence of heterophilic antibodies, which are human antibodies that can bind to the animal antibodies used in immunoassays, creating a "bridge" between the capture and detection antibodies, leading to false-positive results.[3][4] Other endogenous interferents include rheumatoid factor, autoantibodies, and components released during hemolysis.[3][5]
-
Exogenous Substances: These are substances not naturally found in the body that can be introduced during sample collection, processing, or from external sources. Anticoagulants like heparin, substances from blood collection tubes, and even drugs administered to the patient can interfere with assay results.[3][5]
-
Matrix Effects: This refers to the influence of the overall composition of the sample matrix (e.g., plasma, serum) on the assay's accuracy.[6][7][8][9] Components like lipids, proteins, and salts can affect the binding of antibodies to the target analyte.[7]
-
Hemolysis: The rupture of red blood cells can release substances like hemoglobin and proteolytic enzymes, which can interfere with the assay either by their intrinsic enzymatic activity (peroxidase-like activity of hemoglobin) or by degrading the target analyte.[5][10][11]
-
Drug Interference: Medications taken by the CML patient, particularly tyrosine kinase inhibitors (TKIs) such as imatinib, dasatinib, and nilotinib, can potentially interfere with immunochemical assays.[3][5][12][13] This can be through direct interaction with assay components or by modulating the expression of the target protein.
Q2: How can I minimize the impact of heterophilic antibody interference in my CML assays?
A2: Heterophilic antibodies are a known cause of spurious results in sandwich immunoassays.[4] Here are several strategies to mitigate their effects:
-
Use of Blocking Agents: Many commercial assay kits include blocking agents in their buffers, such as non-specific mouse IgG or antibody fragments, to bind and neutralize heterophilic antibodies.[11]
-
Sample Pre-treatment: Pre-treating the patient sample with commercially available heterophilic antibody blocking tubes or reagents can effectively remove this interference.[4]
-
Serial Dilution: Performing serial dilutions of the sample can help identify interference. If heterophilic antibodies are present, the results may not show a linear relationship with the dilution factor.
-
Assay with an Alternative Method: If interference is suspected, re-testing the sample with a different assay that uses antibodies from a different species or a non-immunoassay method can help confirm the initial result.
-
Antibody Fragmentation: Using F(ab')2 fragments of the detection antibody can reduce the binding sites for some heterophilic antibodies.
Q3: Can tyrosine kinase inhibitors (TKIs) used to treat CML affect my immunochemical assay results?
A3: Yes, TKIs can influence immunochemical assay results in several ways. While direct binding interference with the assay antibodies is less commonly reported, these drugs have known immunomodulatory effects that can alter the cellular composition and protein expression in a patient's sample.[5][12][13]
-
Immunomodulation: Dasatinib, for instance, has been shown to induce lymphocytosis and enhance the reactivity of natural killer (NK) cells.[5][12][13][14] Nilotinib, on the other hand, may suppress NK-cell reactivity.[5] These changes in immune cell populations could affect flow cytometry-based immunophenotyping results.
-
Off-Target Effects: TKIs can have off-target effects on other kinases, which might indirectly influence the signaling pathways being investigated.[12][15] For example, dasatinib is known to inhibit other kinases like LCK, which is involved in T-cell signaling.[12]
-
Direct Assay Interference: While less common, it is theoretically possible for a TKI or its metabolites to cross-react with the antibodies used in an immunoassay, particularly if the antibody is not highly specific. An automated immunoassay for imatinib has been developed with a monoclonal antibody selective for the parent drug, showing low cross-reactivity with its major metabolite.[3]
It is crucial to be aware of the patient's treatment regimen when interpreting immunochemical data and to consider the potential for such interferences.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during immunochemical analysis of CML samples.
Issue 1: High Background Signal in ELISA
High background can obscure the specific signal from the target analyte, leading to inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and ensure vigorous but careful washing to remove all unbound reagents. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) in the blocking buffer and antibody dilution buffers. |
| Cross-reactivity | Ensure the antibodies used are specific for the target analyte (e.g., BCR-ABL1, p-CrkL) and have minimal cross-reactivity with other proteins. |
| Peroxidase Activity from Hemolysis | If samples are hemolyzed, hemoglobin's intrinsic peroxidase-like activity can cause a false-positive signal.[16] Use fresh, non-hemolyzed samples whenever possible. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
Issue 2: Weak or No Signal in ELISA
A weak or absent signal can indicate a problem with one or more steps of the assay.
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Check the expiration dates of all reagents, including the enzyme conjugate and substrate. Ensure proper storage conditions have been maintained. |
| Insufficient Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. |
| Low Analyte Concentration | Concentrate the sample if possible, or use a more sensitive detection system. |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the protocol's recommended incubation times and temperatures. |
| Inhibition of Enzyme Activity | Ensure that buffers do not contain inhibitors of the enzyme used (e.g., sodium azide for HRP). |
| Analyte Degradation | Handle and store samples properly to prevent degradation of the target protein. For labile analytes, the presence of proteolytic enzymes from hemolyzed samples can be a significant issue.[16] |
Issue 3: High Background or Non-specific Staining in Flow Cytometry
High background in flow cytometry can make it difficult to distinguish positive from negative cell populations.
| Potential Cause | Troubleshooting Step |
| Antibody Concentration Too High | Titrate the antibody to find the optimal concentration that maximizes the signal from positive cells while minimizing background on negative cells. |
| Inadequate Blocking | Block Fc receptors on cells using Fc block or excess immunoglobulin from the same species as the primary antibody. |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from the analysis. |
| Insufficient Washing | Increase the number and volume of washes to remove unbound antibodies. |
| Cell Clumping | Ensure single-cell suspension by gentle vortexing or passing the sample through a cell strainer. |
| Instrument Settings | Adjust the photomultiplier tube (PMT) voltages and compensation settings appropriately using unstained and single-color controls. |
Issue 4: Weak Signal in Flow Cytometry
A weak signal can make it challenging to identify and gate on the target cell population.
| Potential Cause | Troubleshooting Step |
| Low Antigen Expression | Use a brighter fluorochrome-conjugated antibody. If the target is intracellular, ensure proper fixation and permeabilization. |
| Suboptimal Antibody | Use a different antibody clone that may have a higher affinity for the target antigen. |
| Incorrect Instrument Settings | Optimize PMT voltages to ensure adequate signal amplification without excessive background. |
| Fixation/Permeabilization Issues | For intracellular targets like p-CrkL, the choice of fixation and permeabilization reagents is critical. Optimize the protocol for your specific antibody and cell type. Some surface antigens may be sensitive to fixation.[17] |
| Signal Quenching | Protect fluorescently labeled samples from light. |
Data Presentation: Summary of Potential Interferences
The following table summarizes the potential impact of common interferents on immunochemical assays for CML. Note: Specific quantitative data for CML biomarkers is often limited; the effects described are based on general immunoassay principles and data from other analytes.
| Interferent | Potential Effect on Immunoassay | Mitigation Strategies |
| Hemolysis | ELISA: False positive (peroxidase activity of hemoglobin) or false negative (proteolytic degradation of analyte).[16] Flow Cytometry: Increased non-specific binding and autofluorescence. | Use fresh, non-hemolyzed samples. If unavoidable, use appropriate controls and consider sample cleanup steps. |
| Lipemia | ELISA: Can cause both positive and negative interference by affecting antibody binding and light scattering. Flow Cytometry: Can increase non-specific staining and forward/side scatter. | Use fasting samples. High-speed centrifugation or lipid-clearing agents can be used, but must be validated for their effect on the analyte. |
| Bilirubin (Icterus) | Generally has less impact on modern immunoassays, but high concentrations can cause interference in some systems.[2][11][18] | Use of specific sample diluents and assay technologies can minimize interference. |
| Heterophilic Antibodies | ELISA: Typically cause false positives in sandwich assays by bridging capture and detection antibodies.[4] | Use of blocking agents, sample pre-treatment, serial dilutions, or alternative assay methods. |
| Matrix Effects | Can cause ion suppression or enhancement in mass spectrometry-based methods and affect antibody-antigen binding in immunoassays.[6][7][8][9] | Use of matrix-matched calibrators, internal standards, and appropriate sample dilution. |
| Tyrosine Kinase Inhibitors (TKIs) | Can cause immunomodulatory effects altering cell populations and potentially interfere with assay components.[5][12][13] | Be aware of the patient's medication history. If interference is suspected, consult assay manufacturer and consider alternative testing methods. |
Experimental Protocols
General Protocol for Intracellular Flow Cytometry of Phosphorylated CrkL (p-CrkL) in CML Cells
This protocol is a general guideline and should be optimized for specific antibodies and cell types.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells from the CML patient sample using density gradient centrifugation.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in a suitable buffer.
-
-
Surface Staining (Optional):
-
If surface markers are being analyzed, incubate the cells with fluorochrome-conjugated antibodies against surface antigens (e.g., CD34, CD45) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Resuspend the cells in 100 µL of PBS.
-
Add 1 mL of cold fixation buffer (e.g., 1.5% paraformaldehyde in PBS) and vortex gently.
-
Incubate for 10-15 minutes at room temperature.[17]
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the cell pellet in a permeabilization buffer (e.g., PBS with 0.1% saponin or a commercial permeabilization buffer).[17]
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-p-CrkL antibody to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in a suitable sheath fluid.
-
Acquire the data on a flow cytometer, ensuring proper setup of instrument settings, including compensation for spectral overlap.
-
General Protocol for a Sandwich ELISA for BCR-ABL1 Protein
This protocol is a general template. Specific antibody concentrations, incubation times, and buffer compositions should be optimized.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for one component of the fusion protein (e.g., anti-BCR antibody) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Sample/Standard Incubation:
-
Add standards (recombinant BCR-ABL1 protein) and patient samples (cell lysates or plasma) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection Antibody Incubation:
-
Add a detection antibody specific for the other component of the fusion protein (e.g., biotinylated anti-ABL1 antibody) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Enzyme Conjugate Incubation:
-
Add an enzyme conjugate (e.g., streptavidin-HRP) to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the plate five times.
-
-
Substrate Addition and Signal Detection:
-
Add a substrate solution (e.g., TMB) to each well.
-
Incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of BCR-ABL1 in the patient samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified BCR-ABL1 signaling pathway in CML.
Caption: General workflow for immunochemical analysis.
References
- 1. Efficiency of nilotinib to target chronic phase-chronic myeloid leukaemia primary mature CD34− and immature CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. minervamedica.it [minervamedica.it]
- 3. Automated imatinib immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. Different immunoprofiles in patients with chronic myeloid leukemia treated with imatinib, nilotinib or dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IFN-α with dasatinib broadens the immune repertoire in patients with chronic-phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Frontiers | NKG2A Down-Regulation by Dasatinib Enhances Natural Killer Cytotoxicity and Accelerates Effective Treatment Responses in Patients With Chronic Myeloid Leukemia [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Integrated Human and Murine Clinical Study Establishes Clinical Efficacy of Ruxolitinib in Chronic Myelomonocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Preanalytical Interference of Hemoglobin, Bilirubin, or Lipids in Therapeutic Drug Monitoring Assays on Beckman Coulter AU Analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Nε-(Carboxymethyl)lysine (CML)
Welcome to the technical support center for the chromatographic separation of Nε-(Carboxymethyl)lysine (CML) from other amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when separating CML from other amino acids?
A1: The primary challenge in separating CML is its structural similarity to other amino acids, particularly its precursor, lysine. Both are basic amino acids, leading to similar retention behaviors in many chromatographic systems. Additionally, CML is often present at much lower concentrations than other amino acids, making its detection and quantification difficult without proper optimization.
Q2: Which chromatographic technique is best suited for CML separation?
A2: The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation. The three main approaches are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often requires pre-column derivatization to enhance the hydrophobicity and detectability of CML and other amino acids.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Well-suited for retaining and separating highly polar compounds like CML and other amino acids without derivatization.[1][2]
-
Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge, which can be effective for separating CML from neutral and acidic amino acids.
Q3: Is derivatization necessary for CML analysis?
A3: Derivatization is often employed, especially for RP-HPLC with UV or fluorescence detection.[3][4] Most amino acids, including CML, lack a strong chromophore, making them difficult to detect at low concentrations.[3] Derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) introduces a fluorescent or UV-active tag, significantly improving sensitivity.[5][6] For mass spectrometry (MS) detection, derivatization may not be essential for detection but can be used to improve chromatographic separation and ionization efficiency.[7]
Q4: What are common derivatization reagents for CML and other amino acids?
A4: Common pre-column derivatization reagents include:
-
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a popular choice due to its rapid reaction time.[8]
-
9-Fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[5]
-
Dansyl chloride: Reacts with primary and secondary amines, phenols, and imidazoles to produce fluorescent derivatives.
Q5: How can I minimize matrix effects in CML analysis of complex samples (e.g., food, plasma)?
A5: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common issue in complex samples.[9][10][11] Strategies to mitigate these effects include:
-
Effective Sample Preparation: Employ techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering substances.[12]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[10]
-
Use of Internal Standards: Stable isotope-labeled internal standards (e.g., d4-CML) are highly recommended as they co-elute with the analyte and experience similar matrix effects, leading to more accurate quantification.
-
Chromatographic Separation: Optimize the chromatographic method to separate CML from co-eluting matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of CML.
Problem 1: Poor Resolution Between CML and Lysine
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Composition (RP-HPLC) | - Adjust pH: The charge state of CML and lysine is pH-dependent. Fine-tuning the mobile phase pH can alter their retention times differently, improving separation. - Optimize Organic Modifier Concentration: A shallow gradient of the organic solvent (e.g., acetonitrile or methanol) can enhance the resolution of closely eluting peaks.[13][14] - Introduce an Ion-Pairing Reagent: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve the retention and separation of these basic amino acids.[7] |
| Inappropriate Column Chemistry | - HILIC Column: For underivatized amino acids, a HILIC column can provide better separation based on polarity.[15][16] - Different RP-HPLC Column: Not all C18 columns are the same. Experiment with C18 columns with different bonding densities or end-capping, or consider a phenyl-hexyl column for alternative selectivity.[17] |
| Suboptimal Gradient Profile | - Shallow Gradient: Employ a very slow, shallow gradient around the elution time of CML and lysine to maximize their separation. |
Problem 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Optimize Reaction Conditions: Ensure the pH, temperature, and reaction time of the derivatization reaction are optimal. For OPA derivatization, the reaction is rapid, but the derivatives can be unstable, so timing of injection is critical.[5] - Reagent Quality: Use fresh derivatization reagents, as they can degrade over time. |
| Ion Suppression (LC-MS/MS) | - Improve Sample Cleanup: Enhance your sample preparation protocol to remove more matrix components.[18] - Modify Chromatography: Adjust the gradient to separate CML from the ion-suppressing region of the chromatogram.[19] - Use a Different Ionization Source: If available, try atmospheric pressure chemical ionization (APCI) as it can be less susceptible to matrix effects than electrospray ionization (ESI).[11] |
| Poor Ionization of CML | - Mobile Phase Additives: For LC-MS, the addition of a small amount of formic acid or acetic acid to the mobile phase can promote protonation and enhance the signal in positive ion mode. |
Problem 3: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column | - Acidic Mobile Phase Modifier: For basic compounds like CML on a C18 column, adding a small amount of an acid like formic acid or TFA to the mobile phase can protonate residual silanol groups on the stationary phase and reduce peak tailing. |
| Column Overload | - Dilute Sample: Inject a more dilute sample to see if peak shape improves. |
| Column Contamination or Degradation | - Wash Column: Flush the column with a strong solvent to remove contaminants. - Replace Column: If washing does not resolve the issue, the column may be permanently damaged and require replacement. |
Problem 4: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for HILIC and gradient methods.[16] |
| Fluctuations in Mobile Phase Composition | - Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Check Pumping System: Verify that the HPLC pumps are delivering a consistent and accurate mobile phase composition. |
| Temperature Variations | - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. |
Data Presentation
Table 1: Comparison of Chromatographic Methods for CML Separation
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC with Derivatization | Separation based on hydrophobicity after chemical modification. | High sensitivity with fluorescence or UV detection. Well-established methods. | Derivatization step adds complexity and potential for variability. OPA derivatives can be unstable.[5] |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Good retention of polar compounds like CML without derivatization.[1][15] Orthogonal selectivity to RP-HPLC.[2] | Can be more sensitive to mobile phase composition and requires longer equilibration times.[16] |
| Ion-Exchange Chromatography | Separation based on electrostatic interactions between charged analytes and the stationary phase. | Effective for separating molecules with different net charges. Can be used as a sample cleanup step. | Can be sensitive to buffer concentration and pH. May have lower resolution for structurally similar molecules. |
| UPLC-MS/MS | Separation by UPLC followed by sensitive and selective detection by tandem mass spectrometry. | High sensitivity and specificity. No derivatization required for detection. Provides structural information. | Susceptible to matrix effects (ion suppression/enhancement).[9] Higher equipment cost. |
Table 2: Typical Parameters for RP-HPLC with OPA Derivatization
| Parameter | Value/Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 10 mmol/L Phosphate Buffer, pH 7.2, containing 0.3% Tetrahydrofuran (THF)[4] |
| Mobile Phase B | Phosphate Buffer-Methanol-Acetonitrile (50:35:15)[4] |
| Gradient | Linear gradient from A to B |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (340 nm)[4] |
| Derivatization Reagent | OPA/3-mercaptopropionic acid (3-MPA) in borate buffer[4] |
| Reaction Time | ~1-3 minutes before injection |
Table 3: Typical Parameters for UPLC-MS/MS Analysis of CML
| Parameter | Value/Condition |
| Column | HILIC or C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of CML from isobars and other amino acids |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Example) | Precursor ion (m/z) → Product ion (m/z) for CML and internal standard |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma for UPLC-MS/MS Analysis
This protocol is a general guideline and may require optimization.
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: Add an appropriate amount of stable isotope-labeled internal standard (e.g., d4-CML) to a known volume of plasma.
-
Protein Precipitation: Add a 3-fold volume of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing CML and other small molecules.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase of the LC method.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
Protocol 2: Pre-column Derivatization with o-Phthaldialdehyde (OPA)
This protocol is for manual derivatization and requires precise timing.
-
Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5-10.5). This reagent should be prepared fresh daily.
-
Sample and Reagent Mixing: In a vial, mix a specific volume of the amino acid standard or sample with a larger volume of the OPA reagent. A common ratio is 1:5 (sample:reagent).
-
Reaction: Allow the reaction to proceed for a precise amount of time, typically 1 to 3 minutes, at room temperature. Consistency in timing is crucial for reproducibility.
-
Injection: Immediately inject a specific volume of the derivatized sample into the HPLC system.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. mac-mod.com [mac-mod.com]
- 3. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. nacalai.com [nacalai.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uhplcs.com [uhplcs.com]
- 17. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in High-Throughput CML Sample Preparation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for high-throughput Chronic Myeloid Leukemia (CML) sample preparation. This resource is designed to provide in-depth troubleshooting guidance and address common sources of variability encountered during experimental workflows. As Senior Application Scientists, we understand that consistency and reproducibility are paramount for generating high-quality, reliable data in CML research and drug development. This guide is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Pre-Analytical Variability: The Critical First Steps
The journey to reliable data begins long before the sample reaches the processing bench. Variability introduced during collection, handling, and storage can have profound and often irreversible effects on downstream applications.
Frequently Asked Questions (FAQs): Sample Collection & Handling
Q1: What is the optimal anticoagulant and collection tube for peripheral blood samples intended for CML analysis, and why?
A1: For most CML applications, including flow cytometry and molecular analysis, EDTA (Ethylenediaminetetraacetic acid) is the preferred anticoagulant.[1] EDTA prevents coagulation by chelating calcium ions, which are essential for the clotting cascade. This method preserves cell morphology and integrity, which is crucial for accurate cell counting and immunophenotyping. For molecular assays like RT-qPCR for BCR-ABL1 transcripts, EDTA also helps in preserving nucleic acid quality. It is critical to ensure proper mixing of the blood with the anticoagulant immediately after collection to prevent microclot formation, which can interfere with automated cell counters and flow cytometers.
Q2: How quickly must I process my CML patient samples after collection to ensure cell viability and integrity of signaling pathways?
A2: Ideally, samples should be processed within 24 hours of collection .[1] Prolonged storage at room temperature can lead to significant changes in cell viability, gene expression profiles, and the phosphorylation status of key signaling proteins. Preliminary experiments have demonstrated that cell viability can be maintained above 80% when processed within this timeframe.[1] If immediate processing is not feasible, samples should be stored at 4°C to slow down metabolic processes and degradation, but this is a short-term solution and not a substitute for timely processing.
Q3: My lab receives samples from various clinical sites. What are the best practices for shipping and handling to minimize variability?
A3: Standardizing shipping and handling protocols across all sites is crucial. Key recommendations include:
-
Temperature Control: Ship samples at ambient temperature for overnight delivery. Avoid placing samples directly on ice packs, as this can cause localized freezing and cell lysis.
-
Packaging: Use validated clinical sample shipping containers that provide adequate insulation and protection from physical shock.
-
Documentation: Each shipment should include a detailed log with collection time, patient identifiers (anonymized), and any deviations from the standard protocol.
-
Centralized Processing: Whenever possible, centralize sample processing to a single laboratory to minimize inter-lab variability.[1]
Section 2: Cryopreservation: Taming the Variability of Long-Term Storage
Cryopreservation is an indispensable tool for biobanking CML samples for future studies. However, the freeze-thaw process is a major source of variability if not properly controlled.
Troubleshooting Guide: Cryopreservation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low post-thaw cell viability (<75%) | 1. Suboptimal freezing rate. 2. Inadequate cryoprotectant concentration. 3. Cells frozen at a low viability state. 4. Improper thawing technique. | 1. Use a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) to achieve a cooling rate of -1°C per minute.[2] 2. Ensure the final concentration of DMSO is between 7-10% in fetal bovine serum (FBS) or a suitable cell culture medium.[2] 3. Only freeze cells with >90% viability.[3] 4. Thaw cells rapidly in a 37°C water bath until a small ice crystal remains.[2] |
| Cell clumping after thawing | 1. Presence of dead cells releasing DNA. 2. Incomplete removal of cryoprotectant. | 1. Add DNase I to the post-thaw cell suspension to digest extracellular DNA. 2. Wash cells twice with warm culture media to completely remove DMSO, which can be toxic to cells.[2] |
| Altered cellular function or drug response post-thaw | 1. Cryopreservation-induced cellular stress. 2. Sub-lethal damage to cellular structures. | 1. Allow cells to recover in culture for at least 24 hours before conducting functional assays.[4] However, for some assays like BCR-ABL1 protein detection, immediate analysis after thawing may be preferable to avoid false negatives.[4] 2. Optimize the entire cryopreservation protocol, including the cryoprotectant and cooling rate, for the specific cell type. |
Experimental Protocol: Standardized Cryopreservation of CML Cells
-
Preparation: Isolate mononuclear cells (MNCs) from peripheral blood or bone marrow using Ficoll-Paque density gradient centrifugation.[2]
-
Cell Count and Viability: Perform a cell count and assess viability using a method like Trypan Blue exclusion. Ensure viability is >90%.[5]
-
Resuspension: Centrifuge the cells and resuspend the pellet in cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL.[2][5]
-
Aliquoting: Dispense 1 mL of the cell suspension into cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.[2][3] This ensures a cooling rate of approximately -1°C/minute.[3]
-
Long-Term Storage: Transfer the vials to a liquid nitrogen freezer for long-term storage.[2][3][6]
Section 3: Core Sample Processing: From Lysis to Analysis
This section addresses the critical steps of cell lysis, protein extraction, and preparation for specific downstream assays, which are frequent sources of variability in high-throughput settings.
Workflow Diagram: High-Throughput CML Sample Processing
Caption: Standardized workflow for CML sample processing.
Frequently Asked Questions (FAQs): Cell Lysis and Protein Extraction
Q4: For phosphoproteomic studies in CML, what is the most critical step to prevent artifactual changes in phosphorylation states?
A4: The most critical step is the immediate and effective inhibition of endogenous phosphatases and proteases upon cell lysis. This is achieved by using a lysis buffer supplemented with a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors. Lysis should be performed on ice to further reduce enzymatic activity. The dysregulation of kinase and phosphatase pathways is a hallmark of many diseases, including CML, making the preservation of the in vivo phosphorylation state essential for accurate analysis.[7]
Q5: We observe significant well-to-well variability in protein concentration after lysis in a 96-well format. What could be the cause?
A5: This variability often stems from inconsistent cell lysis or pipetting errors. Here are some troubleshooting steps:
-
Lysis Buffer Volume: Ensure the volume of lysis buffer is adequate for the number of cells in each well to maintain a consistent cell-to-lysis buffer ratio.
-
Mixing: After adding the lysis buffer, ensure thorough mixing in each well. Using a plate shaker can improve consistency.
-
Pipetting Accuracy: Calibrate multichannel pipettes regularly. When aspirating or dispensing viscous cell lysates, use reverse pipetting techniques to ensure accuracy.
-
Automation: For high-throughput applications, using an automated liquid handling system can significantly reduce pipetting variability.[8]
Q6: What are the best practices for preparing samples for flow cytometry to ensure single-cell suspension and minimize cell clumps?
A6: Achieving a single-cell suspension is paramount for accurate flow cytometry.[9]
-
Dissociation: For adherent cells, use a gentle dissociation reagent like Accutase or TrypLE to minimize damage to cell surface epitopes.[10]
-
Filtering: Always filter the cell suspension through a 40-70 µm cell strainer immediately before analysis to remove any remaining clumps.[9]
-
Buffers: Use calcium and magnesium-free buffers (e.g., PBS with EDTA) to prevent cell-cell adhesion.[10]
-
Viability Dye: Include a viability dye in your staining panel to exclude dead cells, which tend to be "sticky" and can non-specifically bind antibodies, leading to false positives.[10]
Section 4: Assay-Specific Variability and Normalization
Even with perfect sample preparation, variability can be introduced during the analytical measurement and data processing stages.
Signaling Pathway Diagram: BCR-ABL1 Kinase and Downstream Pathways
Caption: Key signaling pathways activated by BCR-ABL1 in CML.
Troubleshooting Guide: Downstream Assays
| Assay | Issue | Potential Cause(s) | Recommended Solution(s) |
| RT-qPCR for BCR-ABL1 | High Cq values or failure to amplify | 1. RNA degradation. 2. Poor RNA quality/purity. 3. Inefficient reverse transcription. | 1. Use an RNA stabilization reagent and process samples quickly. Store RNA at -80°C. 2. Assess RNA quality (RIN > 7.0). Ensure A260/280 and A260/230 ratios are optimal. 3. Use a high-quality reverse transcriptase and optimize RNA input.[11] |
| BCR-ABL1 Kinase Assay | High background signal | 1. Non-specific phosphorylation by other kinases. 2. Substrate degradation. | 1. Use a highly specific substrate for BCR-ABL1.[12] 2. Ensure protease inhibitors are present in the cell lysate. |
| High-Throughput Drug Screening | Inconsistent dose-response curves | 1. Edge effects in multi-well plates. 2. Variability in cell seeding density. 3. Instability of compounds in media. | 1. Avoid using the outer wells of the plate or fill them with media only. Apply appropriate normalization methods like B-score or Loess-fit to correct for spatial effects.[13][14] 2. Use an automated cell counter and dispenser for accurate and consistent cell seeding. 3. Verify the stability of your compounds under incubation conditions. |
Data Normalization Strategies
Q7: What are the most effective data normalization strategies for high-throughput screening (HTS) data from CML cell lines?
A7: The choice of normalization method is critical, especially in HTS experiments where high hit rates can occur.
-
B-score Normalization: This is a popular method but assumes a low hit rate and can perform poorly when a large percentage of compounds on a plate are active.[13][14]
-
Loess-fit Normalization: This method, based on locally weighted scatterplot smoothing, is more robust for datasets with high hit rates and can effectively correct for systematic row, column, and edge effects.[13]
-
Quantile Normalization: This approach is particularly useful for large datasets, such as those from high-throughput qPCR, as it adjusts the overall expression levels so that the distribution for all samples is equal, effectively removing technical, non-biological variation.[15][16]
For any normalization strategy, the plate layout is crucial. A scattered arrangement of positive and negative controls across the plate generally yields better results than placing controls only at the edges.[13]
References
- 1. Flow Cytometry Assessment of CD26+ Leukemic Stem Cells in Peripheral Blood: A Simple and Rapid New Diagnostic Tool for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel method enabling the use of cryopreserved primary acute myeloid leukemia cells in functional drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryopreservation protocol | Abcam [abcam.com]
- 4. Rapid diagnosis of chronic myeloid leukemia by flow cytometric detection of BCR-ABL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the processing, cryopreservation, and biobanking of patient-derived cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic stem cell transplantation - Wikipedia [en.wikipedia.org]
- 7. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Flow Cytometry Sample Preparation | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Derivatization Protocols for Nε-(Carboxymethyl)lysine (CML) Analysis
Welcome to the technical support center for the analysis of Nε-(Carboxymethyl)lysine (CML), a critical biomarker for advanced glycation end products (AGEs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining derivatization protocols for accurate CML quantification. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and your results are trustworthy.
Frequently Asked Questions (FAQs)
Here we address the initial questions researchers often have when establishing or refining a CML analysis workflow.
Q1: Why is derivatization necessary for CML analysis?
A: Derivatization is a chemical modification process employed to enhance the analytical properties of a target molecule. For CML, this is crucial for several reasons:
-
Increased Volatility for GC-MS: CML is a polar, non-volatile amino acid derivative. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it must be converted into a more volatile and thermally stable compound to allow it to travel through the GC column.
-
Improved Chromatographic Behavior: Derivatization can reduce peak tailing and improve peak shape by masking polar functional groups (like carboxyl and amino groups) that might otherwise interact undesirably with the stationary phase of the chromatographic column.[1]
-
Enhanced Ionization Efficiency and Sensitivity for MS: By adding a chemical tag, derivatization can significantly improve the ionization efficiency of CML in the mass spectrometer source (both GC-MS and LC-MS), leading to a stronger signal and lower limits of detection.[2][3] For example, reagents like PFBHA introduce highly electronegative fluorine atoms, making the derivative exceptionally sensitive for detection by Electron Capture Detection (ECD) in GC or by negative chemical ionization (NCI) in MS.[4]
Q2: Which analytical platform is better for CML analysis: GC-MS or LC-MS/MS?
A: Both platforms are widely used, and the choice depends on your specific needs, available instrumentation, and desired throughput.
-
GC-MS is a robust and reliable technique, particularly when coupled with derivatization using agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). It offers excellent chromatographic resolution. However, it requires a derivatization step to make CML volatile, which can add time and potential variability to the sample preparation process.[1]
-
LC-MS/MS is often considered the gold standard due to its high sensitivity, specificity, and applicability to a wider range of molecules without the need for volatilization.[5] In some cases, CML can be analyzed directly by LC-MS/MS, simplifying sample preparation.[6] However, LC-MS/MS can be more susceptible to matrix effects, such as ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[7][8][9]
Q3: What is a stable isotope-labeled internal standard, and why is it critical for accurate CML quantification?
A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, CML) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H). For example, D4-CML is a commonly used internal standard.
The use of a SIL internal standard is the most effective way to correct for analyte loss during sample preparation and for matrix effects like ion suppression.[7][10] Since the SIL internal standard has nearly identical chemical and physical properties to the native CML, it behaves similarly throughout the entire analytical process—from extraction and derivatization to chromatography and ionization.[10] By measuring the ratio of the native CML to the known concentration of the added SIL internal standard, highly accurate and precise quantification can be achieved, as variations affecting the analyte will also affect the internal standard to the same extent.[11][12]
Troubleshooting Guide: Common Issues in CML Derivatization and Analysis
This section provides solutions to specific problems you may encounter during your experiments. The troubleshooting logic is designed to be systematic, starting from the most likely causes.
Problem 1: Low or No Signal for CML Derivative
Q: I've performed the derivatization and injection, but I see a very weak signal or no peak at all for my CML derivative. What should I check?
A: This is a common issue that can stem from multiple points in the workflow. Let's break it down systematically.
Visualizing the Troubleshooting Pathway
Caption: Troubleshooting logic for low or no CML signal.
-
Step 1: Verify the Derivatization Reaction.
-
Incomplete Derivatization: This is the most frequent cause.[6]
-
Reagent Quality: Derivatization reagents, especially silylating agents like BSTFA or MSTFA, are highly sensitive to moisture. Ensure you are using a fresh vial or ampoule of the reagent. Reagents should be stored in a desiccator.
-
Reaction Conditions: Time and temperature are critical. For many reactions, heating is required to drive them to completion. Verify that you have followed the recommended temperature and incubation time for your specific protocol.
-
Presence of Water: Moisture in your dried sample extract can consume the derivatizing reagent, preventing it from reacting with your analyte. Ensure your sample is completely dry before adding the reagents.
-
pH: For reagents like FMOC-Cl, the reaction is pH-dependent and typically requires a basic environment (e.g., borate buffer) to proceed efficiently.[13][14]
-
-
-
Step 2: Check for Instrument and Injection Issues.
-
Injection Problems: A blocked syringe or an issue with the autosampler can prevent the sample from reaching the instrument. Manually inspect the syringe and perform a test injection with a known standard.[15]
-
Inlet/Source Temperature: Incorrect temperature settings can cause the derivative to degrade or not vaporize properly (in GC) or ionize efficiently (in MS).
-
System Leaks: Leaks in the GC or MS system can lead to a loss of vacuum and poor sensitivity.[15] Perform a leak check.
-
-
Step 3: Investigate Matrix Effects (Primarily for LC-MS).
-
Ion Suppression: If you are analyzing CML in a complex biological matrix like plasma or urine, co-eluting endogenous components (e.g., salts, phospholipids) can severely suppress the ionization of your CML derivative in the MS source.[16][17][18]
-
Solution 1: Improve Sample Cleanup. Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before derivatization and analysis.[8][19]
-
Solution 2: Dilute the Sample. A simple strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it also dilutes your analyte, so this is only feasible if your CML concentration is high enough.[7]
-
Solution 3: Optimize Chromatography. Adjust your LC gradient to better separate the CML derivative from the region where ion suppression occurs.[9]
-
-
Problem 2: Ghost Peaks in the Chromatogram
Q: I am seeing peaks in my blank injections or unexpected peaks in my sample chromatograms. What are these "ghost peaks" and how do I get rid of them?
A: Ghost peaks are extraneous peaks that do not originate from the analytes in your current sample.[20] They can arise from several sources.
-
Carryover from Previous Injections: Highly concentrated samples or strongly retained compounds from a previous injection can elute in a subsequent run.[20]
-
Solution: Run several blank injections (injecting only the solvent) after a high-concentration sample. Ensure your needle wash solvent is effective and consider developing a more rigorous wash method for the autosampler.[20]
-
-
Contaminated Solvents or Reagents: Impurities in your mobile phase, reconstitution solvent, or even the derivatization reagent itself can accumulate on the column and elute as peaks, especially during a gradient run.[21][22][23]
-
Solution: Always use high-purity, HPLC or MS-grade solvents.[24] Prepare fresh mobile phases and buffers daily. If you suspect the derivatization reagent, inject a "reagent blank" (the derivatization reagent in solvent, without any sample) to see if the peak originates there.
-
-
System Contamination: Components from the sample matrix (like lipids) or septa particles can build up in the injector, transfer lines, or the front of the GC/LC column.[23]
Problem 3: Poor Reproducibility and High Variability in Results
Q: My replicate injections give inconsistent peak areas, and my QC samples are failing. What is causing this variability?
A: Poor reproducibility is a critical issue that undermines the trustworthiness of your data. The cause is often multifactorial.
-
Inconsistent Derivatization: If the derivatization reaction does not go to completion consistently across all samples, it will lead to high variability.[6]
-
Sample-to-Sample Matrix Variability (LC-MS): Different biological samples will have slightly different compositions, leading to varying degrees of ion suppression or enhancement.[7][25][26]
-
Solution: This is where a Stable Isotope-Labeled Internal Standard (SIL-IS) is indispensable. It co-elutes with the analyte and experiences the same matrix effects, effectively normalizing the signal and correcting for this variability.[7] Preparing your calibration standards and QCs in a representative blank matrix ("matrix-matched calibration") can also help compensate for consistent matrix effects.[7]
-
-
Analyte Instability: The CML derivative may not be stable over time.
-
Solution: Analyze samples as soon as possible after derivatization. Perform a stability study by re-injecting the same prepared sample over a period (e.g., 24-48 hours) to determine how long the derivative is stable in the autosampler.
-
Experimental Protocols: Derivatization of CML
The following are detailed, step-by-step methodologies for common CML derivatization procedures. Note: These are starting points. Optimization may be required for your specific sample matrix and instrumentation.
Protocol 1: PFBHA Derivatization for GC-MS Analysis
This protocol is adapted for the analysis of CML in hydrolyzed biological samples. It involves a two-step derivatization: esterification of the carboxyl group followed by oximation of the keto group.
Visualizing the GC-MS Workflow
Caption: General workflow for CML analysis by GC-MS using PFBHA.
Methodology:
-
Sample Hydrolysis & Cleanup:
-
Start with a protein hydrolysate of your sample (e.g., plasma, tissue).
-
Purify the hydrolysate using a suitable Solid-Phase Extraction (SPE) cartridge (e.g., a mixed-mode cation exchange) to isolate the amino acid fraction.
-
Elute the amino acids and evaporate the eluate to complete dryness under a stream of nitrogen.
-
-
Step 1: Esterification
-
To the dry residue, add 200 µL of 3 M HCl in n-butanol.
-
Cap the vial tightly and heat at 65°C for 30 minutes. This step converts the carboxylic acid group of CML into a butyl ester.
-
Evaporate the reagent to dryness under nitrogen.
-
-
Step 2: Oximation
-
Extraction and Analysis
-
After cooling, perform a liquid-liquid extraction. Add 200 µL of hexane and 100 µL of water, vortex, and centrifuge.
-
Carefully transfer the upper organic layer (hexane) containing the CML derivative to an autosampler vial with a micro-insert.
-
Inject 1-2 µL into the GC-MS system.
-
Protocol 2: FMOC-Cl Derivatization for LC-MS/MS Analysis
This method targets the primary and secondary amine groups of CML, adding the highly fluorescent and UV-active FMOC group, which also enhances ionization for MS detection.
Methodology:
-
Sample Preparation:
-
Begin with a purified sample extract (post-SPE cleanup is recommended).
-
Transfer an aliquot (e.g., 50 µL) of the sample/standard to a reaction vial.[13]
-
-
Derivatization Reaction:
-
Stopping the Reaction & Extraction:
-
To stop the reaction and remove excess FMOC-Cl, add a small volume of an acid (e.g., 30 µL of concentrated HCl or an amine like adamantanamine).[13]
-
Add an extraction solvent like n-hexane (e.g., 4 mL) and vortex vigorously to extract the unreacted FMOC-Cl and its hydrolysis product (FMOC-OH).[13]
-
After phase separation, the derivatized CML will remain in the lower aqueous/acetonitrile layer.
-
-
Analysis:
-
Carefully transfer the lower layer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the described derivatization protocols. These should be used as a starting point for method development and validation.
| Parameter | PFBHA Derivatization (for GC-MS) | FMOC-Cl Derivatization (for LC-MS/MS) | o-Phenylenediamine (OPD) Derivatization (for LC-Fluorescence/MS) |
| Target Functional Group | Carboxyl & Keto groups | Primary/Secondary Amines | α-dicarbonyl structure |
| Reagent Concentration | 10-20 mg/mL PFBHA | 2-5 mM FMOC-Cl in ACN | ~0.05 M OPD in HCl |
| Reaction Solvent/Buffer | Pyridine or Ethyl Acetate | Borate Buffer (pH 9-11) + Acetonitrile | Aqueous HCl |
| Reaction Temperature | 60-80°C | Room Temperature | 90-100°C |
| Reaction Time | 30-60 minutes | 30-60 minutes | 30-60 minutes |
| Typical Derivative Stability | Moderate (Analyze within 24h) | Good (Stable for >24h in autosampler) | Good |
| Key Advantage | Excellent for GC-MS, high sensitivity | Robust for LC, good for UV/Fluorescence/MS | Specific for dicarbonyls, good for fluorescence |
| Potential Pitfall | Moisture sensitivity, two-step process | Excess reagent removal is critical | Side reactions possible |
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 13. japsonline.com [japsonline.com]
- 14. ikm.org.my [ikm.org.my]
- 15. Simultaneous analysis of N(ε) -(carboxymethyl)Lysine and N(ε) -(carboxyethyl)lysine in foods by ultra-performance liquid chromatography-mass spectrometry with derivatization by 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. waters.com [waters.com]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 20. phenomenex.com [phenomenex.com]
- 21. uhplcs.com [uhplcs.com]
- 22. Troubleshooting Problems with Ghost Peaks [m-pharmaguide.com]
- 23. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 24. hplc.eu [hplc.eu]
- 25. bataviabiosciences.com [bataviabiosciences.com]
- 26. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
CML vs. Pentosidine in Diabetic Retinopathy: A Comparative Guide for Researchers
A detailed analysis of Carboxymethyl-lysine (CML) and Pentosidine as biomarkers for the progression of diabetic retinopathy, supported by experimental data and methodologies.
Diabetic retinopathy (DR) remains a leading cause of vision loss in working-age adults. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Among the myriad of molecules implicated in the pathogenesis of DR, the advanced glycation end products (AGEs) Carboxymethyl-lysine (CML) and pentosidine have emerged as prominent candidates. This guide provides a comprehensive comparison of their performance as DR biomarkers, incorporating quantitative data, detailed experimental protocols, and an exploration of their underlying pathological signaling.
Comparative Performance of CML and Pentosidine
Both CML and pentosidine are non-enzymatically formed products of reactions between sugars and proteins or lipids, a process accelerated in the hyperglycemic state of diabetes.[1] Their accumulation in retinal tissues is strongly associated with the development and progression of DR.[1] However, studies reveal nuances in their correlation with the different stages of the disease.
Several clinical studies have demonstrated that serum levels of both CML and pentosidine are significantly elevated in patients with type 2 diabetes compared to non-diabetic controls (p<0.001).[2][3] Furthermore, their concentrations tend to increase with the severity of retinopathy.[2]
One study found that in diabetic patients, serum CML and pentosidine levels were significantly higher in those with proliferative diabetic retinopathy (PDR) than in patients with mild or severe non-proliferative diabetic retinopathy (NPDR) (both p<0.001).[2] This suggests a strong association between these biomarkers and the most advanced stage of the disease. Interestingly, the same study also noted that aqueous humor levels of CML, but not necessarily pentosidine, increased with the progression of DR.[2]
Conversely, another study investigating type 2 diabetics without nephropathy found that blood CML levels were significantly higher in patients with proliferative retinopathy compared to those without retinopathy or with background retinopathy (p<0.01).[4][5] In contrast, blood pentosidine levels showed no significant differences among the three retinopathy groups in this particular cohort.[4][5] This finding suggests that CML may be more closely related to the severity of retinopathy in the absence of kidney disease, while pentosidine's association might be more complex.[5]
The following tables summarize key quantitative findings from comparative studies:
Table 1: Serum Levels of CML and Pentosidine in Diabetic Retinopathy
| Biomarker | Control Group | No DR | Mild NPDR | Severe NPDR | PDR | p-value | Reference |
| CML (ng/mL) | 521 ± 134 | 73.88 ± 35.01 | 91.21 ± 66.65 | - | 132.08 ± 84.07 | <0.0001 (Control vs. DR groups) | [6][7] |
| Pentosidine (pmol/mL) | - | 0.047 ± 0.012 | 0.057 ± 0.015 | - | - | 0.0085 (No DR vs. NPDR) | [8] |
Note: Data presented as mean ± standard deviation. Direct comparison between studies should be made with caution due to variations in patient cohorts and analytical methods.
Table 2: Correlation of CML and Pentosidine with Diabetic Retinopathy Severity
| Biomarker | Correlation with Retinopathy Severity | Key Findings | Reference |
| CML | Strong positive correlation | Significantly higher in PDR vs. NPDR and no DR.[2][4] Levels > 1000 ng/ml associated with a 25-fold increased risk of proliferative retinopathy.[6] | [2][4][6] |
| Pentosidine | Positive correlation | Significantly higher in PDR vs. NPDR and no DR in some studies.[2] May be an independent determinant for the presence of diabetic retinopathy.[9][10] | [2][9][10] |
Pathophysiological Involvement: The AGE-RAGE Signaling Axis
CML and pentosidine exert their pathogenic effects in the retina primarily through the Receptor for Advanced Glycation End Products (RAGE).[1] The interaction of these AGEs with RAGE on various retinal cells, including endothelial cells, pericytes, and Müller cells, triggers a cascade of intracellular signaling events.[4][11] This activation leads to increased oxidative stress, inflammation, and the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), all of which are central to the pathology of diabetic retinopathy.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. AGEs, RAGE, and Diabetic Retinopathy | Semantic Scholar [semanticscholar.org]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Involvement of TAGE-RAGE System in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Pentosidine | SIELC Technologies [sielc.com]
- 10. RAGE plays key role in diabetic retinopathy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. tandfonline.com [tandfonline.com]
N(6)-carboxymethyllysine (CML): A Critical Look at its Validation as a Heart Disease Biomarker
A comprehensive guide for researchers, scientists, and drug development professionals comparing N(6)-carboxymethyllysine with established cardiac biomarkers, supported by experimental data and detailed methodologies.
This compound (CML), a major advanced glycation end product (AGE), has emerged as a potential biomarker for heart disease, reflecting underlying oxidative stress and chronic inflammation. This guide provides an in-depth comparison of CML with established cardiac biomarkers—cardiac troponins (cTnI, cTnT), Brain Natriuretic Peptide (BNP), and high-sensitivity C-reactive protein (hs-CRP)—offering a critical evaluation of its performance based on available experimental data.
The Pathophysiological Role of CML in Heart Disease
CML is formed through non-enzymatic reactions between sugars and the amino groups of proteins, a process accelerated in conditions of hyperglycemia and oxidative stress. Its accumulation in cardiac tissues is implicated in the pathogenesis of various cardiovascular diseases. CML exerts its detrimental effects primarily through its interaction with the Receptor for Advanced Glycation End Products (RAGE).
The binding of CML to RAGE on cardiomyocytes triggers a cascade of intracellular signaling pathways that contribute to cardiac dysfunction. This interaction leads to the activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS) and increased oxidative stress. This, in turn, activates downstream signaling molecules such as Ca2+/calmodulin-dependent kinase II (CaMKII), mitogen-activated protein kinases (MAPKs), and the transcription factor nuclear factor-kappa B (NF-κB).[1][2][3][4] The culmination of these signaling events promotes cardiomyocyte apoptosis, myocardial fibrosis, and inflammation, all of which are key contributors to the progression of heart failure.[5]
Comparative Performance of CML as a Cardiac Biomarker
The validation of a biomarker hinges on its ability to accurately diagnose, stratify risk, and predict outcomes. The following tables summarize the performance of CML in comparison to established cardiac biomarkers based on published studies.
| Table 1: Diagnostic and Prognostic Performance for Coronary Artery Disease (CAD) | ||||
| Biomarker | Patient Population | Metric | Value | Citation |
| This compound (CML) | Type 2 Diabetic Patients with Chronic Total Occlusion | AUC (for poor coronary collateralization) | 0.70 - 0.73 | [6] |
| Sensitivity | 58% - 71% | [6] | ||
| Specificity | 66% - 84% | [6] | ||
| Diabetic and Non-diabetic CAD patients | Odds Ratio (OR) for diabetic CAD (highest quartile of CML) | 1.83 (adjusted) | [7] | |
| High-Sensitivity C-reactive protein (hs-CRP) | Patients undergoing coronary angiography | AUC (for predicting MI) | 0.905 | [8] |
| General Population | Hazard Ratio (HR) for CHD (per 1 SD increase) | 1.69 (adjusted) | [9] | |
| Cardiac Troponin I (cTnI) | Patients with suspected ACS | Sensitivity for MI (at 4 hours) | Not specified | [10] |
| Specificity for MI (at 4 hours) | Not specified | [10] |
| Table 2: Prognostic Performance in Heart Failure | ||||
| Biomarker | Patient Population | Metric | Value | Citation |
| Brain Natriuretic Peptide (BNP) | Hospitalized Heart Failure Patients | Odds Ratio (OR) for death or HF rehospitalization (per doubling of BNP) | 1.46 | [11] |
| AUC for death or HF rehospitalization | 0.69 | [11] | ||
| NT-proBNP | Hospitalized Heart Failure Patients | Odds Ratio (OR) for death or HF rehospitalization (per doubling of NT-proBNP) | 1.45 | [11] |
| AUC for death or HF rehospitalization | 0.68 | [11] | ||
| This compound (CML) | Data from direct comparative prognostic studies in heart failure is limited. | - | - |
Experimental Protocols
Accurate and reproducible measurement is fundamental to the clinical utility of any biomarker. Below are detailed methodologies for the quantification of CML and its comparator biomarkers.
Quantification of this compound (CML)
Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This assay is based on the competitive binding between CML in the sample and a CML-conjugate for a limited number of anti-CML antibody binding sites.
-
Sample Preparation: Serum or plasma samples are collected and can be stored at -80°C.
-
Procedure:
-
A microplate is pre-coated with a CML-conjugate.
-
Standards, controls, and samples are added to the wells, followed by the addition of a polyclonal anti-CML antibody.
-
During incubation, CML from the sample competes with the coated CML-conjugate for binding to the antibody.
-
The plate is washed to remove unbound components.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the primary antibody.
-
After another washing step, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of CML in the sample.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: This method provides high specificity and accuracy for the quantification of CML. It involves the separation of CML from other sample components by liquid chromatography followed by its detection and quantification by mass spectrometry.
-
Sample Preparation:
-
Proteins are precipitated from serum or plasma.
-
The protein pellet is subjected to acid hydrolysis to release CML from the protein backbone.
-
The hydrolysate is then processed for LC-MS analysis.
-
-
Procedure:
-
The prepared sample is injected into a liquid chromatography system for separation.
-
The eluent is introduced into a mass spectrometer.
-
CML is identified and quantified based on its specific mass-to-charge ratio.
-
Quantification of Cardiac Troponins (cTnI and cTnT)
-
Principle: High-sensitivity immunoassays, typically sandwich ELISAs or chemiluminescent immunoassays, are used.
-
Sample Preparation: Serum or plasma is used.
-
Procedure:
-
A capture antibody specific to cTnI or cTnT is immobilized on a solid phase (e.g., microplate well or magnetic particle).
-
The sample is added, and the troponin binds to the capture antibody.
-
After washing, a detection antibody, also specific to troponin and labeled with an enzyme (e.g., HRP) or a chemiluminescent molecule, is added to form a "sandwich" complex.
-
Following another wash step, a substrate is added.
-
The resulting signal (colorimetric or light emission) is proportional to the concentration of troponin in the sample.
-
Quantification of Brain Natriuretic Peptide (BNP)
-
Principle: Competitive or sandwich ELISA methods are commonly employed.
-
Sample Preparation: Plasma collected in EDTA tubes is the preferred sample.
-
Procedure (Sandwich ELISA):
-
A microplate is coated with a monoclonal antibody specific for BNP.
-
Standards, controls, and samples are added to the wells.
-
After incubation and washing, a second, enzyme-conjugated monoclonal antibody against a different epitope of BNP is added.
-
Following a further incubation and wash, a substrate is added.
-
The developed color is measured, with the intensity being proportional to the BNP concentration.
-
Quantification of High-Sensitivity C-reactive protein (hs-CRP)
-
Principle: A sandwich ELISA is the standard method.
-
Sample Preparation: Serum or plasma is used.
-
Procedure:
-
Microplate wells are coated with a monoclonal antibody against CRP.
-
Samples, standards, and controls are added to the wells.
-
After incubation and washing, an enzyme-conjugated polyclonal antibody specific for CRP is added.
-
Following another incubation and wash, a substrate solution is added.
-
The resulting color intensity is directly proportional to the hs-CRP concentration.
-
Visualizing the Pathophysiology and Workflow
To better understand the complex biological processes and analytical procedures, the following diagrams have been generated.
Conclusion
This compound shows promise as a biomarker that reflects the cumulative burden of glycoxidative stress in cardiovascular disease. Its pathophysiological role in promoting cardiac damage is well-supported by experimental evidence. However, its validation as a standalone diagnostic or prognostic tool for heart disease requires more extensive, direct comparative studies against the current gold-standard biomarkers like cardiac troponins and natriuretic peptides. While CML provides valuable insights into the molecular mechanisms of heart disease, its current utility appears to be more as a marker of underlying metabolic and oxidative stress rather than a specific indicator of acute cardiac events or hemodynamic stress. Future research should focus on large-scale clinical trials to definitively establish the incremental value of CML in cardiovascular risk prediction and patient management.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - Interaction of β1-adrenoceptor with RAGE mediates cardiomyopathy via CaMKII signaling [insight.jci.org]
- 3. Interaction of β1-adrenoceptor with RAGE mediates cardiomyopathy via CaMKII signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical Roles for RAGE in the Pathogenesis of Oxidative Stress in Cardiovascular Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AGEs-RAGE axis mediates myocardial fibrosis via activation of cardiac fibroblasts induced by autophagy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High serum levels of N-epsilon-carboxymethyllysine are associated with poor coronary collateralization in type 2 diabetic patients with chronic total occlusion of coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Nε-carboxymethyl-lysine and inflammatory markers in diabetic and non-diabetic coronary artery disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between high sensitivity C-reactive protein and angiographic severity of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of high sensitive C-reactive protein with coronary heart disease: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmb.in [ijmb.in]
- 11. A comparison of the prognostic value of BNP versus NT-proBNP after hospitalisation for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Elevated Levels of Glycation End Products N(6)-carboxymethyllysine (CML) and N(6)-carboxyethyllysine (CEL) in Psoriasis Patients
A comparative analysis of N(6)-carboxymethyllysine (CML) and N(6)-carboxyethyllysine (CEL) reveals significantly increased concentrations in the serum of psoriasis patients compared to healthy individuals, suggesting a potential role for these advanced glycation end products (AGEs) in the disease's pathogenesis. These levels are highest during the active phase of psoriasis and, while they decrease with remission, they remain elevated above those of healthy controls.
Advanced glycation end products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of sugars with proteins or lipids.[1][2] this compound (CML) and N(6)-carboxyethyllysine (CEL) are two of the major AGEs found in the human body.[3] The accumulation of AGEs is a normal part of aging but is accelerated in conditions of hyperglycemia and oxidative stress, which are often associated with psoriasis.[1][2] These molecules can contribute to inflammation by interacting with the Receptor for Advanced Glycation End Products (RAGE), which in turn activates pro-inflammatory signaling pathways such as NF-κB.[4][5][6]
A key study directly comparing CML and CEL levels in psoriasis patients found that both AGEs are significantly higher in individuals with the skin condition.[4][7][8] This suggests an intensified process of glycoxidation in psoriasis, which may contribute to the chronic inflammation characteristic of the disease.[4][7]
Comparative Serum Concentrations of CML and CEL in Psoriasis
A study involving 40 psoriasis patients and 35 healthy controls demonstrated markedly elevated serum concentrations of both CML and CEL in the patient group. The data, summarized in the table below, shows the mean concentrations during both the active phase of the disease and in remission.
| Analyte | Psoriasis (Active Phase, n=40) | Psoriasis (Remission Phase, n=40) | Healthy Controls (n=35) |
| CML (ng/mL) | 134.64 ± 132.45 | 62.35 ± 47.92 | 24.22 ± 13.05 |
| CEL (ng/mL) | 506.07 ± 151.04 | 440.97 ± 162.56 | 340.70 ± 241.86 |
Data from Damasiewicz-Bodzek A, Nowak A. (2022). Concentrations of N6-Carboxymethyllysine (CML), N6-Carboxyethyllysine (CEL), and Soluble Receptor for Advanced Glycation End-Products (sRAGE) Are Increased in Psoriatic Patients. Biomolecules.[4]
The results indicate that patients with active psoriasis have significantly higher mean concentrations of both CML and CEL compared to healthy controls.[4] Following treatment and disease remission, the levels of both CML and CEL showed a statistically significant decrease.[4] However, even in remission, the mean concentrations of these AGEs remained significantly higher than those in the healthy control group, suggesting that the underlying pathological processes leading to their formation may persist.[4][7][8]
Experimental Protocols
The quantification of CML and CEL in the aforementioned study was performed using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Sample Collection and Preparation: Archival serum samples were used for the analysis. Blood was drawn from psoriasis patients during the active phase of the disease (mean Psoriasis Area and Severity Index [PASI] of 27 ± 14) before the initiation of any anti-psoriasis treatment. A second blood sample was collected during the remission phase, defined by a PASI value below 3 or a reduction of 90% or more.[4]
ELISA for CML and CEL: The concentrations of CML and CEL in the serum samples were determined using commercially available ELISA kits. This immunoassay technique involves the use of antibodies specific to CML and CEL to quantify their presence in the samples. The assay is based on the principle of antigen-antibody binding, where the amount of bound antigen is detected and measured, typically through a colorimetric reaction. The intensity of the color is proportional to the concentration of the analyte in the sample.[4][7][8]
Signaling Pathways and Logical Relationships
The pathogenic role of CML and CEL in psoriasis is believed to be mediated, at least in part, through the RAGE signaling pathway. The binding of AGEs like CML and CEL to RAGE on the surface of various cells, including immune and epithelial cells, triggers a cascade of intracellular events that promote inflammation.[2][5]
Caption: AGE-RAGE signaling pathway in psoriasis.
The interaction between AGEs and RAGE activates the transcription factor NF-κB.[4] This, in turn, leads to the increased expression of pro-inflammatory cytokines and the production of reactive oxygen species (ROS), both of which are key contributors to the inflammatory environment in psoriatic lesions.[2][5] Furthermore, NF-κB can upregulate the expression of RAGE itself, creating a positive feedback loop that perpetuates the inflammatory response.[4]
References
- 1. Advanced Glycation End Products in the Pathogenesis of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive quantification of carboxymethyllysine modified peptides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentrations of N6-Carboxymethyllysine (CML), N6-Carboxyethyllysine (CEL), and Soluble Receptor for Advanced Glycation End-Products (sRAGE) Are Increased in Psoriatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Glycation End Products and Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concentrations of N6-Carboxymethyllysine (CML), N6-Carboxyethyllysine (CEL), and Soluble Receptor for Advanced Glycation End-Products (sRAGE) Are Increased in Psoriatic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of ELISA and LC-MS/MS for CML Measurement
December 30, 2025
Introduction: The Critical Need for Accurate Biomarker Measurement in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL1 tyrosine kinase, the primary driver of CML pathogenesis. The advent of tyrosine kinase inhibitors (TKIs) has transformed CML into a manageable chronic condition for most patients.
Effective management and therapeutic drug monitoring (TDM) of CML hinges on the precise and reliable quantification of the BCR-ABL1 protein and the levels of TKIs in patient samples.[1][2] Molecular monitoring of the BCR-ABL1 mRNA transcript via RT-qPCR is the current standard for assessing treatment response.[3][4][5] However, direct measurement of the BCR-ABL1 oncoprotein and drug concentrations provides a more proximal view of target engagement and pharmacokinetic variability. Two powerful analytical techniques, the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are often employed for these protein and small molecule quantitation tasks.
This guide provides an in-depth comparison of these two methodologies, offering a framework for their cross-validation. As a senior application scientist, the goal is not to declare one method universally superior, but to illuminate the principles, strengths, and limitations of each, enabling researchers and drug development professionals to make informed decisions for their specific analytical needs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Part 1: The Ligand-Binding Assay - Principles of ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay that leverages the highly specific binding between an antibody and its antigen to detect and quantify a substance. For protein biomarker quantification in CML, the Sandwich ELISA is the most specific and sensitive format.[6][7]
The Core Principle: The sandwich ELISA quantifies an antigen (e.g., BCR-ABL1 protein) by "sandwiching" it between two specific antibodies: a capture antibody and a detection antibody.[6][7][8] This dual-antibody recognition significantly enhances specificity.[6]
-
Capture Antibody : Immobilized on the surface of a microplate well, this antibody has a high affinity for the target antigen, capturing it from the sample.[6] Polyclonal antibodies are often used here to pull down as much of the antigen as possible.[7][8]
-
Detection Antibody : This antibody binds to a different, non-overlapping site (epitope) on the captured antigen. It is either directly conjugated to a reporter enzyme (like Horseradish Peroxidase - HRP) or is detected by a secondary, enzyme-linked antibody.[6][7]
-
Signal Generation : A substrate is added, which the enzyme converts into a detectable signal, typically a colorimetric change. The intensity of this signal is directly proportional to the amount of antigen present in the sample.[6][9]
Visualizing the Sandwich ELISA Workflow
Caption: Workflow of a typical Sandwich ELISA.
Strengths and Inherent Limitations of ELISA
| Feature | Strengths | Limitations |
| Throughput | High-throughput compatible (96/384-well plates), suitable for large sample numbers.[10] | Workflow can be labor-intensive with multiple wash steps.[11] |
| Cost | Generally lower instrument and reagent cost per sample compared to LC-MS/MS. | High-quality, validated antibody pairs can be expensive and time-consuming to develop.[10] |
| Sensitivity | Can be highly sensitive, capable of detecting low-abundance proteins.[7] | Sensitivity can be constrained by antibody affinity and background noise.[12] |
| Specificity | High specificity due to dual antibody recognition of distinct epitopes.[7] | Prone to cross-reactivity from structurally similar proteins or interfering matrix components.[12] Poorly characterized antibodies can lead to erroneous results.[12][13] |
| Multiplexing | Traditionally a single-analyte assay.[11][12] | Difficult to multiplex, requiring separate assays for each analyte.[11][12] |
| Quantification | Considered a gold standard for robust protein quantification.[10] | Indirect measurement; signal can be influenced by enzyme kinetics and substrate availability. Potential for "hook effect" at high antigen concentrations. |
Part 2: The Physical-Based Assay - Principles of LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the highly sensitive and specific mass analysis of tandem mass spectrometry.[14] It is increasingly used for therapeutic drug monitoring and protein biomarker quantification.[14][15][16]
The Core Principle: LC-MS/MS measures analytes based on their intrinsic physicochemical properties, specifically their mass-to-charge ratio (m/z).
-
Sample Preparation & Digestion : For protein analysis (a "bottom-up" proteomics approach), proteins are enzymatically digested into smaller, more manageable peptides.[17][18] Trypsin is the most common enzyme used as it cleaves specifically at the C-terminus of lysine and arginine residues, producing peptides that are ideal for mass spectrometry analysis.
-
Liquid Chromatography (LC) Separation : The complex mixture of peptides is injected into an LC system. Peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column.[19] This separation reduces sample complexity and minimizes ion suppression in the mass spectrometer.
-
Ionization : As peptides elute from the LC column, they are ionized, typically using Electrospray Ionization (ESI), which creates charged gaseous ions.
-
Tandem Mass Spectrometry (MS/MS) :
-
MS1 : The first mass spectrometer separates the peptide ions based on their m/z ratio.
-
Collision Cell : A specific peptide ion (the "precursor ion") is selected and fragmented by collision with an inert gas.
-
MS2 : The second mass spectrometer analyzes the m/z ratios of the resulting fragment ions (the "product ions"). This fragmentation pattern provides a structural fingerprint, confirming the peptide's identity with extremely high confidence.
-
For quantification, a targeted approach such as Multiple Reaction Monitoring (MRM) is often used. MRM allows the mass spectrometer to specifically monitor for a particular precursor-to-product ion transition, providing exceptional sensitivity and selectivity.[20]
Visualizing the LC-MS/MS Proteomics Workflow
Caption: General workflow for bottom-up proteomics using LC-MS/MS.
Strengths and Inherent Limitations of LC-MS/MS
| Feature | Strengths | Limitations |
| Specificity | Extremely high specificity; measurement is based on the intrinsic mass of the analyte and its fragments, minimizing interferences.[14][20] | Potential for interference from isobaric compounds (molecules with the same nominal mass), though high-resolution instruments can often resolve these. |
| Multiplexing | Highly capable of multiplexing, allowing for the simultaneous quantification of multiple analytes (e.g., a panel of biomarkers or a drug and its metabolites) in a single run.[20][21] | Method development for multiplexed assays can be complex. |
| Flexibility | Highly versatile; can be adapted to measure a wide range of molecules, from small molecule drugs to large protein biomarkers.[20] Does not require specific antibodies. | Requires a higher level of technical expertise for operation, method development, and data analysis.[20] |
| Quantification | Provides direct, absolute quantification when used with stable isotope-labeled internal standards. Considered a reference method. | Lower throughput compared to ELISA. Sample preparation can be more extensive and time-consuming.[19] |
| Cost | No reliance on antibody development. | High initial capital investment for instrumentation and significant ongoing maintenance costs.[20] |
Part 3: Head-to-Head Comparison for CML Measurement
When cross-validating ELISA and LC-MS/MS for measuring CML-related analytes like the BCR-ABL1 oncoprotein or TKI concentrations, the performance of each assay must be rigorously assessed according to established bioanalytical method validation guidelines from regulatory bodies like the FDA.[22][23][24]
Key Performance Metrics for Cross-Validation
| Metric | ELISA | LC-MS/MS | Causality & Experimental Considerations |
| Accuracy | Dependent on the quality of the standard curve and the specificity of the antibodies. Can be affected by matrix effects. | High accuracy is achieved by using a stable isotope-labeled internal standard that co-extracts and co-ionizes with the analyte, correcting for variability. | Protocol : Analyze quality control (QC) samples at low, medium, and high concentrations against a calibration curve and calculate the percent deviation from the nominal value. |
| Precision | Measured as intra- and inter-assay coefficient of variation (%CV). Can be influenced by pipetting accuracy, incubation times, and plate-to-plate variability. | Typically exhibits excellent precision (%CV <15%) due to automated sample handling and the use of internal standards. | Protocol : Repeatedly analyze QC samples within the same run (intra-assay) and on different days/by different analysts (inter-assay) to determine the %CV. |
| Sensitivity (LLOQ) | The Lowest Limit of Quantification (LLOQ) is determined by the antibody affinity and the signal-to-noise ratio. | LLOQ is determined by instrument sensitivity and ionization efficiency of the analyte. Can reach very low levels (pg/mL or ng/mL). | Protocol : The LLOQ is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. |
| Specificity/Selectivity | Assessed by testing for cross-reactivity with related molecules and interference from matrix components. | Assessed by monitoring for interfering peaks at the same retention time and m/z transition as the analyte in blank matrix. High resolution MS can further confirm specificity. | Protocol : For ELISA, test structurally similar proteins. For LC-MS/MS, analyze multiple lots of blank matrix to check for endogenous interferences. |
| Dynamic Range | Typically narrower than LC-MS/MS. Can be limited by signal saturation at the high end and background at the low end. | Often spans several orders of magnitude, providing a wide linear range. | Protocol : Determined by the linear range of the calibration curve that maintains acceptable accuracy and precision. |
A Case Study: Discrepancies in Protein Drug Measurement
In pharmacokinetic (PK) studies, it's not uncommon for ELISA and LC-MS/MS to yield different concentration results, especially at later time points. A study comparing the two methods for a PEGylated scaffold protein found that while results agreed well at early time points, the LC-MS/MS method reported consistently higher concentrations later on.[25] Investigation revealed that the presence of anti-drug antibodies (ADAs) interfered with the drug's ability to bind to the capture reagent in the ELISA.[25]
-
ELISA measured : Only the active, unbound drug capable of binding the target.
-
LC-MS/MS measured : The total drug concentration (both bound to ADAs and unbound), because the initial protein precipitation and subsequent digestion steps effectively break apart the drug-ADA complex.[25]
This case highlights a critical concept: the two methods can measure different biological entities. Understanding the assay format is key to interpreting the data correctly.
Part 4: Experimental Protocol for Cross-Validation
This protocol outlines a framework for comparing an established ELISA with a newly developed LC-MS/MS method for quantifying a target protein (e.g., BCR-ABL1) in human plasma.
Objective : To determine the correlation and agreement between the two methods using incurred CML patient samples.
1. Method Validation (Pre-requisite)
-
Ensure both the ELISA and the LC-MS/MS assays are fully validated according to FDA Bioanalytical Method Validation guidance.[22][26] This includes establishing accuracy, precision, selectivity, sensitivity, reproducibility, and stability for each method independently.
2. Sample Selection
-
Select a cohort of at least 20-30 CML patient plasma samples.
-
The samples should span the expected clinical concentration range, from low to high levels of the target protein.
-
Include samples from different patients to capture biological variability.
3. Sample Analysis
-
Aliquot samples to avoid multiple freeze-thaw cycles.[8]
-
Analyze each sample using both the ELISA and LC-MS/MS methods. To minimize systematic error, analyses should be performed by experienced operators, and samples should be run in a randomized order if possible.
-
Include a full set of calibration standards and QCs in each analytical run for both methods.
4. Data and Statistical Analysis
-
Correlation Analysis : Plot the concentrations obtained from LC-MS/MS (typically the reference method, x-axis) against the concentrations from ELISA (y-axis). Calculate the Pearson or Spearman correlation coefficient (r). A value close to 1 indicates a strong positive correlation.
-
Percent Bias Calculation : For each sample, calculate the percent difference between the methods: [(ELISA Conc. - LCMS Conc.) / LCMS Conc.] * 100. This helps identify systematic bias.
-
Bland-Altman Analysis : This is a critical step for assessing agreement.
-
Plot the difference between the two measurements (ELISA - LCMS) on the y-axis against the average of the two measurements ((ELISA + LCMS) / 2) on the x-axis.
-
Calculate the mean difference (the "bias") and the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences).
-
This plot visualizes if there is a systematic difference between the methods and whether the difference varies with the concentration of the analyte.
-
Conclusion and Recommendations
Neither ELISA nor LC-MS/MS is categorically superior; they are complementary tools with distinct advantages. The choice of assay depends entirely on the scientific question being asked.
-
Choose ELISA when:
-
High-throughput screening of many samples for a single analyte is required.
-
Cost-effectiveness is a primary concern.
-
A well-validated, high-quality antibody pair is available.
-
Measuring the functional or binding-competent form of a protein is the goal.
-
-
Choose LC-MS/MS when:
-
The highest level of specificity and accuracy is required (the "gold standard").
-
Simultaneous measurement of multiple analytes (e.g., a drug and its metabolites, or a panel of biomarkers) is necessary.
-
No reliable antibodies are available for the target analyte.
-
Measuring the total concentration of a drug or protein, irrespective of its binding status, is the objective.
-
Cross-validation is not merely a statistical exercise; it is a crucial scientific investigation. A discrepancy between ELISA and LC-MS/MS, as seen with the ADA interference, often reveals deeper biological insights into the sample.[25] By understanding the fundamental principles of each technique and applying a rigorous validation framework, researchers can confidently select the appropriate tool and accurately interpret their results, ultimately advancing the therapeutic monitoring and treatment of CML.
References
- 1. Rapid LC-MS/MS method for quantifying imatinib in plasma. [wisdomlib.org]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. BCR-ABL1 (BCR::ABL1) Qualitative and Quantitative Testing | Test Fact Sheet [arupconsult.com]
- 4. Next-generation leukemia diagnostics: Integrating LC-MS/MS proteomics with liquid biopsy platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. supporto.flowassessment.it [supporto.flowassessment.it]
- 6. What Is the Principle of a Sandwich ELISA? [synapse.patsnap.com]
- 7. sinobiological.com [sinobiological.com]
- 8. assaygenie.com [assaygenie.com]
- 9. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. intellicyt.com [intellicyt.com]
- 12. What Are The Restrictions Of Elisa Tests? Unlocking The Enigma - Merkel Technologies Ltd [merkel.co.il]
- 13. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 14. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current role of LC-MS in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 20. Utility, promise, and limitations of liquid chromatography‐mass spectrometry‐based therapeutic drug monitoring in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. labs.iqvia.com [labs.iqvia.com]
- 24. hhs.gov [hhs.gov]
- 25. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
Elevated Nε-carboxymethyllysine (CML) Levels: A Comparative Analysis in Diabetic versus Non-Diabetic Tissues
A hallmark of the diabetic state is the accelerated formation of advanced glycation end-products (AGEs), with Nε-carboxymethyllysine (CML) being one of the most prevalent and well-characterized. This guide provides a comparative analysis of CML levels in tissues from diabetic and non-diabetic individuals, supported by quantitative data and detailed experimental methodologies for its measurement. The accumulation of CML is implicated in the pathogenesis of diabetic complications, making its quantification a critical aspect of diabetes research and the development of therapeutic interventions.
Data Presentation: Quantitative Comparison of CML Levels
The concentration of CML is significantly elevated in the serum of diabetic patients compared to non-diabetic individuals, with even higher levels observed in patients with diabetic complications such as nephropathy. While tissue-specific quantitative data is less commonly reported in readily available literature, serum levels are indicative of the systemic burden of CML.
| Sample Type | Patient Group | CML Concentration (ng/mL) | Reference |
| Serum | Non-diabetic with Chronic Kidney Disease (CKD) | 658.4 ± 434.3 | [1][2][3][4][5] |
| Serum | Type 2 Diabetes with CKD | 431.3 ± 327.9 | [1][2][3][4][5] |
| Serum | Type 2 Diabetes without CKD | 273.9 ± 134.2 | [1][2][3][4][5] |
| Serum | Diabetic Coronary Artery Disease | 304.5 ± 75.6 | [6][7] |
| Serum | Non-diabetic Coronary Artery Disease | 245.3 ± 65.2 | [6][7] |
The Pathogenesis of CML Formation and Accumulation
The formation of CML is a complex process involving both glucose and lipid oxidation pathways. In diabetes, chronic hyperglycemia accelerates the non-enzymatic glycation of proteins and lipids, leading to the formation of Amadori and Schiff base products. Subsequent oxidation of these products results in the formation of CML. This process is further exacerbated by the increased oxidative stress characteristic of the diabetic milieu.
Caption: Simplified pathway of Nε-carboxymethyllysine (CML) formation.
CML-RAGE Signaling Pathway in Diabetic Complications
The pathological effects of elevated CML are largely mediated through its interaction with the Receptor for Advanced Glycation End-products (RAGE). This binding triggers a cascade of intracellular signaling events, leading to increased oxidative stress, inflammation, and cellular dysfunction, which are central to the development of diabetic complications such as nephropathy, retinopathy, and neuropathy.
Caption: CML interaction with RAGE receptor and downstream signaling.
Experimental Protocols
Accurate quantification of CML in biological samples is crucial for research in this field. The two most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
CML Measurement by ELISA
Principle: This is a competitive immunoassay where CML in the sample competes with a CML-coated plate for binding to a specific primary antibody. The amount of primary antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of CML in the sample.
Experimental Workflow:
References
- 1. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus [ouci.dntb.gov.ua]
- 3. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus [mdpi.com]
- 6. wjgnet.com [wjgnet.com]
- 7. wjgnet.com [wjgnet.com]
A Researcher's Guide to Plasma CML as a Surrogate for Tissue Accumulation
For researchers in metabolic disease, aging, and drug development, the quest for reliable, minimally invasive biomarkers is paramount. Nε-(carboxymethyl)lysine (CML), a prominent advanced glycation end-product (AGE), is frequently implicated in the pathophysiology of conditions ranging from diabetic complications to neurodegenerative diseases. Its accumulation in tissues is a hallmark of long-term cellular damage. Consequently, plasma CML concentration is often used as a systemic proxy for this tissue-level burden. But how reliable is this assumption?
This guide provides an in-depth, objective comparison of plasma CML concentrations and direct tissue measurements. We will dissect the experimental evidence, explore the causal biological factors influencing their correlation, compare analytical methodologies, and provide actionable protocols for your own investigations. Our goal is to equip you, our fellow scientists, with the critical insights needed to design robust experiments and accurately interpret your findings.
The Biological Journey of CML: From Formation to Sequestration
Understanding the correlation between plasma and tissue CML begins with its lifecycle. CML is not merely a static marker; it is part of a dynamic system involving formation, circulation, tissue deposition, and clearance.
CML originates from two primary sources:
-
Endogenous Formation: Formed within the body through non-enzymatic reactions involving sugars, lipids, and amino acids, a process accelerated by oxidative stress and hyperglycemia.[1]
-
Dietary Intake: Consumed from heat-processed foods, where it exists in both free and protein-bound forms.[2]
Once in circulation, CML can be found as a free amino acid or bound to plasma proteins like albumin. The kidneys are the primary route for clearing free CML from the body.[3][4] However, a significant portion of CML binds to proteins in various tissues, where it can accumulate over time, cross-linking with extracellular matrix proteins like collagen and contributing to tissue stiffening and dysfunction.[2] This accumulation is also mediated by the Receptor for Advanced Glycation End-products (RAGE), which, upon binding CML, can trigger inflammatory signaling pathways, further exacerbating tissue damage.[5]
Caption: The lifecycle of Nε-(carboxymethyl)lysine (CML).
The Central Question: Does Plasma CML Reflect Tissue Burden?
The convenience of a blood draw makes plasma CML an attractive biomarker. However, its concentration is the net result of intake, endogenous formation, protein turnover, and renal clearance.[3] This complexity can confound its relationship with the slow, cumulative CML burden in tissues.
Key Influencing Factors:
-
Renal Function: This is arguably the most significant confounding variable. In patients with chronic kidney disease (CKD), reduced glomerular filtration leads to a marked increase in serum CML levels due to impaired clearance.[1][3][6] In this context, elevated plasma CML more strongly reflects kidney dysfunction than the CML burden in other, non-renal tissues.[4]
-
Free vs. Protein-Bound CML: Dietary CML can be absorbed in both free and protein-bound forms. One animal study demonstrated that the accumulation of free CML in tissues and organs was significantly correlated with free CML levels in serum.[7] This suggests that distinguishing between these two pools is critical for accurate interpretation.
-
Disease State and Tissue Type: The correlation can be highly context-dependent. A strong positive correlation (r = 0.8) was observed between serum and tumor tissue CML levels in patients with prostate cancer, suggesting plasma CML could be a useful marker in this specific malignancy.[5] Conversely, in studies of cardiovascular disease, associations between plasma CML and disease prevalence often disappear after adjusting for confounding factors like renal function.[8]
Comparative Analysis of Experimental Data
To provide a clear overview, the table below summarizes findings from key studies that have quantified CML in both plasma/serum and tissue compartments.
| Study (Reference) | Model / Condition | Tissues Analyzed | Analytical Method | Correlation Finding | Key Insight |
| Nasser et al.[5] | Human / Prostate Cancer | Prostate Tumor | ELISA, Immunofluorescence | Strong positive correlation (r = 0.8) between serum and tumor AGEs. | In a specific malignancy, circulating AGEs may reliably reflect the tumor microenvironment. |
| Li et al.[7] | Mouse / Healthy | Colon, Ileum, Lung, Kidneys, Heart, Spleen, Brain, Liver | LC-MS/MS | Significant correlation between serum free CML and tissue free CML . | The form of CML (free vs. bound) is critical; free CML shows a better plasma-tissue correlation. |
| Gaens et al.[9] | Human / Obesity | Liver | Immunohistochemistry, Mass Spectrometry | CML accumulation in the liver was significantly associated with the grade of hepatic steatosis. | Demonstrates significant CML accumulation in a target tissue during metabolic disease. |
| Semba et al.[6] | Human / Older Adults | N/A (Renal function as proxy) | ELISA | Plasma CML was independently associated with CKD and predictive of renal function decline. | Highlights the dominant influence of renal function on plasma CML levels. |
| Georgiev et al.[1][3][4] | Human / CKD & T2DM | N/A (Renal function as proxy) | ELISA | CKD, not diabetes, was the primary driver of CML accumulation in the blood. | Reinforces that in patients with renal impairment, plasma CML is a biomarker of kidney function. |
Methodological Comparison: ELISA vs. LC-MS/MS
The choice of analytical method is a critical experimental decision that directly impacts the reliability and specificity of your results.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This antibody-based method is widely used due to its high throughput and relatively low cost. It is excellent for screening large numbers of samples. However, its trustworthiness depends entirely on the specificity of the monoclonal or polyclonal antibodies used, which can vary between kits and batches. Cross-reactivity with other AGEs or structurally similar molecules is a potential concern that must be validated.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for CML quantification.[7] It offers superior specificity and sensitivity by separating CML from other sample components chromatographically before identifying and quantifying it based on its unique mass-to-charge ratio. This method can accurately distinguish and quantify both free CML and protein-bound CML (after acid hydrolysis). While lower in throughput and requiring significant capital investment and expertise, its accuracy is unparalleled.
Validated Experimental Protocols
To ensure trustworthy and reproducible data, we provide the following validated workflows. The choice between them depends on the specific research question and available resources.
Workflow 1: Gold Standard Quantification via LC-MS/MS
This protocol is designed for the precise quantification of both free and protein-bound CML.
Caption: Experimental workflow for CML quantification by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation (Protein-Bound CML):
-
Lyophilize 50-100 µL of plasma or 10-20 mg of homogenized tissue.
-
Add a known quantity of stable isotope-labeled internal standard (e.g., CML-d4).
-
Perform acid hydrolysis by adding 1 mL of 6N HCl and incubating at 110°C for 20-24 hours to break down proteins into amino acids.
-
Dry the hydrolysate under nitrogen gas and reconstitute in a mobile-phase compatible buffer.
-
-
Sample Preparation (Free CML):
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile or methanol.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant containing the free amino acids.
-
Dry down and reconstitute as above.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable chromatography column (e.g., HILIC or reverse-phase C18) to separate CML from other amino acids.
-
Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both CML and its labeled internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of CML.
-
Calculate the CML concentration in the samples by comparing the peak area ratio of endogenous CML to the internal standard against the standard curve.
-
Implications for Researchers and Drug Development
The evidence strongly suggests that plasma CML should not be used as a universal surrogate for tissue CML without careful consideration of the biological context.
-
For Basic Researchers: When studying mechanisms of tissue-specific damage (e.g., diabetic nephropathy, liver fibrosis, or neurodegeneration), direct measurement of CML in the target tissue is strongly recommended.[9] If only plasma is available, measuring free CML may offer a better, though still imperfect, correlation with tissue levels, provided renal function is normal.[7]
-
For Drug Development Professionals: When evaluating a compound's efficacy in reducing AGE-related damage, relying solely on plasma CML could be misleading, especially if the drug or disease state affects renal function. A significant reduction in plasma CML might reflect improved kidney clearance rather than a direct inhibitory effect on CML formation in a target organ. Therefore, preclinical studies should include tissue analysis, and clinical trials should meticulously stratify patients by renal function (e.g., eGFR).[6][10]
Conclusion and Future Directions
The relationship between plasma and tissue CML is complex and multifactorial. While a strong correlation may exist in specific, well-defined conditions like prostate cancer, the utility of plasma CML as a general biomarker is limited by its strong dependence on renal clearance.[3][5][6]
For the scientific community to move forward, future studies must:
-
Conduct more direct, head-to-head comparisons of plasma and multi-tissue CML levels across a wider range of pathologies.
-
Routinely use LC-MS/MS to differentiate between free and protein-bound CML pools, as these may have different biological significance.
-
Always measure and report renal function (e.g., creatinine, eGFR) as a critical covariate in human studies.
By adopting these rigorous standards, we can build a more precise understanding of when and how plasma CML can be used to confidently reflect the silent, cumulative burden of damage within our tissues.
References
- 1. mdpi.com [mdpi.com]
- 2. Dietary Nε-(carboxymethyl) lysine affects cardiac glucose metabolism and myocardial remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Carboxymethyl-lysine, an advanced glycation end product, and decline of renal function in older community-dwelling adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of tissue distribution of free and protein bound Nɛ-carboxymethyllysine after long-term oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma levels of advanced glycation endproducts Nε-(carboxymethyl)lysine, Nε-(carboxyethyl)lysine, and pentosidine are not independently associated with cardiovascular disease in individuals with or without type 2 diabetes: the Hoorn and CODAM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous formation of Nε-(carboxymethyl)lysine is increased in fatty livers and induces inflammatory markers in an in vitro model of hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Dietary versus Endogenously Formed N(6)-carboxymethyllysine
A definitive guide for researchers and drug development professionals on the distinct and overlapping effects of dietary and endogenous N(6)-carboxymethyllysine (CML), a prominent advanced glycation end product (AGE).
This compound (CML) is a well-characterized advanced glycation end product (AGE) implicated in the pathophysiology of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. CML can be formed endogenously through natural metabolic processes or introduced into the body exogenously through the diet, particularly from heat-processed foods.[1] Understanding the differential impacts of these two sources of CML is crucial for developing effective therapeutic and preventative strategies. This guide provides a comprehensive comparison of dietary and endogenous CML, summarizing key experimental findings, detailing relevant methodologies, and visualizing associated signaling pathways.
Quantitative Comparison of Dietary vs. Endogenous CML Effects
The following tables summarize quantitative data from various studies, offering a comparative overview of the physiological effects of dietary and endogenous CML. It is important to note that the data presented are compiled from different studies and may not represent direct head-to-head comparisons within a single experimental design.
Table 1: Effects on Serum Inflammatory Markers
| Marker | Dietary CML Model | Endogenous CML Model (Diabetes) | Key Findings & Citations |
| TNF-α | ↑ Increased | ↑ Significantly Increased | Dietary CML has been shown to increase TNF-α levels.[2] In diabetic animal models, a model for endogenous CML, TNF-α levels are also significantly elevated.[3][4] |
| IL-6 | ↑ Increased | ↑ Significantly Increased | Studies on dietary AGEs show an increase in IL-6.[2] Similarly, diabetic models consistently demonstrate elevated IL-6 levels.[3] |
| VCAM-1 | ↑ Increased | Not Directly Compared | A CML-enriched diet increased Vascular Cell Adhesion Molecule-1 (VCAM-1) expression in the aortic wall of mice.[5] |
Table 2: Bioavailability and Tissue Accumulation
| Parameter | Dietary CML | Endogenous CML | Key Findings & Citations |
| Bioavailability | ~10-30% absorption of dietary AGEs.[2] Free CML is more readily absorbed than protein-bound CML.[6][7] | Formed in situ within tissues and the circulation. | Dietary CML has limited but significant absorption, contributing to the total body pool of CML.[2] |
| Tissue Accumulation | Accumulates in various tissues, with high deposition rates in the kidneys, intestine, and lungs.[8] The colon is a major site of accumulation for free CML.[6] | Accumulates in tissues affected by high glucose and oxidative stress, such as the kidneys, retina, and vasculature in diabetes. | Both dietary and endogenous CML contribute to the overall tissue burden of AGEs.[8][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for inducing high dietary CML exposure and for a model of elevated endogenous CML.
High CML Diet in Mice
This protocol describes the administration of a CML-enriched diet to mice to study the effects of dietary CML.
Objective: To investigate the in vivo effects of chronic dietary CML consumption.
Animals: Male C57BL/6 mice, 8 weeks old.[5]
Diet Preparation:
-
Control Diet: Standard rodent chow.
-
CML-Enriched Diet: Prepare by incorporating a defined amount of CML into the standard chow. For example, diets can be formulated to contain 50, 100, or 200 μg of CML per gram of food.[5] The CML can be synthesized and mixed into the diet formulation.
Experimental Procedure:
-
Acclimatize mice for one week with free access to the control diet and water.
-
Randomly assign mice to either the control or CML-enriched diet groups.
-
Provide the respective diets and water ad libitum for a specified duration (e.g., 9 months).[5]
-
Monitor food intake and body weight regularly.[10]
-
At the end of the study period, collect blood and tissues for analysis of CML levels, inflammatory markers, and other relevant parameters.
Streptozotocin (STZ)-Induced Diabetes in Mice (Model for Endogenous CML)
This protocol outlines the induction of diabetes in mice using streptozotocin (STZ), which leads to hyperglycemia and subsequent increased endogenous CML formation.
Objective: To create an animal model of type 1 diabetes with elevated endogenous CML levels.
Animals: Male Wistar albino rats or C57BL/6 mice.[3][11]
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (pH 4.5)[12]
-
Glucometer and test strips
Experimental Procedure:
-
Fast animals for 12-20 hours prior to STZ injection to enhance β-cell uptake of STZ.[12]
-
Freshly prepare STZ solution in cold citrate buffer (pH 4.5) immediately before use.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ. A common dose for rats is 50-70 mg/kg body weight, and for mice is 120-150 mg/kg.[3][12]
-
Confirm the induction of diabetes 72 hours post-injection by measuring blood glucose levels from a tail vein blood sample. Animals with blood glucose levels ≥ 250-300 mg/dL are considered diabetic.[3][13]
-
Maintain diabetic animals for a specified period to allow for the development of diabetic complications and accumulation of endogenous CML.
-
Collect blood and tissues for the analysis of glucose, CML, and inflammatory markers.
Quantification of CML and Inflammatory Markers
CML Quantification by LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for CML quantification in biological samples.[8]
-
Sample Preparation: Homogenize tissue samples and hydrolyze proteins using 6 M HCl at 110°C for 24 hours.
-
LC Separation: Separate the hydrolyzed amino acids using a suitable column (e.g., C18).
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify CML and its internal standard.
Inflammatory Cytokine Quantification by ELISA: Enzyme-linked immunosorbent assay (ELISA) is a common method for measuring the concentration of cytokines like TNF-α and IL-6 in serum or plasma.[14][15][16][17]
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add standards and samples to the wells.
-
Detection: Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at 450 nm. The concentration is determined by comparison to a standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CML's effects can aid in understanding its mechanisms of action.
Figure 1. Experimental workflow for comparing dietary and endogenous CML.
References
- 1. The RAGE Axis: A Relevant Inflammatory Hub in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary AGEs as Exogenous Boosters of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Dietary CML-enriched protein induces functional arterial aging in a RAGE-dependent manner in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of tissue distribution of free and protein bound Nɛ-carboxymethyllysine after long-term oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative assessment of organ distribution of dietary protein-bound 13 C-labeled Nɛ -carboxymethyllysine after a chronic oral exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Advanced Glycation End products interacting with the intestinal epithelium: What do we really know? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. stemcell.com [stemcell.com]
- 17. raybiotech.com [raybiotech.com]
A High-Throughput Showdown: Validating Next-Generation CML Quantification Methods
For researchers, scientists, and drug development professionals at the forefront of Chronic Myeloid Leukemia (CML) research and therapy, the precise quantification of the BCR-ABL1 fusion transcript is paramount for monitoring minimal residual disease (MRD). While real-time quantitative PCR (RT-qPCR) has long been the gold standard, newer high-throughput methods like Droplet Digital PCR (ddPCR) are emerging as powerful alternatives. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.
The management of CML has been revolutionized by tyrosine kinase inhibitors (TKIs), which can reduce leukemic cells to undetectable levels. Monitoring the levels of BCR-ABL1 mRNA is crucial for assessing treatment response, detecting impending relapse, and identifying candidates for treatment discontinuation.[1] This has driven the demand for highly sensitive and standardized molecular monitoring methods.
This guide delves into a head-to-head comparison of RT-qPCR and ddPCR for the quantification of BCR-ABL1, focusing on key validation parameters essential for clinical and research applications.
Performance Characteristics: RT-qPCR vs. ddPCR
The choice between RT-qPCR and ddPCR for BCR-ABL1 quantification hinges on a variety of performance characteristics. While both are powerful techniques, they have inherent differences in their principles and performance metrics.
| Performance Parameter | Real-Time Quantitative PCR (RT-qPCR) | Droplet Digital PCR (ddPCR) | Key Insights |
| Principle | Relative quantification based on the cycle threshold (Ct) value, requiring a standard curve for absolute quantification. | Absolute quantification by partitioning the sample into thousands of droplets and counting positive vs. negative droplets after PCR. No standard curve is needed.[2] | ddPCR provides direct absolute quantification, potentially reducing variability associated with standard curves.[3] |
| Sensitivity (Limit of Detection) | Typically achieves a sensitivity of MR4.5 (0.0032% IS).[3] The pivotal IRIS trial established RT-qPCR as the method of choice for monitoring BCR-ABL1 transcripts.[1] | Can achieve a sensitivity of MR4.7 (0.002% IS) or even lower, with some studies reporting detection down to MR5.[1][4] In some cases, ddPCR detected BCR-ABL1 in patients with undetectable levels by RT-qPCR.[5] | ddPCR generally offers higher sensitivity, which is critical for detecting deep molecular response (DMR) and making decisions about treatment-free remission (TFR).[6][7] |
| Precision (Repeatability & Reproducibility) | Subject to variability due to reliance on standard curves and amplification efficiency. | Demonstrates lower intra-assay and inter-assay variation, leading to higher precision and reproducibility.[7][8] The coefficient of repeatability for ddPCR is consistently smaller than for RT-qPCR across all disease levels.[9] | The higher precision of ddPCR is particularly advantageous for monitoring subtle changes in transcript levels at very low disease burdens.[7][9] |
| Linearity | Linear over a wide dynamic range, typically from MR0.3 (50% IS) to MR4.7 (0.002% IS).[1] | Also demonstrates a broad linear range, for example, from MR0.3 to MR4.7.[4] | Both methods provide good linearity over the clinically relevant range for CML monitoring. |
| Specificity | High specificity is achieved through the use of specific primers and probes. | High specificity with a low false-positive rate. One study reported a false-positive rate of 2% for a commercial ddPCR assay without a cutoff.[3] | Both methods are highly specific for the BCR-ABL1 transcript. |
| Throughput | High-throughput capabilities with 96- or 384-well plate formats. | Throughput is generally lower than RT-qPCR due to the droplet generation and reading steps. | RT-qPCR may be more suitable for processing a very large number of samples in a single run. |
| Cost | Generally lower cost per sample compared to ddPCR. | Higher initial instrument cost and cost per sample due to specialized consumables. | The higher cost of ddPCR may be a consideration for some laboratories. |
| Standardization | International standardization has been a major focus, with the establishment of the International Scale (IS) to harmonize results across laboratories.[1] | Standardization is ongoing, but the absolute nature of the measurement may simplify the process.[7] | The use of reference materials is crucial for the standardization of both methods. |
Experimental Protocols
Detailed methodologies are critical for the validation and implementation of any quantification assay. Below are generalized protocols for RT-qPCR and ddPCR for BCR-ABL1 quantification.
RT-qPCR for BCR-ABL1 Quantification (Generalized Protocol)
-
RNA Extraction: Total RNA is extracted from patient peripheral blood or bone marrow samples using a validated kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: A reaction mixture is prepared containing cDNA, forward and reverse primers specific for BCR-ABL1 and a reference gene (e.g., ABL1), a fluorescently labeled probe, and qPCR master mix.
-
Real-Time PCR Amplification: The reaction is performed in a real-time PCR instrument. The instrument monitors the fluorescence signal at each cycle of amplification.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for both BCR-ABL1 and the reference gene. The relative quantity of BCR-ABL1 is calculated using the ΔCt method and normalized to the reference gene. For absolute quantification, a standard curve generated from serial dilutions of a known quantity of BCR-ABL1 plasmid DNA is used. Results are often converted to the International Scale (IS).
Droplet Digital PCR (ddPCR) for BCR-ABL1 Quantification (Generalized Protocol)
-
RNA Extraction and Reverse Transcription: Similar to the RT-qPCR protocol, total RNA is extracted and converted to cDNA.
-
ddPCR Reaction Setup: A reaction mixture is prepared containing cDNA, primers and probes for BCR-ABL1 and a reference gene (e.g., ABL1), and a ddPCR supermix.
-
Droplet Generation: The ddPCR reaction mixture is loaded into a droplet generator, which partitions the sample into approximately 20,000 nanoliter-sized droplets. Each droplet acts as an individual PCR reaction.
-
PCR Amplification: The droplets are transferred to a 96-well plate and PCR is performed to endpoint.
-
Droplet Reading: After PCR, the plate is loaded into a droplet reader, which analyzes each droplet individually to determine if it is positive (contains the target DNA and fluoresces) or negative.
-
Data Analysis: The number of positive and negative droplets is used to calculate the absolute concentration of the target (BCR-ABL1) and reference gene in the original sample using Poisson statistics, without the need for a standard curve. The ratio of BCR-ABL1 to the reference gene is then determined.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Real-Time Quantitative PCR and Digital Droplet PCR for BCR-ABL1 Monitoring in Patients with Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance characteristics of the first Food and Drug Administration (FDA)-cleared digital droplet PCR (ddPCR) assay for BCR::ABL1 monitoring in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Droplet Digital PCR for BCR-ABL1 Monitoring in Diagnostic Routine: Ready to Start? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Droplet Digital PCR for BCR–ABL1 Monitoring in Diagnostic Routine: Ready to Start? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Multiplex Droplet Digital PCR Assays to Monitor Minimal Residual Disease in Chronic Myeloid Leukemia Patients Showing Atypical BCR-ABL1 Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Free and Bound Tyrosine Kinase Inhibitor Distribution in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tissue distribution of free and protein-bound tyrosine kinase inhibitors (TKIs), the cornerstone of targeted therapy for Chronic Myeloid Leukemia (CML). Understanding the differential distribution of these therapeutic agents is paramount for optimizing drug efficacy, minimizing off-target effects, and developing novel drug delivery strategies. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.
Introduction to Free vs. Bound Drug Distribution in CML Therapy
Tyrosine kinase inhibitors, such as imatinib, dasatinib, and nilotinib, function by targeting the constitutively active BCR-ABL kinase, the pathogenic driver of CML.[1] Upon administration, these drugs circulate in the bloodstream in two states: bound to plasma proteins (primarily albumin and alpha-1 acid glycoprotein) and as a free, unbound fraction.[2][3] According to the "free drug hypothesis," only the unbound drug is pharmacologically active, capable of crossing cell membranes to reach its intracellular target, the BCR-ABL protein.[4] The extent of plasma protein binding significantly influences the pharmacokinetic profile of a drug, affecting its distribution into tissues, metabolism, and excretion.[5] High protein binding restricts the amount of free drug available to exert its therapeutic effect in target tissues like the bone marrow, spleen, and liver, which are often infiltrated by leukemic cells in CML.
Quantitative Comparison of TKI Pharmacokinetics and Tissue Distribution
The following tables summarize key pharmacokinetic parameters and tissue distribution data for three commonly used TKIs in CML treatment, based on preclinical animal models. It is important to note that direct quantitative data comparing the concentration of free versus bound drug within specific tissues is limited in publicly available literature. The tissue distribution data presented here primarily reflects the total drug concentration (both free and bound). The unbound concentration in tissues is often inferred from the unbound plasma concentration, assuming equilibrium.
Table 1: Pharmacokinetic Properties of Selected Tyrosine Kinase Inhibitors
| Parameter | Imatinib | Dasatinib | Nilotinib |
| Plasma Protein Binding | ~95%[2][3] | >90%[6] | >98% |
| Primary Binding Proteins | Albumin, α1-acid glycoprotein[2][3] | Serum proteins[6] | Albumin, α1-acid glycoprotein |
| Apparent Volume of Distribution (Vd) | High | Very High (2505 L)[7] | High |
| Terminal Half-life | ~18 hours[3] | 3-5 hours | ~17 hours |
Table 2: Total Drug Concentration in Tissues (Preclinical Models)
| Tissue | Imatinib (ng/g or equivalent) | Dasatinib (ng/g or equivalent) | Nilotinib (ng/g or equivalent) |
| Liver | Data not readily available in a comparative format | High concentration observed[8] | High concentration observed |
| Spleen | Data not readily available in a comparative format | Distributes to spleen | Distributes to spleen |
| Bone Marrow | Distributes to bone marrow | Distributes to bone marrow | Distributes to bone marrow |
| Tumor (Xenograft) | Penetrates tumor tissue[9] | Penetrates tumor tissue[5] | Penetrates tumor tissue |
| Brain | Minimal penetration[2] | Low concentration detected[10] | Low penetration |
Note: The data presented is a synthesis from various preclinical studies and may not be directly comparable due to differences in animal models, dosing, and analytical methods.
Experimental Protocols
Determination of Plasma Protein Binding
The extent of a drug's binding to plasma proteins is a critical parameter in understanding its free fraction. Common methods to determine this include:
-
Equilibrium Dialysis: This is considered the gold standard method.[11]
-
Principle: A semi-permeable membrane separates a plasma sample containing the drug from a buffer solution. Only the unbound drug can pass through the membrane.
-
Procedure:
-
The drug is added to plasma and allowed to reach binding equilibrium.
-
The plasma sample is placed on one side of the dialysis membrane, and a protein-free buffer is placed on the other side.
-
The system is incubated until the concentration of the free drug is at equilibrium on both sides of the membrane.
-
The concentrations of the drug in the plasma and buffer compartments are measured using a validated analytical method like LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.
-
-
-
Ultrafiltration: This method is faster than equilibrium dialysis.[11]
-
Principle: A centrifugal force is used to push the plasma water and unbound drug through a semi-permeable membrane that retains the larger protein-drug complexes.
-
Procedure:
-
A plasma sample containing the drug is placed in an ultrafiltration device.
-
The device is centrifuged to separate the protein-free ultrafiltrate.
-
The drug concentration in the ultrafiltrate, which represents the unbound drug, is measured.
-
-
Determination of Tissue Distribution
Quantifying the amount of drug in various tissues is essential to understand its biodistribution.
-
Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a comprehensive visualization of drug distribution.
-
Principle: A radiolabeled version of the drug is administered to an animal. After a specific time, the animal is euthanized and flash-frozen. Thin sections of the entire animal are then exposed to a phosphor screen to detect the radioactivity.
-
Procedure:
-
Synthesize a radiolabeled analog of the TKI (e.g., with 14C or 3H).
-
Administer the radiolabeled drug to the animal model (e.g., mouse or rat).
-
At predetermined time points, euthanize and freeze the animal in a cryo-embedding medium.
-
Obtain thin whole-body sections using a cryomicrotome.
-
Expose the sections to a phosphor imaging plate.
-
Analyze the resulting image to quantify the radioactivity in different tissues, which corresponds to the drug concentration.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Tissue Homogenates: This is a highly sensitive and specific method for quantifying drug concentrations.[6]
-
Principle: Tissues of interest are collected, homogenized, and the drug is extracted. The concentration of the drug in the extract is then determined by LC-MS/MS.
-
Procedure:
-
Administer the TKI to the animal model.
-
At specified time points, euthanize the animal and harvest the tissues of interest (e.g., liver, spleen, bone marrow).
-
Weigh the tissue samples and homogenize them in a suitable buffer.
-
Extract the drug from the tissue homogenate using an appropriate organic solvent.
-
Analyze the extract using a validated LC-MS/MS method to determine the drug concentration. The results are typically expressed as ng of drug per gram of tissue.
-
-
Mandatory Visualizations
BCR-ABL Signaling Pathway
Caption: The BCR-ABL signaling cascade in CML.
Experimental Workflow for Tissue Distribution Analysis
Caption: Generalized workflow for TKI tissue distribution analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. Measurement and analysis of unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Link Between Serum CML and Vertebral Fractures: A Comparative Guide
This guide provides a comprehensive comparison of experimental data and methodologies for researchers, scientists, and drug development professionals investigating the role of serum Nε-(carboxymethyl)lysine (CML), a prominent advanced glycation end-product (AGE), in the pathogenesis of vertebral fractures.
Introduction: CML and Bone Fragility
Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of sugars with proteins and lipids. Their accumulation is a hallmark of aging and is accelerated in conditions like diabetes mellitus. Nε-(carboxymethyl)lysine (CML) is one of the most abundant and well-characterized AGEs in vivo. Emerging evidence suggests that AGEs, by accumulating in the bone's collagen matrix, may impair bone quality and contribute to fracture risk, independent of bone mineral density (BMD). This guide focuses on synthesizing the current clinical evidence linking systemic levels of serum CML to the prevalence and incidence of vertebral fractures.
Proposed Mechanism: The CML-RAGE Signaling Axis in Bone
The detrimental effects of CML on bone are believed to be mediated, in part, through its interaction with the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] This interaction can trigger intracellular signaling cascades that promote oxidative stress and inflammation, ultimately disrupting the balanced activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Activation of RAGE by CML can stimulate pathways like ERK and NFκB, which are implicated in cellular stress and inflammatory responses.[2][3]
Experimental Protocols
A typical study investigating the link between serum CML and vertebral fractures involves several key stages, from patient selection to data analysis. Standardized and validated methods are crucial for ensuring data reliability and comparability across studies.
The accurate measurement of serum CML is critical. Two primary methods are employed:
| Method | Principle | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Utilizes antibodies to detect and quantify CML based on an antibody-antigen interaction.[4] | Cost-effective, high-throughput, suitable for large-scale routine studies.[5] | Can be susceptible to cross-reactivity and matrix effects; may have a narrower dynamic range.[5] |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates molecules by chromatography and identifies them based on their mass-to-charge ratio.[4] | Considered the gold standard for precision, sensitivity, and specificity.[4] Differentiates between structurally similar compounds.[4] | More expensive, lower throughput, requires specialized equipment and expertise.[4] |
Identifying vertebral fractures requires standardized imaging and grading protocols.
| Method | Principle | Advantages | Disadvantages |
| Standard Radiography (X-ray) | The conventional method for diagnosing spinal fractures.[6] | Provides clear images for detecting fractures and other abnormalities. | Higher radiation exposure and cost compared to VFA.[6][7] |
| VFA (Vertebral Fracture Assessment) | Uses dual-energy X-ray absorptiometry (DXA) systems to capture a lateral image of the spine.[6][8] | Low radiation dose, convenient (can be done with BMD measurement), cost-effective.[6][7] | Can be inferior to X-ray in visualizing the upper thoracic spine; may have lower sensitivity in some cases.[9] |
Fractures are typically graded using a semi-quantitative method (e.g., Genant classification), which assesses the reduction in vertebral height (Grade 1: 20-25%, Grade 2: 25-40%, Grade 3: >40%).[8][10]
Comparative Analysis of Clinical Evidence
The association between serum CML and vertebral fractures has been investigated in various populations, yielding mixed results. The relationship appears to be more pronounced in specific patient groups, such as those with type 2 diabetes.
| Study (First Author, Year) | Population | CML Measurement | Key Finding Regarding Vertebral Fractures |
| Yamamoto et al., 2020 [11][12] | 444 Japanese postmenopausal women | ELISA | Patients with prevalent vertebral fractures had significantly higher serum CML levels in univariate analysis, but the association was not significant after adjusting for confounders.[11][12] |
| Schwartz et al., 2022 [13][14] | Health, Aging, and Body Composition (Health ABC) cohort | Not specified | CML was not significantly associated with the odds of prevalent vertebral fractures in older adults with or without type 2 diabetes.[13][14] |
Note: While direct evidence linking serum CML to vertebral fractures is limited and sometimes conflicting, a stronger association has been found for other fracture types, such as hip fractures. For instance, studies have shown that higher CML levels are associated with an increased risk of incident hip fractures, independent of BMD.[15][16]
Comparison with Alternative Fracture Risk Biomarkers
Serum CML is an indicator of protein damage and systemic metabolic stress. Its utility as a fracture risk biomarker should be compared against established clinical tools.
| Biomarker/Method | What It Measures | Predictive Value for Fractures |
| Serum CML | Cumulative, non-enzymatic protein damage. | May reflect impaired bone material quality. Evidence for vertebral fractures is currently weak but stronger for other sites.[11][13][15] |
| BMD (by DXA) | Areal bone mineral density (g/cm²). | The clinical standard for diagnosing osteoporosis and a strong predictor of fracture risk.[8] |
| BTMs (e.g., s-CTX, s-P1NP) | Rate of bone resorption (s-CTX) and formation (s-P1NP).[17][18] | Recommended by the IOF and IFCC to assess fracture risk and monitor therapy.[18][19] High levels are associated with increased fracture risk.[18][19] |
Conclusion and Future Directions
The current body of evidence provides suggestive, but not conclusive, support for a link between elevated serum CML and the risk of vertebral fractures. The association appears to be complex and may be influenced by factors such as diabetic status and the specific fracture site being assessed. While CML holds promise as a biomarker reflecting a dimension of bone health not captured by BMD—namely, the quality of the bone matrix—its independent predictive value for vertebral fractures requires further validation in large, prospective studies.
For drug development professionals, CML and the RAGE signaling pathway represent potential therapeutic targets for mitigating bone fragility, particularly in populations with high metabolic stress. Future research should focus on:
-
Standardizing CML measurement across studies, preferably using LC-MS/MS for accuracy.
-
Conducting large-scale, longitudinal studies to clarify the predictive value of CML for incident vertebral fractures.
-
Investigating whether therapeutic interventions that lower AGEs can reduce fracture risk.
References
- 1. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 5. New mAb Quantitation Methods vs ELISA Standards | Mabion [mabion.eu]
- 6. Vertebral fracture assessment: Current research status and application in patients with kyphoplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Vertebral Fracture Assessment with Densitometry [southcarolinablues.com]
- 9. Vertebral fracture assessment by DXA is inferior to X-ray in clinical severe osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vertebral fractures | International Osteoporosis Foundation [osteoporosis.foundation]
- 11. Pentosidine and carboxymethyl-lysine associate differently with prevalent osteoporotic vertebral fracture and various bone markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Greater Carboxy-Methyl-Lysine Is Associated With Increased Fracture Risk in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Greater Carboxy-Methyl-Lysine Is Associated With Increased Fracture Risk in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CIRCULATING LEVELS OF CARBOXY-METHYL-LYSINE (CML) ARE ASSOCIATED WITH HIP FRACTURE RISK: THE CARDIOVASCULAR HEALTH STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circulating levels of carboxy‐methyl‐lysine (CML) are associated with hip fracture risk: the Cardiovascular Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BMD, CTX-1, and Osteocalcin as Monitoring Parameters of Bone Remodelling in CML Patients Undergoing Imatinib Therapy: From Basic Science to Clinical Perspective[v1] | Preprints.org [preprints.org]
- 18. Biochemical Markers of Osteoporosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Reference markers of bone turnover for prediction of fracture: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Blood Processing Protocols on Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how different blood processing protocols affect the quantification of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), two key advanced glycation end products (AGEs). The data and protocols presented are derived from a comprehensive validation study designed to assess the impact of pre-analytical variables on CML and CEL measurements in human blood samples.[1][2][3]
Advanced glycation end products (AGEs) are implicated in the pathogenesis of several diseases, including diabetes, kidney disease, and heart disease, making their accurate measurement crucial for clinical research and drug development.[1][2] CML and its homolog, CEL, are among the best-characterized AGEs and are often used as biomarkers.[1][4] This guide addresses the critical question of whether variations in sample handling and processing introduce significant measurement variability.
Comparative Analysis of Blood Processing Parameters
A key validation study investigated the effects of various blood collection and processing conditions on measured CML and CEL levels in plasma and serum. The study systematically evaluated the influence of different anticoagulants, the inclusion of a stabilizing cocktail, freeze-thaw cycles, storage duration and temperature, and delays in centrifugation.[1][2][3]
Key Findings:
-
Anticoagulants and Serum: No statistically significant difference was observed in CML or CEL levels between samples collected in EDTA, lithium heparin (plasma), or clotted (serum) tubes.[3]
-
Stabilizing Cocktail: The addition of a stabilizing cocktail (containing indomethacin, butylated hydroxytoluene, and diethylenetriaminepentaacetic acid) did not have a significant effect on the measured concentrations of CML and CEL.[1][3]
-
Storage Conditions: Variations in frozen storage temperature and the duration of storage before analysis did not significantly alter CML and CEL levels.[1]
-
Delayed Processing: Delays in centrifugation for up to 24 hours at either 4°C or 21°C did not lead to significant changes in measured CML and CEL.[1]
-
Freeze-Thaw Cycles: The study also investigated the effect of freeze-thaw cycles and found no significant impact on CML and CEL levels.[3]
The median concentrations across all tested conditions remained consistent, with CML ranging from 0.132 to 0.140 mM/M lysine and CEL ranging from 0.053 to 0.060 mM/M lysine.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative findings from the validation study, demonstrating the stability of CML and CEL measurements across different processing conditions.
Table 1: Effect of Blood Collection Tube and Stabilizing Cocktail on CML and CEL Levels Values are median (interquartile range) in mM/M lysine. No statistically significant differences were observed (p > 0.48 in all cases).[1]
| Treatment Group | CML (mM/M lys) | CEL (mM/M lys) |
| EDTA | 0.138 (0.004) | 0.055 (0.003) |
| EDTA + Stabilizer | 0.139 (0.006) | 0.053 (0.003) |
| Lithium Heparin | 0.136 (0.005) | 0.057 (0.004) |
| Lithium Heparin + Stabilizer | 0.139 (0.005) | 0.058 (0.002) |
| Serum (Clotted) | 0.137 (0.003) | 0.059 (0.003) |
| Serum (Clotted) + Stabilizer | 0.139 (0.004) | 0.056 (0.003) |
Table 2: Effect of Delayed Centrifugation on CML and CEL Levels in EDTA Plasma at 4°C Values are median (interquartile range) in mM/M lysine. No statistically significant differences were observed over time.[1]
| Delay Time | CML (mM/M lys) | CEL (mM/M lys) |
| 0 h | 0.139 (0.006) | 0.053 (0.003) |
| 1 h | 0.138 (0.005) | 0.054 (0.002) |
| 2 h | 0.140 (0.004) | 0.055 (0.003) |
| 4 h | 0.137 (0.003) | 0.056 (0.004) |
| 8 h | 0.139 (0.006) | 0.053 (0.003) |
| 24 h | 0.139 (0.005) | 0.058 (0.002) |
Experimental Protocols
The following section details the methodologies employed in the validation study to assess the impact of blood processing on CML and CEL levels.
Blood Collection and Processing
A pooled blood sample from healthy volunteers was used to investigate the effects of various pre-analytical factors. The experimental conditions included:
-
Blood Collection Tubes: Clotted (serum), EDTA (plasma), and lithium heparin (plasma) tubes were used.[3]
-
Stabilizing Cocktail: A solution containing 0.2 mM indomethacin, 5 mM butylated hydroxytoluene, and 10 mM diethylenetriaminepentaacetic acid was added to a subset of samples.[3]
-
Delayed Centrifugation: Blood samples were stored at either 4°C or 21°C for varying durations (0, 1, 2, 4, 8, and 24 hours) before centrifugation at 2400 x g for 20 minutes at 4°C.[1]
-
Freeze-Thaw Cycles: The effect of one and two freeze-thaw cycles was assessed.[3]
-
Storage Temperature: The impact of different frozen storage temperatures was evaluated.[1]
Sample Preparation and Analysis
All collected plasma and serum samples underwent a standardized analytical procedure:
-
Reduction, Precipitation, and Hydrolysis: Samples were reduced, precipitated, and then hydrolyzed.[3]
-
Solid-Phase Extraction: The hydrolyzed samples were cleaned up using a C18 solid-phase extraction cartridge.[3]
-
UPLC-MS/MS Analysis: The concentrations of CML and CEL were quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][3] Isotopically labeled internal standards and an external standard calibration curve were used for accurate quantification.[3]
The analytical method demonstrated good performance with coefficients of variation for reproducibility under 10%. The limit of detection (LOD) was 0.01 µM/L and the limit of quantification (LOQ) was 0.02 µM/L for both CML and CEL.[1]
Conclusion
The evidence strongly indicates that standard variations in blood processing protocols, including the choice of anticoagulant, storage time and temperature, and delayed centrifugation, do not significantly impact the measured levels of CML and CEL in plasma and serum. These findings are of significant practical importance, as they suggest that a broad range of archived samples can be reliably analyzed for these key AGEs, facilitating large-scale epidemiological and clinical studies. For future studies, it is concluded that additional, specialized processing steps at the time of blood collection are not required for the accurate measurement of CML and CEL.[1]
References
- 1. Validation study to compare effects of processing protocols on measured Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation study to compare effects of processing protocols on measured N (ε)-(carboxymethyl)lysine and N (ε)-(carboxyethyl)lysine in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validation study to compare the effect of different processing protocols on measured N∊-(carboxymethyl)lysine and N∊-(carboxyethyl)lysine in blood | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Predictive Power of CML in Diabetes Onset: A Comparative Guide to Advanced Glycation End Products
A close examination of current research reveals that while multiple advanced glycation end products (AGEs) are implicated in the pathology of diabetes, Carboxymethyl-lysine (CML) stands out as a key predictor for the development of type 2 diabetes. Prospective cohort studies have provided quantitative evidence supporting the association of elevated CML levels with an increased risk of incident diabetes, a level of evidence not as robustly established for other specific AGEs in head-to-head comparisons.
Advanced glycation end products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids. Their accumulation in the body is a hallmark of aging and is accelerated in conditions of hyperglycemia, contributing to the long-term complications of diabetes. Among the various AGEs, CML, methylglyoxal-derived hydroimidazolone (MG-H1), and carboxyethyl-lysine (CEL) are frequently studied for their pathological roles. This guide provides a comparative analysis of CML and other AGEs in predicting the onset of diabetes, supported by experimental data and methodologies.
CML as a Leading Predictive Biomarker
A significant body of evidence points to CML as a promising biomarker for predicting the risk of developing type 2 diabetes. A notable prospective case-cohort analysis from the Atherosclerosis Risk in Communities (ARIC) study demonstrated a clear association between baseline CML levels and the future development of diabetes.
Quantitative Analysis of Predictive Power
The following table summarizes the key quantitative findings from the ARIC study on the predictive value of CML for incident diabetes.
| Biomarker | Study Population | Follow-up Duration | Key Finding (Hazard Ratio) | 95% Confidence Interval | p-value |
| Carboxymethyl-lysine (CML) | ARIC Study (543 incident cases, 514 non-cases) | Median 9 years | 1.35 per 100 ng/mL increment in CML | 1.09 - 1.67 | <0.05 |
This data indicates that for every 100 ng/mL increase in circulating CML levels, the risk of developing diabetes increases by 35%, even after adjusting for a range of traditional risk factors including age, BMI, and baseline glucose levels.[1]
While other AGEs like MG-H1 and CEL are known to be elevated in individuals with established diabetes and are associated with diabetic complications, prospective studies directly comparing their predictive power for incident diabetes against CML in the same cohort are currently limited. Much of the existing research on MG-H1 and CEL focuses on their role in the complications of existing diabetes, such as cardiovascular disease and nephropathy, rather than their utility in predicting the initial onset of the disease.
The AGE-RAGE Signaling Pathway in Diabetes Pathogenesis
The detrimental effects of AGEs, including CML, are largely mediated through their interaction with the Receptor for Advanced Glycation End Products (RAGE). This interaction triggers a cascade of intracellular signaling events that contribute to the cellular dysfunction and inflammation characteristic of diabetes.
The binding of AGEs to RAGE activates the transcription factor NF-κB, a master regulator of inflammation.[2] This leads to the increased expression of pro-inflammatory cytokines and adhesion molecules, fostering a state of chronic low-grade inflammation that is a key feature in the development of insulin resistance and subsequent type 2 diabetes.
AGE-RAGE signaling pathway in diabetes.
Experimental Protocols
The accurate measurement of CML and other AGEs is critical for their validation as predictive biomarkers. The following outlines a typical experimental workflow for the quantification of these compounds in biological samples.
Measurement of CML and Other AGEs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual AGEs.
Sample Preparation:
-
Protein Precipitation: Plasma or serum samples are treated with a solvent such as acetonitrile to precipitate proteins.
-
Protein Hydrolysis: The protein pellet is subjected to acid hydrolysis (e.g., with 6N HCl) or enzymatic digestion to release the amino acid-bound AGEs.
-
Solid-Phase Extraction (SPE): The hydrolysate is passed through an SPE cartridge to remove interfering substances and enrich the AGEs.
-
Derivatization (Optional): In some methods, the samples are derivatized to improve chromatographic separation and mass spectrometric detection.
LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where the different AGEs are separated on a specialized column.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for the highly selective and sensitive detection of each specific AGE based on its unique mass-to-charge ratio and fragmentation pattern.
-
Quantification: The concentration of each AGE in the sample is determined by comparing its signal intensity to that of a known concentration of a stable isotope-labeled internal standard.
LC-MS/MS workflow for AGEs.
Conclusion
Current evidence strongly supports the role of CML as a predictive biomarker for incident type 2 diabetes. While other AGEs such as MG-H1 and CEL are implicated in the pathophysiology of diabetes and its complications, more prospective, head-to-head comparative studies are needed to fully elucidate their predictive capabilities for the initial onset of the disease. The established link between CML and future diabetes risk, coupled with standardized and sensitive measurement techniques, positions CML as a valuable tool for identifying individuals at high risk and for developing targeted preventive strategies. Further research focusing on a broader panel of AGEs in large prospective cohorts will be instrumental in refining our understanding of their relative importance in the development of type 2 diabetes.
References
Safety Operating Guide
Navigating the Safe Disposal of N(6)-Carboxymethyllysine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N(6)-carboxymethyllysine (CML), a widely studied advanced glycation end product (AGE). Adherence to these protocols is crucial for maintaining a safe research environment.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance and has a low hazard rating. However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Engineering Controls: Ensure adequate ventilation in the work area.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If any symptoms arise, consult a doctor.
-
Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.
-
Eye Contact: Rinse opened eyes for several minutes under running water.
-
Ingestion: If symptoms persist, seek medical advice.
-
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C8H16N2O4 | [1][2][3] |
| Molecular Weight | 204.22 g/mol | [4][2][3] |
| CAS Number | 5746-04-3 | [2] |
| Appearance | Solid | |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, it is designated as slightly hazardous to water. Therefore, the primary goal of the disposal procedure is to prevent its entry into sewer systems and waterways.
-
Containment of Spills: In the event of a spill, contain the material to prevent it from spreading.
-
Mechanical Cleanup: For solid this compound, carefully sweep or vacuum the material. Use non-sparking tools if the substance is a fine powder. For small liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collection: Place the collected material into a clearly labeled, sealed container for waste disposal.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal.
-
Waste Disposal: Dispose of the contained waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems. Contact a licensed professional waste disposal service to ensure proper disposal.
Experimental Workflow: Disposal of this compound
The logical flow for the proper disposal of this compound is illustrated below. This workflow emphasizes the key decision points and actions required to ensure safe and compliant disposal.
References
Personal protective equipment for handling N(6)-carboxymethyllysine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling N(6)-carboxymethyllysine (CML) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe laboratory environment.
Hazard Identification:
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Primary routes of exposure include inhalation, skin contact, and eye contact.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | To prevent skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling powder or solutions.[2] | Protects against splashes and aerosolized particles from entering the eyes or face.[2] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[2] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Conduct all work with this compound within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
-
Ensure a calibrated analytical balance is available within the containment area for weighing the compound.
-
Prepare all necessary solvents and labware before handling the compound.
-
An emergency eyewash station and safety shower must be readily accessible.
2. Weighing and Solution Preparation:
-
Don all required PPE before entering the designated handling area.
-
When handling the solid form, use a disposable weigh boat.
-
Carefully transfer the desired amount of this compound.
-
To prepare a solution, slowly add the solvent to the solid to avoid generating dust.
-
If dissolving in water is required for your experiment, the resulting solution should be filtered and sterilized through a 0.22 μm filter before use.[3]
3. Experimental Use:
-
Keep all containers with this compound tightly sealed when not in use.
-
Clearly label all solutions with the compound name, concentration, date, and hazard information.
-
If working with cell cultures or animals, follow established institutional guidelines for handling hazardous compounds.
4. Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment that have come into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol).
-
Dispose of all contaminated materials, including gloves, gowns, weigh boats, and pipette tips, in a designated hazardous waste container.[2]
-
Unused or expired solutions should be collected in a labeled, leak-proof hazardous liquid waste container.[2] Do not pour down the drain. [2]
-
Solid hazardous waste should be placed in a sealed and labeled hazardous waste container for high-temperature incineration by a certified hazardous waste management company.[2]
Emergency Procedures: Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
